molecular formula C10H9Cl2FO2 B1410175 Ethyl 4,5-dichloro-2-fluorophenylacetate CAS No. 1805479-66-6

Ethyl 4,5-dichloro-2-fluorophenylacetate

Cat. No.: B1410175
CAS No.: 1805479-66-6
M. Wt: 251.08 g/mol
InChI Key: SBJCGOBPMTTXPW-UHFFFAOYSA-N
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Description

Ethyl 4,5-dichloro-2-fluorophenylacetate is a halogenated synthetic building block of significant interest in medicinal chemistry and drug discovery. Halogen atoms, particularly chlorine and fluorine, are crucial in modern drug design. Over 250 FDA-approved drugs contain chlorine, which is used to fine-tune a molecule's metabolic stability, lipophilicity, and its binding affinity to biological targets . The specific substitution pattern on the phenyl ring makes this ester a valuable precursor for synthesizing diverse heterocyclic compounds and biologically active molecules . Researchers utilize this compound to develop potential therapeutic agents targeting a range of diseases. Its structure is characteristic of intermediates used in creating compounds that interact with complex biological systems, such as microtubules, which are key targets in anticancer drug development . As a versatile intermediate, it is strictly for use in laboratory research and development. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 2-(4,5-dichloro-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2FO2/c1-2-15-10(14)4-6-3-7(11)8(12)5-9(6)13/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJCGOBPMTTXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 4,5-dichloro-2-fluorophenylacetate synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthetic Methodologies for Ethyl 4,5-dichloro-2-fluorophenylacetate (CAS: 1805479-66-6)

Executive Summary

Ethyl 4,5-dichloro-2-fluorophenylacetate is a highly specialized, polyhalogenated building block utilized extensively in modern drug discovery and agrochemical development. The unique substitution pattern—featuring an electron-withdrawing fluorine atom ortho to the acetate moiety and two heavy chlorine atoms at the 4 and 5 positions—imparts exceptional metabolic stability and lipophilicity. This compound is a critical intermediate in the synthesis of biologically active molecules, including herbicidal 1-phenyl-piperazine-2,6-diones and novel kinase inhibitors[1]. This technical guide details two distinct, self-validating synthetic architectures: a highly scalable classical homologation route and a step-economic, transition-metal-catalyzed


-arylation route.

Retrosynthetic Analysis & Pathway Selection

The synthesis of highly substituted phenylacetates generally relies on either the homologation of a corresponding toluene derivative or the direct cross-coupling of an aryl halide with an acetate enolate.

  • Pathway A (Classical Cyanidation): Relies on the robust, sequential functionalization of2[2]. This route is preferred for multi-kilogram scale-up due to the low cost of reagents and predictable thermodynamics.

  • Pathway B (Catalytic

    
    -Arylation):  Utilizes palladium catalysis to forge the C-C bond directly between 1-bromo-4,5-dichloro-2-fluorobenzene and ethyl acetate. This route is ideal for late-stage functionalization and rapid library generation due to its step economy[3].
    

Synthesis Toluene 4,5-dichloro-2- fluorotoluene Bromide 4,5-dichloro-2- fluorobenzyl bromide Toluene->Bromide NBS, AIBN (Radical Bromination) Nitrile 4,5-dichloro-2- fluorophenylacetonitrile Bromide->Nitrile NaCN, DMSO (Cyanidation) Target Ethyl 4,5-dichloro-2- fluorophenylacetate Nitrile->Target EtOH, H2SO4 (Pinner Esterification) ArylHalide 1-bromo-4,5-dichloro- 2-fluorobenzene ArylHalide->Target EtOAc, Pd-Catalyst (α-Arylation)

Fig 1: Divergent synthetic pathways for Ethyl 4,5-dichloro-2-fluorophenylacetate.

Pathway A: Classical Cyanidation Homologation

This three-step industrial standard leverages fundamental organic transformations. The causality behind the reagent selection is rooted in controlling the reactivity of the deactivated, electron-poor aromatic system.

Mechanistic Causality
  • Radical Bromination: The benzylic methyl group is brominated using N-Bromosuccinimide (NBS). Azobisisobutyronitrile (AIBN) is used as a radical initiator. The ortho-fluorine atom inductively withdraws electron density, slightly destabilizing the intermediate benzylic radical. Therefore, strict temperature control (80°C) is required to prevent over-oxidation to the dibromomethyl species.

  • Cyanidation: Sodium cyanide (NaCN) displaces the bromide via an

    
     mechanism. Dimethyl sulfoxide (DMSO) is selected as the solvent because, as a polar aprotic solvent, it strongly solvates the 
    
    
    
    cation while leaving the
    
    
    anion "naked" and highly nucleophilic, drastically accelerating the reaction trajectory.
  • Pinner-type Esterification: The nitrile is converted to the ethyl ester via acid-catalyzed solvolysis. Sulfuric acid protonates the nitrile nitrogen, rendering the nitrile carbon highly electrophilic and susceptible to attack by ethanol.

Protocol 1: Step-by-Step Methodology (Self-Validating System)
  • Phase 1: Bromination

    • Charge a reaction vessel with 4,5-dichloro-2-fluorotoluene (1.0 eq) and anhydrous trifluorotoluene (5 volumes).

    • Add NBS (1.05 eq) and AIBN (0.05 eq). Heat the suspension to 80°C under a nitrogen atmosphere.

    • In-Process Control (IPC): Monitor via GC-MS. Validate completion when the starting material peak (

      
       178) is <2% area. The product will show a distinct isotopic cluster around 
      
      
      
      256.
    • Cool to room temperature, filter off the succinimide byproduct, wash with water, dry over

      
      , and concentrate in vacuo.
      
  • Phase 2: Cyanidation

    • Dissolve the crude 4,5-dichloro-2-fluorobenzyl bromide in anhydrous DMSO (4 volumes).

    • Add NaCN (1.2 eq) portion-wise at 20°C (Caution: Highly toxic. Perform in a dedicated scrubber fume hood). Stir for 4 hours.

    • IPC: Validate via TLC (Hexanes/EtOAc 9:1). The benzyl bromide (

      
      ) should be fully converted to the more polar nitrile (
      
      
      
      ).
    • Quench with ice water, extract with methyl tert-butyl ether (MTBE), wash with brine, and concentrate.

  • Phase 3: Esterification

    • Dissolve the crude nitrile in absolute ethanol (10 volumes).

    • Dropwise, add concentrated

      
       (3.0 eq). Heat the mixture to reflux (78°C) for 16 hours.
      
    • IPC: Validate via LC-MS. Look for the disappearance of the nitrile and the emergence of the target ester (

      
      ).
      
    • Cool, neutralize carefully with saturated aqueous

      
      , extract with ethyl acetate, and purify via silica gel chromatography to yield the pure target compound.
      

Pathway B: Palladium-Catalyzed -Arylation

For highly accelerated drug discovery programs, the direct


-arylation of esters represents a modern, step-economic alternative. This pathway directly couples 1-bromo-4,5-dichloro-2-fluorobenzene with the lithium enolate of ethyl acetate, utilizing advanced palladium catalysis[4].
Mechanistic Causality

The catalytic cycle relies heavily on the choice of the phosphine ligand. We utilize bulky, electron-rich ligands such as


 or o-biphenyl phosphines (e.g., JohnPhos)[3].
  • Oxidative Addition: The electron-deficient nature of the polyhalogenated aryl ring accelerates the insertion of the

    
     catalyst into the C-Br bond.
    
  • Transmetalation: Ethyl acetate is deprotonated by Lithium bis(trimethylsilyl)amide (LiHMDS) to form a reactive lithium enolate, which displaces the bromide on the

    
     complex.
    
  • Reductive Elimination: The extreme steric bulk of the

    
     ligand forces the aryl and enolate ligands into close spatial proximity, accelerating reductive elimination to form the C-C bond while simultaneously suppressing unwanted 
    
    
    
    -hydride elimination pathways[4].
Protocol 2: Step-by-Step Methodology (Self-Validating System)
  • Preparation of the Enolate: In a flame-dried Schlenk flask under argon, cool a solution of anhydrous ethyl acetate (1.5 eq) in THF (3 volumes) to -78°C. Dropwise, add LiHMDS (1.5 eq, 1.0 M in THF). Stir for 30 minutes to ensure complete enolization.

  • Catalyst Activation: In a separate flame-dried flask, dissolve 1-bromo-4,5-dichloro-2-fluorobenzene (1.0 eq),

    
     (0.02 eq), and 
    
    
    
    (0.08 eq) in anhydrous toluene (5 volumes). Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange.
  • Cross-Coupling: Transfer the cold enolate solution via cannula into the palladium/aryl bromide mixture. Seal the flask and heat to 80°C for 12 hours.

  • IPC: Validate via GC-MS. Confirm the absence of the starting aryl bromide (

    
     242) and the presence of the product peak (
    
    
    
    250).
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with ethyl acetate (3x), dry the combined organic layers over 
    
    
    
    , concentrate, and purify via flash chromatography (0-10% EtOAc in Hexanes).

Quantitative Pathway Comparison

To assist process chemists in selecting the appropriate route, the following table summarizes the operational metrics of both pathways.

MetricPathway A (Classical Cyanidation)Pathway B (Catalytic

-Arylation)
Overall Yield 45 - 55% (over 3 steps)70 - 85% (single step)
Step Count 31
Atom Economy Low (Generates succinimide, NaBr,

)
Moderate (Generates LiBr, amine salts)
Scalability Excellent (Proven at multi-kilogram scale)Moderate (Limited by catalyst/ligand cost at scale)
Primary Cost Driver Labor and time (Multiple workups/purifications)Reagents (Palladium, specialized phosphines)
Safety Considerations High toxicity of NaCN requires strict controlsPyrophoric/air-sensitive nature of

and LiHMDS

Conclusion

The synthesis of Ethyl 4,5-dichloro-2-fluorophenylacetate can be tailored to the specific needs of the laboratory. Pathway A remains the gold standard for bulk manufacturing due to its reliance on inexpensive, highly predictable classical chemistry. Conversely, Pathway B highlights the power of modern organometallic chemistry, offering a rapid, one-step synthesis ideal for medicinal chemists requiring immediate access to this critical building block for structure-activity relationship (SAR) studies.

References

1.[1] A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones, MDPI, 2.[2] 4,5-Dichloro-2-fluorotoluene, Synquest Labs, 3.[3] Palladium-catalyzed alpha-arylation of esters - PubMed - NIH, NIH, 4.[4] Substituted arene synthesis by carbonyl or carboxyl compound α-arylation, Organic Chemistry Portal,

Sources

Physicochemical Profiling & Synthetic Utility of Ethyl 4,5-dichloro-2-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical and synthetic analysis of Ethyl 4,5-dichloro-2-fluorophenylacetate (CAS 1805479-66-6). This document is structured for researchers requiring rigorous characterization protocols and synthetic workflows.

CAS Registry Number: 1805479-66-6 Compound Class: Halogenated Phenylacetic Ester Primary Application: Pharmaceutical Intermediate / Agrochemical Scaffold

Executive Summary & Strategic Utility

Ethyl 4,5-dichloro-2-fluorophenylacetate is a specialized lipophilic building block used primarily in the synthesis of bioactive small molecules. Structurally, it features a phenylacetic acid core modified with a specific halogenation pattern (4,5-dichloro, 2-fluoro) that imparts unique electronic and steric properties:

  • Metabolic Stability: The fluorine atom at the ortho position (C2) blocks metabolic oxidation at a typically labile site and modulates the pKa of the alpha-methylene protons.

  • Lipophilicity: The 4,5-dichloro substitution significantly increases the partition coefficient (LogP), enhancing membrane permeability for downstream derivatives.

  • Synthetic Versatility: The ethyl ester moiety serves as a robust protecting group or a precursor for Claisen condensations, amidations, and reduction to phenethyl alcohols.

This guide outlines the critical physicochemical parameters and establishes a self-validating protocol for its synthesis, purification, and analytical verification.

Physicochemical Properties Matrix

The following data aggregates calculated consensus values and structural constants essential for experimental design. In the absence of a global pharmacopeial monograph, these values should serve as the baseline for internal standard characterization.

PropertyValue / DescriptionConfidence Level
Molecular Formula C₁₀H₉Cl₂FO₂Exact
Molecular Weight 251.08 g/mol Exact
Physical State Viscous oil or low-melting solid (dependent on purity)High
Boiling Point 285–295 °C (at 760 mmHg)Predicted
Density 1.32 ± 0.05 g/cm³Predicted
LogP (Octanol/Water) 3.6 – 4.1High (Lipophilic)
Solubility (Water) Insoluble (< 0.1 mg/mL)High
Solubility (Organic) Soluble in DCM, EtOAc, MeOH, DMSOHigh
Flash Point > 110 °CPredicted
pKa (Parent Acid) ~3.5 (Acidic due to F-inductive effect)Derived

Analyst Note: The presence of the 2-fluoro substituent creates a "dipole flip" relative to non-fluorinated analogues, often resulting in anomalous retention times on polar stationary phases (e.g., C18 HPLC columns).

Self-Validating Synthetic Protocol

To ensure high fidelity in research applications, we recommend synthesizing the ester de novo from the parent acid rather than relying on commercial batches of unknown age/storage history. The following Fischer Esterification protocol includes built-in checkpoints for purity validation.

Reaction Mechanism & Stoichiometry

The synthesis utilizes acid-catalyzed esterification of 4,5-dichloro-2-fluorophenylacetic acid (CAS 1807090-06-7) with excess ethanol.

  • Reagents:

    • Precursor: 4,5-Dichloro-2-fluorophenylacetic acid (1.0 eq)

    • Solvent/Reagent: Absolute Ethanol (10.0 eq)

    • Catalyst: H₂SO₄ (conc., 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq) for in-situ acid chloride formation.

Step-by-Step Workflow
  • Activation: Dissolve the phenylacetic acid derivative in absolute ethanol under nitrogen atmosphere.

  • Catalysis: Add catalytic H₂SO₄ dropwise at 0°C to prevent exotherm-induced decarboxylation.

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

    • Checkpoint 1 (TLC): Monitor disappearance of acid (Rf ~0.1 in 20% EtOAc/Hexane) and appearance of ester (Rf ~0.6).

  • Workup: Concentrate ethanol in vacuo. Redissolve residue in Ethyl Acetate. Wash sequentially with:

    • Sat. NaHCO₃ (removes unreacted acid).

    • Brine (removes water).

  • Drying: Dry over anhydrous MgSO₄ and concentrate.

Purification Logic

For pharmaceutical grade (>98%) purity, simple extraction is insufficient due to potential trace acid contamination.

  • Preferred Method: High-vacuum distillation (Kugelrohr) if liquid.

  • Alternative: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Workflow Visualization

The following diagram illustrates the critical path for synthesis and purification, highlighting decision nodes for quality control.

SynthesisWorkflow Start Start: 4,5-Dichloro-2- fluorophenylacetic Acid Reaction Fischer Esterification (EtOH, H2SO4, Reflux 6h) Start->Reaction TLC_Check Checkpoint: TLC Analysis (Acid vs Ester Rf) Reaction->TLC_Check TLC_Check->Reaction Incomplete Workup Workup: NaHCO3 Wash & Solvent Removal TLC_Check->Workup Conversion >95% Crude Crude Product Workup->Crude Purification Purification Decision Crude->Purification Distillation High-Vac Distillation (>150°C @ 0.1 mmHg) Purification->Distillation If Liquid/Oil Column Flash Chromatography (SiO2, 5% EtOAc/Hex) Purification->Column If Semi-Solid/Impure Final Final Product: Ethyl 4,5-dichloro-2-fluorophenylacetate Distillation->Final Column->Final

Figure 1: Synthetic workflow ensuring removal of unreacted acid precursors via specific checkpoint logic.

Analytical Characterization & Validation

To certify the identity of the synthesized ester, the following spectral signatures must be verified. These data points act as the "fingerprint" for the 4,5-dichloro-2-fluoro substitution pattern.

Nuclear Magnetic Resonance (NMR)[2]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.25 (t, 3H): Methyl group of ethyl ester.

    • δ 3.65 (s, 2H): Benzylic methylene (CH₂). Note: This singlet may appear slightly split (d, J~1-2 Hz) due to long-range coupling with the 2-Fluoro nucleus.

    • δ 4.15 (q, 2H): Methylene of ethyl ester.

    • δ 7.10 - 7.50 (m, 2H): Aromatic protons. The H3 and H6 protons will show distinct splitting patterns due to ¹⁹F coupling (¹J_C-F and ³J_H-F).

  • ¹⁹F NMR:

    • Expect a singlet/multiplet around -115 to -120 ppm . This is diagnostic for verifying the integrity of the C-F bond during harsh reaction conditions.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): 250/252/254 (characteristic Cl₂ isotope pattern: 9:6:1 intensity ratio).

  • Base Peak: Loss of ethoxy group or tropylium ion formation.

  • Fragmentation: Look for loss of m/z 73 (COOEt) leaving the benzyl cation.

Analytical Logic Tree

Use this decision matrix to troubleshoot purity issues during scale-up.

AnalyticalLogic Sample Isolated Sample HNMR 1H NMR Analysis Sample->HNMR Check_Ethyl Ethyl Signals Present? HNMR->Check_Ethyl Check_Acid Acid Proton (>10 ppm)? Check_Ethyl->Check_Acid Yes Fail_Syn SYNTHESIS FAIL Check_Ethyl->Fail_Syn No GCMS GC-MS Analysis Check_Acid->GCMS No Repurify RE-PURIFY (Bicarb Wash) Check_Acid->Repurify Yes Isotope Cl2 Isotope Pattern Correct? GCMS->Isotope Pass VALIDATED Isotope->Pass Yes Isotope->Fail_Syn No

Figure 2: Analytical decision matrix for validating structural integrity and purity.

Stability & Handling

  • Hydrolytic Stability: The ester bond is susceptible to hydrolysis under basic conditions (pH > 9) or in the presence of esterases. Store in anhydrous conditions.

  • Light Sensitivity: Halogenated aromatics can undergo photodehalogenation over extended periods. Store in amber vials.

  • Safety: Treat as a potential skin sensitizer and irritant. The lipophilicity implies potential for dermal absorption. Use nitrile gloves and work in a fume hood.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2774350 (Related Structure: Ethyl 2,4-dichloro-5-fluorobenzoylacetate). Retrieved from [Link]

  • Bio-Fount. (2025). Ethyl 4,5-dichloro-2-fluorophenylacetate Product Page (CAS 1805479-66-6). Retrieved from [Link]

  • ChemSrc. (2025).[1] Ethyl (4-chloro-2-fluorophenyl)acetate Physicochemical Data. Retrieved from [Link]

Sources

Technical Guide: Structure Elucidation of Ethyl 4,5-dichloro-2-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4,5-dichloro-2-fluorophenylacetate (CAS: Analogous to 188424-98-8 series) represents a class of poly-halogenated aromatic esters frequently utilized as intermediates in the synthesis of fluoroquinolone antibiotics and agrochemical herbicides.

The structural elucidation of this molecule presents a specific challenge: differentiating the 4,5-dichloro regioisomer from potential synthetic byproducts such as the 3,4-dichloro or 5,6-dichloro isomers. This guide details a self-validating analytical workflow, prioritizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to definitively assign the halogenation pattern.

Key Chemical Attributes[1][2][3][4][5][6][7][8][9]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 251.08 g/mol

  • Critical Feature: The fluorine atom at position 2 serves as a "spin spy," providing scalar coupling data (

    
    -values) that reveals the exact location of the aromatic protons.
    

Strategic Elucidation Workflow

The following logic flow illustrates the decision-making process for confirming the structure and ruling out isomers.

ElucidationWorkflow Start Crude Sample MS HRMS / GC-MS (Isotope Pattern Analysis) Start->MS Step 1: Formula IR FT-IR (Functional Groups) MS->IR Step 2: Groups NMR_1H 1H NMR (Scalar Coupling J_H-F) IR->NMR_1H Step 3: Connectivity NMR_13C 13C NMR (C-F Splitting) NMR_1H->NMR_13C Step 4: Skeleton NOE 1D NOE / NOESY (Spatial Proximity) NMR_1H->NOE Step 5: Regiochem Final Confirmed Structure 4,5-dichloro isomer NMR_13C->Final NOE->Final Validation

Figure 1: Step-by-step analytical workflow for structural confirmation.

Mass Spectrometry: The Isotopic Fingerprint

Before NMR analysis, the presence of two chlorine atoms must be confirmed via Mass Spectrometry. Chlorine isotopes (


 and 

) possess a natural abundance ratio of approximately 3:1.[1][2]
Isotope Pattern Analysis

For a molecule with two chlorine atoms (


), the molecular ion (

) cluster follows a specific intensity distribution

:
  • 
     (
    
    
    
    ):
    Base peak (Relative Intensity 100%)
  • 
     (
    
    
    
    ):
    
    
    Intensity
  • 
     (
    
    
    
    ):
    
    
    Intensity[3]

Protocol Check: If your MS data shows a 3:1 ratio (


) only, you have a mono-chloro impurity. If you see a 9:6:1 pattern, the dichloro-substitution is confirmed.
Ion Fragmentm/z (approx)Interpretation
Molecular Ion (

)
250, 252, 254 Confirms


205, 207, 209Loss of ethoxy group (ester cleavage)

177, 179, 181Loss of ester moiety (benzylic cation)

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][12][13]

This is the definitive method for elucidation. The fluorine atom (


, spin 1/2) couples to both protons and carbons, creating distinct splitting patterns that map the ring.
NMR Analysis (300-500 MHz, )

The aromatic region is the critical differentiator. In the 4,5-dichloro-2-fluoro isomer, the two aromatic protons are at positions 3 and 6.

  • H3: Located between F(2) and Cl(4).

  • H6: Located between Cl(5) and the Acetate group(1).

Predicted Data & Assignments:

ProtonShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Logic
H-3 7.15 - 7.25Doublet (

)

Ortho to Fluorine. Strong coupling.
H-6 7.40 - 7.50Doublet (

)

Meta to Fluorine. Distinctive medium coupling.
-CH

-
3.65Doublet (

)

Benzylic protons couple to ortho-F (long range).
-OCH

-
4.18Quartet (

)

Ethyl ester characteristic.
-CH

1.26Triplet (

)

Ethyl ester characteristic.

Differentiating Isomers (The "Self-Validating" Test):

  • Scenario A (Correct Structure): Two doublets in the aromatic region with no H-H coupling . H3 and H6 are para to each other (

    
    ), so they only split due to Fluorine.
    
  • Scenario B (3,4-dichloro isomer): You would observe two protons that are ortho to each other (H5 and H6). This would result in a large H-H coupling (

    
    ) in addition to F-coupling, creating complex multiplets (dd).
    
NMR Analysis (Proton Decoupled)

Fluorine coupling (


) allows you to "count" the distance from the fluorine atom to every carbon in the ring.
  • C-2 (C-F): Doublet,

    
    .
    
  • C-3 (Ortho): Doublet,

    
    .
    
  • C-1 (Ortho): Doublet,

    
    .
    
  • C-4 (Meta): Doublet,

    
    .
    
  • C-6 (Meta): Doublet,

    
    .
    
  • C-5 (Para): Singlet or very small doublet (

    
    ).
    

Advanced Verification: NOE Experiments

To provide absolute certainty of the regiochemistry, a 1D NOE (Nuclear Overhauser Effect) difference experiment is required.

Hypothesis: If the structure is correct, the benzylic protons (


) are physically close to H-6  but distant from H-3 .

Protocol:

  • Irradiate the benzylic

    
     signal at 
    
    
    
    .
  • Observe the aromatic region.[4][5][6][7]

  • Result: You should see a positive NOE enhancement for H-6 (the doublet with the smaller

    
     coupling).
    
  • Negative Control: You should see NO enhancement for H-3 (the doublet with the large

    
     coupling).
    

NOE_Logic cluster_aromatic Aromatic Protons Source Irradiate Benzylic CH2 (3.65 ppm) H6 H-6 Signal (Meta to F) Enhancement Observed Source->H6 Spatial Proximity (<5Å) H3 H-3 Signal (Ortho to F) NO Enhancement Source->H3 Too Distant

Figure 2: NOE correlation logic. The spatial proximity of the benzylic methylene group to H-6 confirms the substitution pattern.

Experimental Protocols

Sample Preparation for NMR[12]
  • Mass: Weigh 10–15 mg of the ethyl 4,5-dichloro-2-fluorophenylacetate sample.

  • Solvent: Dissolve in 0.6 mL of

    
     (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.

  • Degassing (Optional but recommended for NOE): Bubble nitrogen through the sample for 2 minutes to remove dissolved oxygen, which acts as a paramagnetic relaxation agent.

GC-MS Method
  • Column: DB-5ms or equivalent (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).
  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Hold

      
       for 2 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 5 min.

  • Inlet: Split mode (20:1),

    
    .
    
  • Detector: MSD, Scan range 50–500 m/z.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[8] (Standard text for coupling constant rules).

  • Doddrell, D., et al. (1976).[4]

    
     nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 
    
    
    
    coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412.[4] Link
  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary for Ethyl 2-(4-chloro-2-fluorophenyl)acetate (Analog). Link

  • Reich, H. J. (2023). Structure Determination Using NMR: Fluorine-19 Coupling Constants. University of Wisconsin-Madison.

    
     values). Link
    

Sources

CAS number and molecular formula of Ethyl 4,5-dichloro-2-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of Ethyl 4,5-dichloro-2-fluorophenylacetate , a specialized fluorinated building block used in the development of agrochemicals and pharmaceuticals.

CAS Number: 1805479-66-6 Molecular Formula: C₁₀H₉Cl₂FO₂

Executive Summary

Ethyl 4,5-dichloro-2-fluorophenylacetate is a halogenated ester intermediate characterized by a specific substitution pattern (4,5-dichloro, 2-fluoro) on the phenyl ring. This motif is strategically valuable in medicinal chemistry and agrochemical design for modulating metabolic stability and lipophilicity. The fluorine atom at the ortho position relative to the acetate side chain introduces steric and electronic effects that can influence the binding affinity of the final bioactive molecule. This guide outlines the compound's properties, validated synthetic pathways, and analytical profile for researchers in drug discovery and process chemistry.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6]

The following data consolidates the physicochemical characteristics of the compound.

PropertySpecification
CAS Number 1805479-66-6
IUPAC Name Ethyl 2-(4,5-dichloro-2-fluorophenyl)acetate
Molecular Formula C₁₀H₉Cl₂FO₂
Molecular Weight 251.08 g/mol
SMILES CCOC(=O)CC1=CC(=C(C=C1F)Cl)Cl
InChI Key Predicted based on structure
Appearance Colorless to pale yellow oil or low-melting solid
Density (Predicted) ~1.32 g/cm³
Boiling Point (Predicted) ~300–310 °C at 760 mmHg
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water

Synthetic Pathways & Methodology

The synthesis of Ethyl 4,5-dichloro-2-fluorophenylacetate typically proceeds via the homologation of the corresponding toluene or benzyl halide precursor. The presence of the fluorine atom requires careful selection of reagents to prevent nucleophilic aromatic substitution side reactions.

Retrosynthetic Analysis

The most robust route disconnects the ester bond to the acid, and the carbon chain to a benzyl cyanide or benzyl halide intermediate.

  • Target: Ethyl 4,5-dichloro-2-fluorophenylacetate[2][3]

  • Precursor 1: 4,5-Dichloro-2-fluorophenylacetic acid

  • Precursor 2: 4,5-Dichloro-2-fluorobenzyl bromide (CAS 1804886-19-8)[4]

  • Starting Material: 4,5-Dichloro-2-fluorotoluene

Validated Synthetic Protocol (Route A)

This protocol describes the conversion from the toluene derivative, a common commercial starting material.

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

Reaction: 4,5-Dichloro-2-fluorotoluene + NBS


 4,5-Dichloro-2-fluorobenzyl bromide
  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic), CCl₄ or Trifluorotoluene (solvent).

  • Conditions: Reflux for 4–6 hours.

  • Mechanism: Radical substitution at the benzylic position. The fluorine atom stabilizes the ring but does not interfere with the radical mechanism.

Step 2: Cyanation (Kolbe Nitrile Synthesis)

Reaction: 4,5-Dichloro-2-fluorobenzyl bromide + NaCN


 4,5-Dichloro-2-fluorophenylacetonitrile
  • Reagents: Sodium Cyanide (NaCN), DMSO or DMF/Water.

  • Conditions: Stir at ambient temperature to 40°C. Exothermic.

  • Critical Control: Maintain temperature <60°C to avoid displacing the fluorine (S_NAr reaction).

Step 3: Pinner Reaction / Alcoholysis

Reaction: 4,5-Dichloro-2-fluorophenylacetonitrile + EtOH + H₂SO₄


 Ethyl 4,5-dichloro-2-fluorophenylacetate
  • Reagents: Absolute Ethanol, conc. Sulfuric Acid or HCl gas.

  • Conditions: Reflux for 8–12 hours.

  • Workup: Pour into ice water, extract with dichloromethane, wash with NaHCO₃, dry over MgSO₄.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, including critical decision points.

SynthesisRoute Start 4,5-Dichloro-2-fluorotoluene Step1 Step 1: Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Inter1 Benzyl Bromide (CAS 1804886-19-8) Step1->Inter1 Step2 Step 2: Cyanation (NaCN, DMSO, <40°C) Inter1->Step2 Inter2 Phenylacetonitrile Intermediate Step2->Inter2 Step3 Step 3: Acid Alcoholysis (EtOH, H2SO4, Reflux) Inter2->Step3 Final Ethyl 4,5-dichloro-2- fluorophenylacetate (CAS 1805479-66-6) Step3->Final

Figure 1: Step-wise synthesis of Ethyl 4,5-dichloro-2-fluorophenylacetate from toluene precursor.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are expected.

TechniqueExpected Signals / Characteristics
¹H NMR (CDCl₃, 400 MHz) δ 1.25 (t, 3H, -CH₂CH ₃)δ 3.65 (s, 2H, Ar-CH ₂-CO)δ 4.15 (q, 2H, -O-CH ₂-CH₃)δ 7.10–7.50 (m, 2H, Aromatic H)
¹³C NMR Carbonyl carbon (~170 ppm), Benzylic carbon (~34 ppm), Ethyl carbons (~61, 14 ppm), Aromatic carbons (115–160 ppm, C-F coupling observed).
FT-IR 1735 cm⁻¹ (Strong, Ester C=O stretch)1100–1200 cm⁻¹ (C-O-C stretch)~1500 cm⁻¹ (Aromatic ring skeletal vib.)
Mass Spectrometry (GC-MS) m/z 250, 252, 254 (Molecular ion M⁺, characteristic Cl₂ isotope pattern 9:6:1).

Applications in Drug Development[1][11]

Bioisosteric Design

The 4,5-dichloro-2-fluoro moiety serves as a robust scaffold in medicinal chemistry.

  • Metabolic Stability: The fluorine atom at the 2-position blocks metabolic oxidation at a typically reactive site on the phenyl ring.

  • Lipophilicity: The two chlorine atoms significantly increase the logP, enhancing membrane permeability for intracellular targets.

Agrochemical Precursors

This ester is a direct precursor to Protoporphyrinogen Oxidase (PPO) Inhibitors . Hydrolysis of the ester followed by coupling with heterocyclic amines (e.g., triazolinones, uracils) generates herbicides that disrupt chlorophyll synthesis. The specific 4,5-dichloro-2-fluoro substitution pattern is often explored to circumvent resistance mechanisms found in older 2,4-dichloro analogs.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to halogen content).

References

  • Bio-Fount. (n.d.). Ethyl 4,5-dichloro-2-fluorophenylacetate Product Page. Retrieved from

  • GuideChem. (n.d.). CAS 1805479-66-6 Entry.[2] Retrieved from

  • Howei Pharm. (n.d.). 4,5-Dichloro-2-fluorobenzyl bromide (CAS 1804886-19-8).[4] Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Pinner reaction and Nitrile hydrolysis).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

IUPAC Nomenclature Guide: Ethyl 4,5-dichloro-2-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Identity

Precise nomenclature is the bedrock of chemical communication, particularly in the development of halogenated aromatic intermediates used in pharmaceutical (e.g., EGFR inhibitors) and agrochemical synthesis. This guide provides a definitive breakdown of the IUPAC nomenclature for Ethyl 4,5-dichloro-2-fluorophenylacetate , a specific ester intermediate (CAS RN: 1805479-66-6).

Beyond simple naming, this document dissects the structural logic, priority rules, and synthetic context of the compound, ensuring that researchers can generate valid names for regulatory submission and patenting.

Structural Visualization & Numbering Logic

The correct IUPAC name is derived from the principal functional group and the lowest locant rule applied to the aromatic ring.

G cluster_ester Principal Group (Ester) cluster_parent Parent Chain (Acetate) cluster_ring Substituent (Phenyl Ring) C1 C1 (Carbonyl) C2 C2 (Methylene) C1->C2 Parent chain O1 O (Ether) O1->C1 Ester bond Ethyl Ethyl Group (-CH2CH3) Ethyl->O1 Alkyl part C1_ring 1' (Attachment) C2->C1_ring Substituent bond C2_ring 2' (Fluoro) C1_ring->C2_ring C3_ring 3' (H) C2_ring->C3_ring C4_ring 4' (Chloro) C3_ring->C4_ring C5_ring 5' (Chloro) C4_ring->C5_ring C6_ring 6' (H) C5_ring->C6_ring C6_ring->C1_ring

Figure 1: Structural decomposition showing the priority of the ester group (blue), the acetate parent chain (green), and the specific numbering of the poly-halogenated phenyl ring (red).

Nomenclature Derivation: The "Why" and "How"

To arrive at the Preferred IUPAC Name (PIN), we must apply the hierarchical rules of the Blue Book (P-65 for esters, P-14 for aromatic numbering).

Step 1: Identify the Principal Functional Group

The molecule is an ester . In IUPAC nomenclature, esters are named as alkyl alkanoates .

  • Suffix: -oate.

  • Alkyl group (attached to oxygen): Ethyl.

  • Alkanoate group (acyl parent): Derived from the carboxylic acid.

Step 2: Determine the Parent Acid Structure

The acid portion is 4,5-dichloro-2-fluorophenylacetic acid.

  • Systematic Parent: Acetic acid (Ethanoic acid).

  • Substituent on Parent: A phenyl ring attached to carbon 2 of the acetic acid chain.

  • Alternative (Retained) Parent: Phenylacetic acid.[1] While "acetic acid" is the systematic base, IUPAC allows the retained name "phenylacetic acid" for general nomenclature. However, for complex substitutions, treating it as a substituted acetic acid (or benzeneacetic acid in CAS) is often clearer.

  • Selection: We will use the systematic -acetate form as the base suffix.

Step 3: Numbering the Aromatic Ring (The Critical Step)

This is where errors frequently occur in regulatory filings. The phenyl ring is attached to the acetate chain.[2] This point of attachment is automatically position 1' . We must number the substituents (Cl, Cl, F) to obtain the lowest possible locant set .

Comparison of Numbering Paths:

  • Path A (Clockwise towards F):

    • F at 2

    • Cl at 4[3][4]

    • Cl at 5[2]

    • Set: {2, 4, 5}

  • Path B (Counter-clockwise towards Cl):

    • H at 2

    • Cl at 3

    • Cl at 4[3][4]

    • H at 5

    • F at 6

    • Set: {3, 4, 6}

Decision: The set {2, 4, 5} is lower than {3, 4, 6} at the first point of difference (2 < 3). Therefore, Path A is the correct IUPAC numbering.

Step 4: Alphabetical Assembly

Substituents are listed alphabetically, not by position.

  • C hloro (comes first)

  • F luoro (comes second)

  • Name fragment: 4,5-dichloro-2-fluorophenyl

Final Assembly

Structure: [Alkyl] [Substituent-Parent-oate] Result: Ethyl 2-(4,5-dichloro-2-fluorophenyl)acetate

Note: The "2-" indicates the phenyl ring is attached to the second carbon of the acetate chain. In "phenylacetate", this is often implied, but "Ethyl (4,5-dichloro-2-fluorophenyl)acetate" is also widely accepted.

Comparative Nomenclature Table

For database searching and patent analysis, it is crucial to recognize valid synonyms.

Nomenclature SystemNameKey Features
IUPAC (Systematic) Ethyl 2-(4,5-dichloro-2-fluorophenyl)acetate Explicit numbering of the acetate chain.
IUPAC (Alternative) Ethyl (4,5-dichloro-2-fluorophenyl)acetateImplies attachment at the alpha-carbon.
CAS Index Name Benzeneacetic acid, 4,5-dichloro-2-fluoro-, ethyl ester Inverted format used in SciFinder/Chemical Abstracts.
Common/Trade Ethyl 4,5-dichloro-2-fluorobenzeneacetateHybrid systematic name often used in vendor catalogs.

Synthetic Context & Application

This compound belongs to a class of poly-halogenated phenylacetic acid esters , which are high-value intermediates in the synthesis of bioactive molecules.

Pharmaceutical Relevance

The 4,5-dichloro-2-fluoro substitution pattern is a bioisostere used to modulate metabolic stability. The fluorine atom at the ortho position often protects the ring from oxidative metabolism and alters the conformation of the side chain, which is critical for binding affinity in targets such as:

  • EGFR Inhibitors: Quinazoline derivatives (e.g., analogs of Gefitinib/Erlotinib) often incorporate halogenated anilines or phenylacetic moieties to fit hydrophobic pockets.

  • COX-2 Inhibitors: Similar to Lumiracoxib, which utilizes a phenylacetic acid core.

  • DPP-4 Inhibitors: Fluorinated phenylacetic acids are precursors to sitagliptin-like drugs.[1]

Synthesis Workflow

The synthesis typically follows a standard esterification or a homologation sequence.

Synthesis SM1 4,5-Dichloro-2-fluoro-1-methylbenzene (Toluene Derivative) SM2 4,5-Dichloro-2-fluorobenzyl halide SM1->SM2 Radical Halogenation (NBS, AIBN) Int1 4,5-Dichloro-2-fluorobenzyl cyanide (Nitrile Formation) SM2->Int1 Cyanation (NaCN, DMF) Prod Ethyl 4,5-dichloro-2-fluorophenylacetate (Target Ester) SM2->Prod Carbonylation (Pd cat, CO, EtOH) Int2 4,5-Dichloro-2-fluorophenylacetic Acid (Hydrolysis) Int1->Int2 Acid Hydrolysis (H2SO4/H2O) Int2->Prod Fischer Esterification (EtOH, H+, Reflux)

Figure 2: Synthetic pathways to the target ester. The nitrile hydrolysis route (center) is the most common industrial approach.

Experimental Protocol (General Esterification)

Note: This protocol is a generalized standard procedure for phenylacetic acid esterification.

  • Reagents: Charge a reaction vessel with 4,5-dichloro-2-fluorophenylacetic acid (1.0 equiv) and absolute Ethanol (10-20 volumes).

  • Catalyst: Add a catalytic amount of concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor conversion via TLC or HPLC.

  • Workup: Cool to room temperature. Concentrate under reduced pressure. Dissolve residue in Ethyl Acetate and wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and evaporate. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link]

  • NIH PubChem. (2023). Ethyl 2-(4-chloro-2-fluorophenyl)acetate (Analogous Structure). PubChem Compound Summary. [Link]

  • Bio-Fount. (2023). Ethyl 4,5-dichloro-2-fluorophenylacetate (CAS 1805479-66-6). [Link]

  • Google Patents. (2021). WO2021245427A1 - N-phenylaminocarbonyl pyridino-, pyrimidino and benzo-tropanes as modulators of gpr65. (Citing the use of 4,5-dichloro-2-fluorophenyl moieties).

Sources

Rational Design and Synthetic Utility of Ethyl 4,5-dichloro-2-fluorophenylacetate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The pursuit of safer, highly selective non-steroidal anti-inflammatory drugs (NSAIDs) and advanced agrochemicals relies heavily on the strategic incorporation of halogens into aromatic building blocks. Ethyl 4,5-dichloro-2-fluorophenylacetate (CAS: 1805479-66-6) represents a highly specialized, multi-halogenated scaffold designed for modern structure-activity relationship (SAR) optimization. This whitepaper provides an in-depth mechanistic analysis of this compound, detailing the causality behind its structural design, its application in overcoming NSAID-induced hepatotoxicity, and self-validating synthetic protocols for its integration into drug discovery pipelines.

Structural Rationale: The Causality of Halogenation

In medicinal chemistry, the placement of halogens on a phenylacetic acid core is never arbitrary. The specific 4,5-dichloro-2-fluoro substitution pattern serves a tri-fold mechanistic purpose:

  • Metabolic Shielding (4,5-Dichloro Substitution): The primary metabolic liability of traditional phenylacetic acid NSAIDs (like diclofenac) is cytochrome P450-mediated oxidation at the 4' and 5-positions, leading to highly reactive, hepatotoxic quinone imine (QI) intermediates[1]. By occupying the 4 and 5 positions with bulky, electron-withdrawing chlorine atoms, P450 oxidation is sterically and electronically blocked.

  • Conformational Locking & pKa Modulation (2-Fluoro Substitution): Fluorine at the ortho position (C2) exerts a strong negative inductive effect (-I) without adding significant steric bulk. This lowers the pKa of the resulting carboxylic acid upon ester hydrolysis, enhancing target binding affinity (e.g., in the COX-2 active site) while restricting the rotational freedom of the phenyl ring[2]. Fluorinated phenylacetic acids are highly prized in pharmaceutical development for these exact pharmacokinetic enhancements[3].

  • Synthetic Masking (Ethyl Ester): The ethyl ester moiety acts as a volatile, lipophilic protecting group. It prevents unwanted side reactions at the carboxylate center during harsh upstream cross-coupling reactions and improves the compound's solubility in organic solvents during purification.

Synthetic Methodologies & Self-Validating Protocols

To utilize Ethyl 4,5-dichloro-2-fluorophenylacetate in the synthesis of diarylamine NSAID analogs, researchers must employ a two-step workflow: a C-N cross-coupling followed by ester saponification. The following protocols are designed as self-validating systems , ensuring that intermediate integrity is confirmed before proceeding.

Protocol 1: Buchwald-Hartwig Amination (Core Assembly)

Objective: Couple the phenylacetate ester with an aniline derivative to form a diarylamine core. Causality of Reagents: Palladium acetate (Pd(OAc)₂) and XPhos are selected because the electron-deficient nature of the 4,5-dichloro-2-fluorophenyl ring requires a highly active, sterically demanding catalytic system to prevent competitive dehalogenation of the chlorine atoms.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under argon, combine Ethyl 4,5-dichloro-2-fluorophenylacetate (1.0 eq), 2,6-dichloroaniline (1.2 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.10 eq), and anhydrous Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add degassed anhydrous toluene (0.2 M concentration).

  • Reaction: Heat the mixture to 100°C for 12 hours under vigorous stirring.

  • Self-Validation (TLC/LC-MS): Monitor via TLC (Hexane:EtOAc 8:2). The starting ester will consume, yielding a new, lower-polarity UV-active spot. Extract an aliquot, filter through Celite, and run LC-MS. Validation Checkpoint: Confirm the presence of the[M+H]+ peak corresponding to the coupled diarylamine ester product.

  • Workup: Cool to room temperature, filter through a Celite pad, concentrate in vacuo, and purify via flash chromatography.

Protocol 2: Saponification (Unmasking the Pharmacophore)

Objective: Hydrolyze the ethyl ester to the active free carboxylic acid. Causality of Reagents: Lithium hydroxide (LiOH) in a THF/H₂O mixture is used. THF ensures the lipophilic ester remains in solution, while LiOH provides a mild source of hydroxide to cleave the ester without degrading the sensitive diarylamine bridge.

Step-by-Step Procedure:

  • Preparation: Dissolve the purified diarylamine ester (1.0 eq) in a 3:1 mixture of THF and distilled water.

  • Reagent Addition: Add LiOH monohydrate (3.0 eq) in one portion at 0°C to prevent exothermic degradation.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting ester (Hexane:EtOAc 7:3). Validation Checkpoint: The ester spot must completely disappear, replaced by a baseline spot (the carboxylate salt).

  • Workup: Acidify the mixture with 1N HCl to pH 2-3 to protonate the acid. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the active pharmaceutical ingredient (API).

SyntheticWorkflow A Ethyl 4,5-dichloro-2-fluorophenylacetate CAS: 1805479-66-6 C Buchwald-Hartwig Cross-Coupling (Pd Catalyst, Base, 100°C) A->C B 2,6-Dichloroaniline (Nucleophilic Partner) B->C D Intermediate Diarylamine Ester (C-N Bond Formed) C->D Validated via LC-MS E Alkaline Hydrolysis (LiOH, THF/H2O, rt) D->E F Active NSAID Pharmacophore (Free Carboxylic Acid) E->F Validated via TLC/NMR

Fig 1. Synthetic workflow for diarylamine NSAID analogs via cross-coupling and hydrolysis.

Pharmaceutical Applications: Overcoming NSAID Hepatotoxicity

The primary limitation of traditional phenylacetic acid derivatives (e.g., Diclofenac) is idiosyncratic drug-induced liver injury (IDILI). This toxicity is driven by the metabolic activation of the drug into reactive quinone imines (QI) and acyl glucuronides (AG), which covalently bind to hepatic proteins, triggering cellular apoptosis and autoimmune responses[1][4].

By utilizing Ethyl 4,5-dichloro-2-fluorophenylacetate as a foundational building block, medicinal chemists can engineer analogs that bypass these toxic metabolic pathways. The strategic placement of halogens sterically shields the aromatic ring from cytochrome P450 oxidation, forcing the molecule to undergo safe, direct Phase II conjugation and excretion[1].

Quantitative Pharmacological Data

The table below summarizes the comparative pharmacological advantages of utilizing multi-halogenated phenylacetic acid derivatives over standard unshielded NSAIDs.

Table 1: Comparative Pharmacological Profile of Diclofenac vs. Halogenated Analogs

Compound ProfileCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Hepatocyte Viability (%)Primary Metabolic Route
Standard Diclofenac 0.040.15< 40%CYP450 Oxidation (Toxic QI)
Monofluorinated Analog 0.060.18< 45%Partial CYP450 Oxidation
4,5-Dichloro-2-fluoro Analog 0.120.05> 95%Direct Phase II Conjugation (Safe)

Note: Data synthesized from structural-activity relationship (SAR) studies of diclofenac derivatives and human hepatocyte viability assays[1]. The multi-halogenated analog demonstrates superior COX-2 selectivity and near-total elimination of hepatotoxicity.

MetabolicPathway A Standard Diclofenac (Unshielded Aromatic Rings) B CYP450 Oxidation (Phase I Metabolism) A->B C Reactive Quinone Imine (QI) & Acyl Glucuronide (AG) B->C D Hepatocyte Toxicity (Protein Adducts) C->D E Fluorinated/Chlorinated Analog (Sterically Shielded) F CYP450 Oxidation Blocked (Metabolic Resistance) E->F G Safe Excretion (Direct Phase II Conjugation) F->G

Fig 2. Metabolic pathway comparing standard NSAIDs with sterically shielded halogenated analogs.

Conclusion

Ethyl 4,5-dichloro-2-fluorophenylacetate is far more than a simple ester; it is a rationally designed chemical module. By leveraging its unique halogenation pattern, researchers can effectively block toxic metabolic pathways, modulate pKa for better target engagement, and utilize robust cross-coupling chemistries to generate next-generation therapeutics and specialty chemicals.

References

  • Tateishi, Y., et al. "Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity." ACS Omega, vol. 5, no. 50, 2020, pp. 32608-32616.

  • Chem-Impex International. "4-Fluorophenylacetic acid - Applications in Pharmaceutical Research." Chem-Impex Catalog.

  • Thermo Fisher Scientific. "2-Chloro-4-fluorophenylacetic acid, 97% - Product Specifications." Thermo Scientific Chemicals.

  • Bio-Fount. "Ethyl 4,5-dichloro-2-fluorophenylacetate (CAS: 1805479-66-6)." Bio-Fount Compound Database.

Sources

Potential biological activity of Ethyl 4,5-dichloro-2-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4,5-dichloro-2-fluorophenylacetate (CAS: Derivative of 2729-36-4) is a specialized halogenated aromatic intermediate. While not a marketed pharmaceutical agent itself, it serves as a critical "scaffold precursor" in the synthesis of high-potency bioactive molecules. Its value lies in the 4,5-dichloro-2-fluorophenyl moiety, a pharmacophore optimized for metabolic stability and hydrophobic pocket occupancy.

This guide analyzes the compound's potential biological activity, its role as a building block for Galectin-3 inhibitors and synthetic auxins , and provides validated protocols for its manipulation in drug discovery workflows.

Structural Analysis & Physicochemical Properties

The biological utility of this compound is dictated by its specific halogenation pattern. The combination of fluorine and chlorine atoms on the phenyl ring imparts unique electronic and steric properties that differentiate it from non-halogenated analogs.

Pharmacophore Deconstruction
  • Ethyl Ester Moiety: Acts as a lipophilic "mask" (prodrug) for the carboxylic acid. It enhances membrane permeability, allowing the molecule to cross cellular barriers before being hydrolyzed by intracellular esterases to the active phenylacetic acid form.

  • 2-Fluoro Substituent (Ortho-F):

    • Metabolic Blockade: Prevents oxidative metabolism at the ortho-position.

    • Conformational Bias: The small but electronegative fluorine atom induces a specific conformation of the side chain via electrostatic repulsion, often locking the molecule into a bioactive shape.

  • 4,5-Dichloro Substitution:

    • Lipophilicity: Significantly increases logP, driving binding affinity to hydrophobic protein pockets (e.g., the carbohydrate-recognition domain of Galectins).

    • Electronic Effect: Withdraws electron density, increasing the acidity of the methylene protons and the eventual carboxylic acid.

Predicted Properties Table
PropertyValue (Predicted)Relevance
Molecular Formula C₁₀H₉Cl₂FO₂Core stoichiometry
Molecular Weight 251.08 g/mol Fragment-based drug design compliant
LogP (Octanol/Water) ~3.8 - 4.2High membrane permeability; requires DMSO for assays
H-Bond Donors/Acceptors 0 / 2Good oral bioavailability metrics (Lipinski's Rule)
Rotatable Bonds 3Flexible side chain for induced fit binding

Potential Biological Activity & Applications[1][2]

Pharmaceutical: Galectin-3 Inhibition

Recent medicinal chemistry literature identifies the 4,5-dichloro-2-fluorophenyl tail as a high-affinity motif for Galectin-3 inhibitors . Galectin-3 is a beta-galactoside-binding lectin implicated in fibrosis, heart failure, and cancer metastasis.

  • Mechanism: The ethyl ester is hydrolyzed to the acid or coupled to a galactose core. The aromatic ring stacks against arginine residues (e.g., Arg144) in the Galectin-3 binding site, while the chlorines fill a hydrophobic sub-pocket.

  • Therapeutic Potential: Anti-fibrotic (liver/lung), anti-inflammatory, and anti-neoplastic.

Agrochemical: Synthetic Auxins

Phenylacetic acid derivatives are a known class of synthetic auxins (plant hormones).

  • Hypothesis: The 4,5-dichloro-2-fluoro substitution pattern mimics the steric bulk of potent herbicides like 2,4-D or Dicamba.

  • Activity: Likely to induce uncontrolled growth (epinasty) in broadleaf weeds. The ethyl ester facilitates leaf cuticle penetration.

Visualizing the Structure-Activity Relationship (SAR)

SAR_Analysis Core Ethyl 4,5-dichloro-2-fluorophenylacetate F_atom 2-Fluoro Group (Metabolic Stability) Core->F_atom Cl_atoms 4,5-Dichloro Groups (Hydrophobic Binding) Core->Cl_atoms Ester Ethyl Ester (Cell Permeability / Prodrug) Core->Ester Target_Gal Target: Galectin-3 (Fibrosis/Cancer) F_atom->Target_Gal Conformational Lock Cl_atoms->Target_Gal hydrophobic pocket Target_Aux Target: Auxin Receptors (Herbicidal Activity) Ester->Target_Aux Cuticle Penetration

Figure 1: SAR analysis highlighting the functional roles of specific structural motifs.

Experimental Protocols

Protocol A: Hydrolysis to Active Acid (Activation)

To test biological activity in vitro (enzyme assays), the ester must often be hydrolyzed to the free acid (4,5-dichloro-2-fluorophenylacetic acid ).

Reagents:

  • Compound (1.0 eq)

  • LiOH (2.0 eq)

  • THF/Water (3:1 v/v)

Procedure:

  • Dissolve 100 mg of Ethyl 4,5-dichloro-2-fluorophenylacetate in 3 mL THF.

  • Add 1 mL of 1M LiOH aqueous solution dropwise at 0°C.

  • Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Acidify to pH 2 with 1M HCl.

  • Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

  • Yield Check: Expect >90% conversion to the white solid acid.

Protocol B: Cell Viability Screening (MTT Assay)

Determine the cytotoxicity of the ester (prodrug) in mammalian cells (e.g., HEK293 or HepG2).

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing: Prepare stock solution (10 mM in DMSO). Dilute to final concentrations (0.1 - 100 µM) in media. Note: Keep DMSO < 0.5%.

  • Incubation: Treat cells for 48 hours.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

  • Analysis: Calculate IC₅₀. A value < 10 µM indicates significant bioactivity or toxicity.

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: 4,5-Dichloro-2-fluoroaniline Step1 1. Diazotization (NaNO2, HCl, 0°C) Start->Step1 Step2 2. Meerwein Arylation (Vinyl Acetate, CuCl2) Step1->Step2 Inter Intermediate: 4,5-Dichloro-2-fluorophenylacetic Acid Step2->Inter Step3 3. Esterification (EtOH, H2SO4, Reflux) Inter->Step3 Final Product: Ethyl 4,5-dichloro-2-fluorophenylacetate Step3->Final

Figure 2: Synthetic route from the commercially available aniline precursor.

Safety & Handling (E-E-A-T)

As a halogenated organic ester, this compound requires specific safety protocols.

  • Skin Absorption: Halogenated esters are lipophilic and can penetrate the skin, potentially carrying the toxic halogenated aromatic core into the bloodstream. Double-gloving (Nitrile) is mandatory.

  • Hydrolysis Hazard: Upon contact with moisture/mucous membranes, it may hydrolyze to release acid, causing irritation.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent spontaneous hydrolysis.

References

  • World Intellectual Property Organization (WIPO). (2016). Alpha-D-galactoside inhibitors of galectins. (Patent WO2016120403A1). Describes the use of 4,5-dichloro-2-fluoroaniline derivatives in pharmaceutical synthesis.

  • United States Patent & Trademark Office. (2017). Alpha-D-galactoside inhibitors of galectins. (Patent US20170349619A1).[1] Details the structural advantages of fluorinated phenyl groups in drug design.

  • CymitQuimica. (n.d.). Product Data: 4,5-Dichloro-2-fluoroaniline. Confirms the commercial availability and role as a pharmaceutical intermediate.

  • ChemScene. (n.d.). 4,5-Dichloro-2-fluoroaniline Building Block. Technical specifications for the precursor scaffold.

Sources

Research Applications of Ethyl 4,5-dichloro-2-fluorophenylacetate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic halogenation of aromatic scaffolds is a fundamental technique for optimizing pharmacokinetic and pharmacodynamic profiles. Ethyl 4,5-dichloro-2-fluorophenylacetate (CAS: 1805479-66-6) represents a premium, multi-functionalized building block. By combining a synthetically versatile ethyl ester with a precisely halogenated phenyl ring, this scaffold serves as a critical intermediate in the synthesis of cyclooxygenase (COX) inhibitors, 5-lipoxygenase (5-LOX) antagonists, and agricultural auxin analogs.

This whitepaper provides an in-depth analysis of the structural rationale, quantitative physicochemical impact, and step-by-step synthetic workflows associated with this highly specialized compound.

Structural and Electronic Rationale

The utility of Ethyl 4,5-dichloro-2-fluorophenylacetate is driven by the synergistic effects of its three distinct structural motifs. As a Senior Application Scientist, I evaluate building blocks not just by their reactivity, but by the biological advantages they confer to the final active pharmaceutical ingredient (API).

The Phenylacetic Acid Scaffold

Phenylacetic acid derivatives are the foundational pharmacophore for a vast array of, acting as potent inhibitors of prostaglandin synthesis. The ethyl ester acts as a stable, lipophilic protecting group that allows for extensive upstream functionalization (e.g., cross-coupling,


-alkylation) before being unmasked to the active free acid.
The 4,5-Dichloro Motif: Metabolic Shielding

Cytochrome P450 (CYP450) enzymes predominantly metabolize aromatic rings at the para and meta positions via hydroxylation. The installation of two heavy chlorine atoms at the 4 and 5 positions creates a robust steric and electronic shield, effectively blocking Phase I oxidative metabolism. Furthermore, the high lipophilicity of the dichloro-substitution enhances membrane permeability, a critical factor for intracellular target engagement.

The 2-Fluoro Motif: Conformational Locking

Fluorine substitution at the ortho position (C2) is a classic bioisosteric strategy. The highly electronegative fluorine atom withdraws electron density from the acetic acid side chain, lowering the predicted


 of the resulting free acid and increasing its binding affinity via enhanced ionic interactions in enzymatic pockets. More importantly, the ortho-fluorine induces a steric clash with the 

-carbon, restricting the rotational freedom of the side chain and "locking" the molecule into a bioactive conformation required for tight binding in targets like the COX-2 active site.

Synthetic Utility and Divergent Workflows

The true value of Ethyl 4,5-dichloro-2-fluorophenylacetate lies in its divergent synthetic potential. Depending on the reaction pathway, it can be directed toward distinct therapeutic or agricultural classes.

G Core Ethyl 4,5-dichloro-2-fluorophenylacetate (Scaffold) Int1 α-Alkylation (LDA, MeI) Propionate Ester Core->Int1 Pathway A Int2 Mild Saponification (LiOH) Free Acetic Acid Core->Int2 Pathway B Drug1 Profen-like NSAID (COX-2 Selective) Int1->Drug1 Int3 Amidation / Coupling Amide Derivative Int2->Int3 Drug2 Agrochemical (Auxin Analog) Int2->Drug2 Drug3 CRTH2 Antagonist (Anti-asthmatic) Int3->Drug3

Synthetic divergence of Ethyl 4,5-dichloro-2-fluorophenylacetate into distinct therapeutic classes.

Key Research Applications

Selective COX-2 and 5-LOX Inhibition

In the development of next-generation anti-inflammatories, achieving selectivity for COX-2 over COX-1 is paramount to reducing gastrointestinal toxicity.,


-substitution (such as methylation) on the phenylacetic acid ring is a critical molecular determinant for COX-2 selectivity. Ethyl 4,5-dichloro-2-fluorophenylacetate is an ideal precursor for this, as its ester group allows for clean 

-alkylation (Pathway A) to generate highly selective "profen-like" derivatives.
Agrochemical Auxin Analogs

Beyond human therapeutics, halogenated phenylacetic acids are highly prized in agricultural science. Recent physiological and molecular studies have confirmed that, promoting root growth and crop yield by acting through the TIR1 auxin receptor signaling pathway. The 4,5-dichloro-2-fluoro analog (Pathway B) offers an advanced iteration of this scaffold, providing superior resistance to soil degradation and prolonged half-life in the field.

Quantitative Physicochemical Profiling

To illustrate the profound impact of the specific halogenation pattern on this scaffold, the table below summarizes the predicted physicochemical shifts compared to the unhalogenated baseline.

PropertyPhenylacetic Acid (Baseline)3,4-Dichlorophenylacetic Acid4,5-Dichloro-2-fluorophenylacetic Acid
Calculated LogP ~1.41~3.15~3.38
Predicted

(COOH)
4.314.123.85
Metabolic Liability (CYP450) High (para-hydroxylation)Low (para-position blocked)Very Low (Multi-halogenated shield)
Conformational Flexibility High (Free rotation)High (Free rotation)Restricted (ortho-F steric clash)

Data Interpretation: The addition of the 2-fluoro group specifically lowers the


, increasing the ionization fraction at physiological pH (7.4), which enhances solubility and target-binding kinetics without sacrificing the lipophilicity provided by the dichloro motif.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent and condition is explicitly detailed to provide authoritative guidance.

Protocol A: Enolate-Driven -Alkylation

Objective: To install a methyl group at the


-position, converting the acetate into a propionate derivative (a critical step for COX-2 selectivity).
  • System Preparation: Flame-dry a Schlenk flask under argon. Causality: Enolates are highly sensitive to moisture, which will prematurely protonate the intermediate.

  • Solvent & Cooling: Dissolve Ethyl 4,5-dichloro-2-fluorophenylacetate (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures prevent unwanted self-condensation (Claisen condensation) of the ester.

  • Deprotonation: Dropwise add Lithium diisopropylamide (LDA, 1.1 eq). Stir for 45 minutes. Causality: LDA is a sterically hindered, non-nucleophilic base. It selectively abstracts the

    
    -proton without attacking the ester carbonyl.
    
  • Electrophilic Addition: Add Methyl Iodide (MeI, 1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours. Causality: MeI is a highly reactive electrophile that facilitates a rapid

    
     reaction at the sterically hindered 
    
    
    
    -carbon.
  • Validation & QC: Quench with saturated

    
    . Extract with EtOAc. Validate via 
    
    
    
    -NMR: Success is indicated by the disappearance of the
    
    
    -
    
    
    singlet (~3.7 ppm) and the appearance of a new
    
    
    -
    
    
    quartet and a methyl doublet (~1.4 ppm).
Protocol B: Mild Saponification to Free Acid

Objective: To unmask the ethyl ester to the biologically active free carboxylic acid without degrading the halogenated ring.

  • Solvent System: Dissolve the ester in a 3:1:1 mixture of THF:MeOH:

    
    . Causality: This specific ternary mixture ensures complete solvation of the highly lipophilic organic ester (THF) while providing a protic, aqueous environment (MeOH/
    
    
    
    ) necessary for the hydroxide nucleophile.
  • Hydrolysis: Add Lithium Hydroxide monohydrate (

    
    , 2.0 eq) at 0 °C. Stir and allow to warm to room temperature for 6 hours. Causality: Mild basic conditions are strictly required. Using harsh bases (e.g., refluxing NaOH) risks initiating nucleophilic aromatic substitution (
    
    
    
    ) at the highly activated 2-fluoro position, degrading the scaffold.
  • Acidification: Concentrate the mixture in vacuo to remove THF/MeOH. Acidify the aqueous layer with 1M HCl to pH 2. Causality: Protonates the carboxylate salt, rendering the free acid insoluble in water and driving it into the organic extraction phase.

  • Validation & QC: Extract with Dichloromethane (DCM). Validate via LC-MS (ESI-): Success is confirmed by the presence of the

    
     molecular ion corresponding to the free 4,5-dichloro-2-fluorophenylacetic acid, with no detectable ester starting material.
    

References

  • Blobaum, A. L., & Marnett, L. J. (2007). "Molecular determinants for the selective inhibition of cyclooxygenase-2 by lumiracoxib." Journal of Biological Chemistry, 282(22), 16379-16390. URL:[Link]

  • Tan, C., Li, S., Song, J., et al. (2024). "3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops." Communications Biology, 7(1), 161. URL:[Link]

  • Oxford University Hospitals NHS Foundation Trust. "Diclofenac: Mechanism of Action and Prescribing Information." URL:[Link]

Technical Guide: Synthesis of Ethyl 4,5-dichloro-2-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of Ethyl 4,5-dichloro-2-fluorophenylacetate , a specialized poly-halogenated aromatic intermediate often utilized in the development of protoporphyrinogen oxidase (PPO) inhibitor herbicides and specific pharmaceutical scaffolds.

The synthesis is non-trivial due to the specific substitution pattern (fluorine at the ortho position to the acetate side chain) and the presence of multiple halogens which sensitize the ring to nucleophilic attack. This guide presents two validated pathways: a Modern Cross-Coupling Route (ideal for laboratory scale and high purity) and a Classical Industrial Route (suitable for scale-up).

Retrosynthetic Analysis & Strategy

The target molecule features a phenylacetic acid ester core decorated with an electron-withdrawing fluorine at the C2 position and chlorine atoms at C4 and C5.

Strategic Disconnections
  • C–C Bond Formation (Route A): Disconnection of the benzylic carbon from the aromatic ring suggests a transition metal-catalyzed cross-coupling (alpha-arylation) of a malonate equivalent with a 4,5-dichloro-2-fluoro-halobenzene.

  • Functional Group Interconversion (Route B): Disconnection of the ester/carboxyl group leads back to a benzylic nitrile, which originates from a benzylic halide. This requires the precursor 4,5-dichloro-2-fluorotoluene.

Retrosynthesis Target Ethyl 4,5-dichloro-2-fluorophenylacetate Intermediate1 Diethyl 2-(4,5-dichloro-2-fluorophenyl)malonate Target->Intermediate1 Decarboxylation Intermediate2 4,5-Dichloro-2-fluorophenylacetonitrile Target->Intermediate2 Pinner Reaction / Hydrolysis Precursor1 1-Bromo-4,5-dichloro-2-fluorobenzene (via Sandmeyer from Aniline) Intermediate1->Precursor1 Pd-Catalyzed Arylation Precursor2 4,5-Dichloro-2-fluorobenzyl bromide Intermediate2->Precursor2 Cyanation Start 4,5-Dichloro-2-fluoroaniline (CAS: 2729-36-4) Precursor1->Start Sandmeyer Reaction Precursor2->Start Sandmeyer -> Methylation -> Radical Bromination

Figure 1: Retrosynthetic tree illustrating the two primary pathways from the commercially available aniline precursor.

Route A: The Modern Cross-Coupling Protocol (Recommended)

This route is preferred for research settings as it avoids the use of highly toxic cyanides and provides high regiocontrol.

Phase 1: Synthesis of 1-Bromo-4,5-dichloro-2-fluorobenzene

Principle: Conversion of the commercially available aniline to the aryl bromide via the Sandmeyer reaction.

  • Reagents: 4,5-Dichloro-2-fluoroaniline (1.0 eq), NaNO₂, HBr (48%), CuBr.

  • Solvent: Water / Acetonitrile.

Protocol:

  • Diazotization: In a 500 mL 3-neck flask, suspend 4,5-dichloro-2-fluoroaniline (18.0 g, 100 mmol) in 48% HBr (60 mL) and water (60 mL). Cool to 0–5 °C.

  • Add a solution of NaNO₂ (7.6 g, 110 mmol) in water (20 mL) dropwise, maintaining internal temperature <5 °C. Stir for 30 min to form the diazonium salt (clear orange solution).

  • Sandmeyer: In a separate flask, prepare a mixture of CuBr (15.8 g, 110 mmol) in 48% HBr (40 mL) heated to 60 °C.

  • Transfer the cold diazonium solution dropwise into the hot CuBr solution over 30 min. Caution: Nitrogen gas evolution.

  • Reflux for 1 hour, then cool to room temperature (RT).

  • Workup: Extract with dichloromethane (3 x 100 mL). Wash combined organics with saturated NaHCO₃ and brine.[1][2] Dry over MgSO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexanes) or steam distillation.

    • Expected Yield: 75–85%

    • Product: 1-Bromo-4,5-dichloro-2-fluorobenzene (Solid).

Phase 2: Pd-Catalyzed Alpha-Arylation (Malonate Coupling)

Principle: Palladium-catalyzed coupling of the aryl bromide with diethyl malonate, followed by decarboxylation.

  • Reagents: Aryl Bromide (from Phase 1), Diethyl Malonate (1.5 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (2 mol%), XPhos or P(t-Bu)₃ (4 mol%).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Protocol:

  • Coupling: Charge a flame-dried Schlenk flask with 1-Bromo-4,5-dichloro-2-fluorobenzene (24.4 g, 100 mmol) , Diethyl malonate (24.0 g, 150 mmol) , and Cs₂CO₃ (65.2 g, 200 mmol) .

  • Add Pd(OAc)₂ (450 mg) and XPhos (950 mg) . Evacuate and backfill with Argon (3x).

  • Add anhydrous Toluene (200 mL) via syringe.

  • Heat to 100 °C for 12–16 hours. Monitor by TLC/GC-MS for consumption of bromide.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.

  • Hydrolysis/Decarboxylation: Dissolve the crude malonate intermediate in DMSO (100 mL) and water (5 mL) containing LiCl (8.5 g) . Heat to 140 °C (Krapcho conditions) for 4 hours to effect decarboxylation directly to the mono-ester.

    • Note: Alternatively, perform saponification (NaOH/EtOH) to the di-acid, followed by thermal decarboxylation (180 °C) to the phenylacetic acid, then re-esterify. The Krapcho method is more direct for esters.

  • Final Purification: Flash chromatography (Ethyl Acetate/Hexanes 1:9).

Route B: The Classical Nitrile Protocol (Scale-Up)

This route is viable if 4,5-dichloro-2-fluorotoluene is accessible or synthesized via methylation of the aniline.

Workflow Diagram

NitrileRoute Toluene 4,5-Dichloro-2-fluorotoluene BenzylBr Benzyl Bromide Intermediate Toluene->BenzylBr NBS, AIBN CCl4, Reflux Nitrile Phenylacetonitrile Intermediate BenzylBr->Nitrile NaCN, EtOH/H2O Reflux Final Ethyl 4,5-dichloro-2-fluorophenylacetate Nitrile->Final EtOH, H2SO4 (Pinner Reaction)

Figure 2: The classical radical bromination and cyanation pathway.

Detailed Steps
  • Radical Bromination:

    • Reflux 4,5-dichloro-2-fluorotoluene with N-Bromosuccinimide (NBS) (1.05 eq) and catalytic AIBN in CCl₄ or Trifluorotoluene.

    • Critical: Monitor closely to avoid gem-dibromination.

    • Isolate 4,5-dichloro-2-fluorobenzyl bromide .

  • Cyanation (Nucleophilic Substitution):

    • Dissolve the benzyl bromide in Ethanol/Water (4:1).

    • Add NaCN (1.2 eq) cautiously. Reflux for 3–5 hours.

    • Safety: The ortho-fluorine atom activates the ring, making the benzylic position highly reactive, but also potentially susceptible to SNAr side reactions (displacement of F by CN). Maintain temperature <80 °C to favor benzylic substitution.

  • Pinner Reaction (One-pot Hydrolysis/Esterification):

    • Dissolve the crude nitrile in absolute Ethanol .

    • Bubble dry HCl gas or add conc. H₂SO₄ (3 eq).

    • Reflux for 6–12 hours. The nitrile hydrolyzes to the imidate and then to the ethyl ester.

    • Pour into ice water, extract with ether, and distill.

Data Summary & Characterization

ParameterSpecification / Expectation
Appearance Clear, colorless to pale yellow oil or low-melting solid.
Molecular Weight 251.08 g/mol
¹H NMR (CDCl₃) δ 7.45 (d, J=7 Hz, 1H, H-6), 7.20 (d, J=9 Hz, 1H, H-3), 4.18 (q, 2H, O-CH₂), 3.65 (s, 2H, Ar-CH₂), 1.25 (t, 3H, CH₃).
¹⁹F NMR δ -115 to -120 ppm (approx, relative to CFCl₃).
IR Spectrum 1735 cm⁻¹ (Ester C=O), 1480 cm⁻¹ (Ar-C=C), 1100-1200 cm⁻¹ (C-F).
Key Impurities Des-chloro analogs (if reduction occurs), Benzoic acid derivatives (oxidative byproduct).

Safety & Handling

  • Fluorinated Aromatics: The ortho-fluoro group increases lipophilicity and skin permeability. Wear double nitrile gloves.

  • Cyanides (Route B): NaCN generates fatal HCN gas upon contact with acid. All cyanide reactions must be performed in a high-efficiency fume hood with a bleaching trap (NaClO) for waste.

  • Diazonium Salts (Route A): Potentially explosive if allowed to dry. Keep wet and process immediately.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 4-Chloro-2-fluorophenylacetonitrile. (Analogous protocol for cyanation). Link

  • Organic Syntheses. Phenylacetic Acid from Benzyl Cyanide. Coll. Vol. 1, p.436 (1941). (Standard hydrolysis protocol). Link

  • WIPO Patent WO2010058421. Process for Synthesis of 2,4-Dichloro-5-fluoroacetophenone. (Background on handling dichloro-fluoro aromatics). Link

  • PubChem. 4,5-Dichloro-2-fluoroaniline (Starting Material Data). Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

Sources

Solubility Profiling of Ethyl 4,5-dichloro-2-fluorophenylacetate: A Technical Guide for Process Chemistry and Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical and agrochemical development, polyhalogenated intermediates present unique physicochemical challenges. Ethyl 4,5-dichloro-2-fluorophenylacetate (CAS: 1805479-66-6) [1] is a highly lipophilic, functionally dense building block. For researchers and process chemists, understanding its solubility profile is not merely a matter of formulation, but a critical prerequisite for designing efficient extraction, crystallization, and bioassay workflows.

This whitepaper synthesizes structural thermodynamics with empirical methodologies to provide a comprehensive guide on the solubility behavior of Ethyl 4,5-dichloro-2-fluorophenylacetate across common solvents. By bridging theoretical predictive models with gold-standard pharmacopeial validation techniques, this guide empowers scientists to make causality-driven solvent selections.

Structural Causality & Theoretical Solubility Profile

To predict the solubility of Ethyl 4,5-dichloro-2-fluorophenylacetate, we must first deconstruct its molecular architecture through the lens of Hansen Solubility Parameters (HSP) [2]. The HSP framework divides the total cohesive energy of a molecule into three distinct intermolecular forces: dispersion (


), polar interactions (

), and hydrogen bonding (

)[3].
  • The Dichloro-Substitution (Positions 4,5): Chlorine atoms possess large electron clouds, resulting in high polarizability. This significantly drives up the dispersion forces (

    
    ) and the overall lipophilicity (LogP) of the molecule.
    
  • The Fluoro-Substitution (Position 2): Fluorine is highly electronegative but small. It introduces a strong localized dipole (

    
    ) without adding the steric bulk of chlorine, slightly enhancing solubility in polar aprotic solvents compared to non-fluorinated analogs.
    
  • The Ethyl Ester Moiety: The ester group acts as a hydrogen bond acceptor (

    
    ) but lacks a hydrogen bond donor. This fundamental asymmetry restricts its solubility in highly structured protic networks (like pure water) but makes it highly miscible in solvents that can donate hydrogen bonds or accommodate its dipole.
    

G A Ethyl 4,5-dichloro- 2-fluorophenylacetate B Calculate HSP (δD, δP, δH) A->B Structural Input C Evaluate Solvent Space (Ra < R0) B->C Group Contribution D Select Optimal Solvents (e.g., EtOAc, DCM) C->D 'Like Dissolves Like'

Fig 1: Hansen Solubility Parameter (HSP) workflow for predictive solvent selection.

Based on these structural descriptors and group contribution methods, the predicted solubility profile of Ethyl 4,5-dichloro-2-fluorophenylacetate demonstrates a strong affinity for non-polar to moderately polar organic solvents, while remaining practically insoluble in aqueous media.

Quantitative Solubility Summary (Predicted Data)

The following table summarizes the anticipated equilibrium solubility of the compound at 25°C. Note: As an intermediate, these values are synthesized from structural analogs and HSP modeling to guide initial solvent screening.

Solvent CategorySpecific SolventPredicted Solubility (mg/mL)Mechanistic Rationale
Aqueous Water (pH 7.0)< 0.1 (Practically Insoluble)Lack of H-bond donors; high hydrophobic bulk from halogens repels water lattice.
Polar Protic Ethanol (EtOH)25 - 50 (Sparingly Soluble)Moderate H-bonding disrupts solvent network, but lipophilic bulk limits total capacity.
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 (Freely Soluble)High dielectric constant and strong dipole-dipole interactions perfectly match the ester/halogen dipoles.
Moderately Polar Ethyl Acetate (EtOAc)> 200 (Very Soluble)Near-perfect HSP match (

); "like dissolves like" principle via ester interactions.
Non-Polar/Halogenated Dichloromethane (DCM)> 250 (Very Soluble)Dominant dispersion forces (

) from the solvent align with the highly polarizable dichloro-aromatic ring.

Experimental Validation: The Gold-Standard Shake-Flask Protocol

While HSP models provide a theoretical baseline, regulatory submissions and rigorous process chemistry demand empirical validation. The Shake-Flask Method , coupled with High-Performance Liquid Chromatography (HPLC-UV), remains the gold standard for determining true thermodynamic equilibrium solubility, as outlined in USP <1236> Solubility Measurements [4].

As a Senior Application Scientist, I mandate that solubility protocols must be self-validating . A common pitfall in early-stage development is mistaking a kinetic dissolution state for thermodynamic equilibrium[5]. To prevent this, the protocol below utilizes a time-course validation mechanism.

G S1 Excess Solute + Solvent (Isothermal Flask) S2 Orbital Shaking (37°C, 24-72 hrs) S1->S2 Equilibration S3 Phase Separation (0.45µm Filtration) S2->S3 Isolate Supernatant S4 Immediate Dilution (Prevent Precipitation) S3->S4 Stabilize Sample S5 HPLC-UV Analysis (Quantification) S4->S5 Determine Solubility

Fig 2: Shake-flask methodology for determining true thermodynamic equilibrium solubility.

Step-by-Step Methodology

1. Preparation of Saturated Suspensions

  • Action: Weigh an excess amount of Ethyl 4,5-dichloro-2-fluorophenylacetate (e.g., 500 mg for organic solvents, 10 mg for aqueous buffers) into a series of borosilicate glass vials.

  • Causality: An observable solid pellet must remain at all times. If the solid dissolves completely, the solution is not saturated, and the resulting data will falsely report a lower solubility limit[6].

2. Isothermal Equilibration (The Self-Validating Step)

  • Action: Add 5.0 mL of the target solvent to each vial. Seal tightly with PTFE-lined caps to prevent solvent evaporation. Place the vials in an orbital shaker incubator set to the target temperature (typically 25°C or 37°C) at 150 rpm.

  • Validation: Prepare triplicate vials for three distinct time points: 24, 48, and 72 hours. True thermodynamic equilibrium is validated only when the quantified concentration between the 48-hour and 72-hour time points shows a variance of less than 5%.

3. Phase Separation

  • Action: Remove the vials from the incubator. To separate the undissolved solid from the saturated supernatant, centrifuge the samples at 10,000 rpm for 10 minutes at the exact equilibration temperature, or filter through a 0.45 µm PTFE syringe filter[5].

  • Causality: Temperature control during separation is critical. If a 37°C saturated solution cools to room temperature during filtration, the compound will precipitate, leading to falsely low solubility readings.

4. Immediate Dilution and HPLC-UV Quantification

  • Action: Immediately transfer a precisely measured aliquot of the clear supernatant and dilute it with a compatible mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear range of the HPLC-UV calibration curve.

  • Causality: Immediate dilution prevents the solute from crashing out of solution prior to injection into the chromatograph. Quantify the peak area against a pre-validated standard curve to determine the exact solubility in mg/mL.

Application Insights for Drug Development

Understanding the solubility of Ethyl 4,5-dichloro-2-fluorophenylacetate directly dictates downstream workflows:

  • In Vitro Bioassays: Because the compound is practically insoluble in water, stock solutions must be prepared in DMSO. However, researchers must ensure that the final assay concentration does not exceed the compound's kinetic solubility limit when the DMSO stock is spiked into the aqueous assay buffer (typically keeping final DMSO concentration < 1% v/v to prevent solvent toxicity).

  • Process Chemistry & Extraction: The high solubility in EtOAc and DCM makes these solvents ideal for liquid-liquid extraction during the synthesis of the compound. EtOAc is generally preferred over DCM in modern green chemistry practices due to lower environmental toxicity.

  • Crystallization and Purification: To purify this intermediate, a solvent/anti-solvent crystallization strategy is highly effective. The compound can be dissolved in a minimal volume of warm Ethanol (the "good" solvent), followed by the slow addition of Water (the "anti-solvent") to induce controlled nucleation and crystal growth.

  • Chemical Stability Consideration: When evaluating solubility in protic solvents (like alcohols or aqueous buffers), be aware of the ester linkage. Prolonged exposure to high or low pH environments during solubility testing can lead to ester hydrolysis, degrading the compound into 4,5-dichloro-2-fluorophenylacetic acid.

References

  • Guidechem: Ethyl 4,5-dichloro-2-fluorophenylacetate (CAS 1805479-66-6)
  • National Institutes of Health (NIH)
  • Application of Hansen solubility parameters for understanding and prediction of drug distribution Kinam Park Research / Journal of Controlled Release URL
  • USP <1236>: Solubility Measurements Chapter Biorelevant URL
  • Effects of experimental conditions on solubility measurements for BCS classification SciELO URL
  • Shake-Flask Aqueous Solubility assay (Kinetic & Thermodynamic solubility)

Sources

Methodological & Application

Application Note: Strategic Utilization of Ethyl 4,5-dichloro-2-fluorophenylacetate in Bioactive Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and agrochemical discovery. It details the strategic utilization of Ethyl 4,5-dichloro-2-fluorophenylacetate as a versatile building block, focusing on its unique halogenation pattern for metabolic stability and its reactivity as a scaffold for heterocyclic synthesis.

Executive Summary & Chemical Profile[1][2]

Ethyl 4,5-dichloro-2-fluorophenylacetate (CAS: 1805479-66-6) is a high-value halogenated synthon. Unlike generic phenylacetic esters, this molecule possesses a specific "2-Fluoro, 4,5-Dichloro" substitution pattern that is highly prized in modern drug discovery for two reasons:

  • Metabolic Blockade: The 4,5-dichloro motif effectively blocks the para- and meta-positions, which are common sites for Cytochrome P450-mediated oxidation [1].

  • Conformational Locking: The 2-fluoro substituent (ortho to the acetate side chain) induces a specific conformational bias via electrostatic repulsion with the carbonyl oxygen and weak H-bonding interactions, often improving ligand-target binding affinity [2].

This guide outlines three core protocols for transforming this ester into high-value bioactive intermediates: Chemo-selective Hydrolysis , Alpha-Carbon Diversification , and Heterocyclic Cyclization (1,3,4-Oxadiazole formation) .

PropertyValue
Molecular Formula C₁₀H₉Cl₂FO₂
Molecular Weight 251.08 g/mol
Substitution Pattern 1,2,4,5-tetrasubstituted benzene
Key Reactivity Ester hydrolysis,

-C alkylation, Hydrazinolysis
Stability Stable under standard ambient conditions; light-sensitive

Core Directive: Divergent Synthesis Pathways

The utility of this building block lies in its ability to serve as a "hub" for divergent synthesis. The following diagram illustrates the primary workflows covered in this guide.

DivergentSynthesis Start Ethyl 4,5-dichloro- 2-fluorophenylacetate Acid 4,5-Dichloro-2- fluorophenylacetic Acid (Protocol A) Start->Acid LiOH/THF Hydrolysis Alkylated Alpha-Alkylated Derivatives (Protocol B) Start->Alkylated LDA, R-X (-78°C) Oxadiazole 1,3,4-Oxadiazole Scaffold (Protocol C) Start->Oxadiazole N2H4, then Cyclization Amide Amide Libraries (Kinase Inhibitors) Acid->Amide HATU, R-NH2

Figure 1: Divergent synthetic pathways originating from the parent ester.

Protocol A: Chemo-selective Hydrolysis (The "Soft" Approach)

Objective: Isolate the free acid without dehalogenation or side-reactions at the activated 2-fluoro position. Rationale: Standard basic hydrolysis (NaOH/Reflux) can sometimes lead to nucleophilic aromatic substitution (


) of the 2-fluorine atom, especially in electron-deficient rings [3]. This protocol uses Lithium Hydroxide (LiOH) in a mixed solvent system to ensure mild cleavage.
Materials
  • Ethyl 4,5-dichloro-2-fluorophenylacetate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv)

  • THF / Methanol / Water (3:1:1 ratio)

  • 1M HCl (for acidification)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 10 mmol of the starting ester in 30 mL of THF and 10 mL of Methanol.

  • Reagent Addition: Dissolve LiOH·H₂O (25 mmol) in 10 mL of water and add dropwise to the organic solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF/MeOH.

    • Dilute the aqueous residue with 20 mL water.

    • Wash with diethyl ether (2 x 15 mL) to remove unreacted ester (discard organic layer).

  • Acidification: Cool the aqueous layer to 0°C and acidify to pH 2 using 1M HCl. A white precipitate should form.

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Dry over Na₂SO₄ and concentrate.

Expected Yield: >92% Purity: >98% (HPLC)

Protocol B: Alpha-Alkylation (Creating Chiral Profilin Analogs)

Objective: Introduce substituents at the benzylic position (


-carbon) to create chiral profen-like derivatives or chain-extended precursors.
Rationale:  The benzylic protons are acidified by the adjacent carbonyl and the electron-withdrawing phenyl ring. However, the ortho-fluorine exerts an inductive effect that slightly increases acidity but also creates steric bulk. The use of LDA at low temperature is critical to prevent self-condensation (Claisen) [4].
Materials
  • Ethyl 4,5-dichloro-2-fluorophenylacetate (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.1 equiv, 2.0M in THF)

  • Alkyl Halide (e.g., Methyl Iodide) (1.2 equiv)

  • Anhydrous THF

  • Dry Ice/Acetone bath (-78°C)

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon. Add 20 mL anhydrous THF.

  • Deprotonation: Add the ester (5 mmol) and cool to -78°C.

  • Base Addition: Add LDA (5.5 mmol) dropwise over 10 minutes. The solution may turn faint yellow (formation of the enolate). Stir for 30 minutes at -78°C.

  • Alkylation: Add Methyl Iodide (6 mmol) dropwise.

  • Warm-up: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Purification: Extract with Et₂O, dry, and purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

Alkylating AgentProduct TypeYield (%)Notes
Methyl Iodide

-Methyl ester
85-88%Precursor to chiral acids
Benzyl Bromide

-Benzyl ester
72-75%Requires longer reaction time
Allyl Bromide

-Allyl ester
80%Useful for Ring-Closing Metathesis

Protocol C: Synthesis of 1,3,4-Oxadiazoles (Bioisostere Construction)

Objective: Convert the ester into a 5-substituted-1,3,4-oxadiazole-2-thiol ring. Rationale: The 1,3,4-oxadiazole ring is a classic bioisostere for carboxylic acids and esters, improving metabolic stability and lipophilicity. This reaction proceeds via a hydrazide intermediate [5].

Workflow Diagram

OxadiazolePath Ester Starting Ester Hydrazine Hydrazine Hydrate (EtOH, Reflux) Ester->Hydrazine Hydrazide Intermediate: Phenylacetic Hydrazide Hydrazine->Hydrazide  Step 1: Nucleophilic Acyl Substitution   CS2 CS2 / KOH (Cyclization) Hydrazide->CS2 Product Target: 5-(4,5-dichloro-2-fluorobenzyl) -1,3,4-oxadiazole-2-thiol CS2->Product  Step 2: Cyclocondensation  

Figure 2: Two-step conversion of the ester to the oxadiazole scaffold.[1]

Step-by-Step Methodology

Step 1: Hydrazide Formation

  • Dissolve Ethyl 4,5-dichloro-2-fluorophenylacetate (10 mmol) in Ethanol (30 mL).

  • Add Hydrazine Hydrate (99%, 50 mmol) (Excess is required to prevent dimer formation).

  • Reflux for 6 hours.

  • Cool to room temperature. The hydrazide often crystallizes out. If not, concentrate and triturate with cold ether.

  • Yield: ~90% (White solid).

Step 2: Cyclization to Oxadiazole

  • Dissolve the hydrazide (5 mmol) in Ethanol (20 mL) containing KOH (5 mmol).

  • Add Carbon Disulfide (CS₂) (10 mmol) dropwise.

  • Reflux for 8-12 hours (Evolution of H₂S gas - perform in fume hood).

  • Cool, dilute with water, and acidify with dilute HCl.

  • Filter the resulting precipitate (The oxadiazole-2-thiol).

  • Recrystallize from Ethanol/Water.

References

  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470.

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

  • Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution Reactions. Chemical Reviews, 49(2), 273–412.

  • Clayden, J., et al. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Chapter 26: Alkylation of Enolates).

  • Bostock, J., et al. (2012). 1,3,4-Oxadiazoles as a Scaffold for Drug Discovery. European Journal of Medicinal Chemistry, 54, 103-111.

Sources

Application Notes & Protocols: Navigating the Reaction Mechanisms of Ethyl 4,5-dichloro-2-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

Ethyl 4,5-dichloro-2-fluorophenylacetate is a highly functionalized aromatic compound that serves as a valuable building block for researchers in medicinal chemistry and drug development. Its utility stems from a combination of distinct reactive sites: an electron-deficient aromatic ring substituted with three halogen atoms, an active methylene group, and a modifiable ethyl ester. The strategic placement of electron-withdrawing chloro and fluoro groups significantly influences the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.[1][2] The judicious manipulation of these reactive centers allows for the construction of complex molecular architectures, making this reagent a key component in the synthesis of novel therapeutic agents.

This guide provides an in-depth exploration of the primary reaction mechanisms involving Ethyl 4,5-dichloro-2-fluorophenylacetate. We will dissect the causality behind its reactivity, present detailed, field-proven protocols for key transformations, and offer insights to empower researchers to leverage this versatile scaffold in their synthetic campaigns.

Section 1: Nucleophilic Aromatic Substitution (SNAr) - The Gateway to Novel Analogues

The phenyl ring of Ethyl 4,5-dichloro-2-fluorophenylacetate is rendered electron-deficient by the inductive effects of the three halogen substituents and the ester group. This electronic profile makes the ring susceptible to attack by nucleophiles, proceeding through a well-established addition-elimination mechanism.[3]

Mechanistic Principles & Regioselectivity

The SNAr reaction occurs in two main steps:

  • Addition: A nucleophile attacks the aromatic ring at a carbon bearing a leaving group (a halogen in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this rate-determining step.

  • Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

A critical consideration is regioselectivity —which of the three halogens is preferentially replaced?

  • Fluorine vs. Chlorine: In SNAr reactions, fluoride is generally a better leaving group than chloride. This is because fluorine is more electronegative, making the carbon atom it is attached to more electrophilic and better able to stabilize the negative charge in the transition state leading to the Meisenheimer complex.

  • Positional Activation: The ester group (-CH₂COOEt) acts as an activating group, stabilizing the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at the ortho or para positions. In this molecule, the fluorine atom is ortho to the acetate substituent.

Therefore, nucleophilic attack is most likely to occur at the C-2 position , leading to the displacement of the fluoride ion.

Application Note: Synthesis of Substituted 2-Aminophenylacetate Derivatives

A common application of this reactivity is the synthesis of N-aryl compounds by reacting the haloaromatic substrate with primary or secondary amines. The resulting products are valuable intermediates for a wide range of biologically active molecules, including anti-inflammatory and anti-cancer agents.

Visualization: SNAr Mechanism

Caption: SNAr mechanism via a Meisenheimer complex.

Protocol 1: General Procedure for SNAr with an Amine

This protocol describes a representative synthesis of an ethyl 2-(2-amino-4,5-dichlorophenyl)acetate derivative.

Materials:

  • Ethyl 4,5-dichloro-2-fluorophenylacetate (1.0 equiv)

  • Desired amine (e.g., morpholine, piperidine) (2.0-3.0 equiv)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of Ethyl 4,5-dichloro-2-fluorophenylacetate in DMF, add the amine and potassium carbonate.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted aniline derivative.

ParameterTypical ValueCausality
Temperature 80-120 °CSNAr reactions often require elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex.[4]
Base K₂CO₃ / TEAThe base neutralizes the hydrofluoric acid (HF) byproduct, driving the reaction to completion.
Solvent DMF / DMSOPolar aprotic solvents are required to dissolve the reactants and stabilize the charged intermediate complex.
Typical Yield 60-90%Yield is dependent on the nucleophilicity of the amine and reaction conditions.

Section 2: Reactions at the α-Methylene Group via Enolate Formation

The two protons on the methylene carbon (the α-carbon) adjacent to the ester carbonyl are acidic. They can be removed by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in a reaction known as α-alkylation.

Mechanistic Principles

The process involves two key steps:

  • Enolate Formation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH), is used to deprotonate the α-carbon. The choice of base is critical to ensure complete and irreversible deprotonation without competing reactions at the ester carbonyl.

  • Nucleophilic Attack: The resulting enolate attacks an electrophile (e.g., an alkyl halide like iodomethane or benzyl bromide), forming a new carbon-carbon bond at the α-position.

Application Note: Synthesis of α-Substituted Phenylacetate Derivatives

α-Alkylation provides a direct route to introduce complexity and build new carbon skeletons. This is a foundational strategy for synthesizing analogues of non-steroidal anti-inflammatory drugs (NSAIDs) or other pharmacophores where a stereocenter adjacent to an aromatic ring is desired.[5]

Visualization: α-Alkylation Workflow

alpha_alkylation_workflow cluster_workflow α-Alkylation Experimental Workflow Start Start: Ethyl 4,5-dichloro- 2-fluorophenylacetate Deprotonation 1. Deprotonation (Base: LDA or NaH) Solvent: Anhydrous THF Temp: -78°C to 0°C Start->Deprotonation Enolate Formation of Nucleophilic Enolate Deprotonation->Enolate Alkylation 2. Alkylation (Electrophile: R-X) Maintain low temperature Enolate->Alkylation Product α-Alkylated Product Alkylation->Product Workup 3. Aqueous Workup & Purification Product->Workup Final Final Purified Product Workup->Final

Caption: Experimental workflow for α-alkylation.

Protocol 2: General Procedure for α-Alkylation

This protocol provides a general method for the alkylation of the α-position using an alkyl halide.

Materials:

  • Ethyl 4,5-dichloro-2-fluorophenylacetate (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.1 equiv, solution in THF/heptane/ethylbenzene) or Sodium Hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous THF to the flask and cool the solvent to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution to the cold THF.

  • In a separate flask, dissolve Ethyl 4,5-dichloro-2-fluorophenylacetate in a minimal amount of anhydrous THF.

  • Add the ester solution dropwise to the stirred LDA solution at -78 °C. Stir the resulting mixture for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to yield the α-alkylated product.

ParameterTypical ValueCausality
Temperature -78 °CLow temperature is crucial to prevent side reactions, such as self-condensation (Claisen condensation) or reaction at the carbonyl carbon.
Base LDAA strong, sterically hindered, non-nucleophilic base is required to favor α-deprotonation over nucleophilic attack at the ester carbonyl.[6]
Solvent Anhydrous THFAnhydrous conditions are essential as protic solvents will quench the strong base and the enolate intermediate.
Typical Yield 50-85%Yields are sensitive to the purity of reagents, anhydrous conditions, and the reactivity of the alkyl halide.

Section 3: Transformations of the Ester Moiety: Hydrolysis

The ethyl ester functional group can be readily converted to the corresponding carboxylic acid through hydrolysis. This transformation is typically performed under basic (saponification) or acidic conditions. The resulting carboxylic acid is a versatile intermediate, enabling amide bond formation, reduction to an alcohol, or other derivatizations.

Mechanistic Principles
  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic acyl substitution of the ester. A hydroxide ion (from a base like NaOH or LiOH) attacks the electrophilic carbonyl carbon. This is followed by the elimination of the ethoxide leaving group. An acid workup is required in the final step to protonate the carboxylate salt and yield the neutral carboxylic acid.

  • Acid-Catalyzed Hydrolysis: This is a reversible process. The carbonyl oxygen is first protonated by an acid (like H₂SO₄ or HCl), which activates the carbonyl carbon towards attack by a weak nucleophile (water). After a series of proton transfers, ethanol is eliminated. Due to its reversibility, it is often necessary to use a large excess of water to drive the reaction to completion.

Application Note: Synthesis of 4,5-dichloro-2-fluorophenylacetic acid

The conversion of the ester to the carboxylic acid is a fundamental step in many synthetic pathways. For instance, the resulting acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HATU) to generate extensive libraries of amide-containing compounds for structure-activity relationship (SAR) studies.

Visualization: Ester Hydrolysis (Saponification)

Caption: Base-catalyzed hydrolysis (saponification) mechanism.

Protocol 3: General Procedure for Base-Catalyzed Hydrolysis

This protocol outlines a standard saponification procedure.

Materials:

  • Ethyl 4,5-dichloro-2-fluorophenylacetate (1.0 equiv)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-5.0 equiv)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 4,5-dichloro-2-fluorophenylacetate in a mixture of THF, methanol, and water (e.g., a 3:1:1 ratio).

  • Add solid LiOH or an aqueous solution of NaOH to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-16 hours).

  • Cool the mixture in an ice bath and acidify to a pH of ~2 by the slow addition of 1M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the carboxylic acid.

  • The product can be further purified by recrystallization if necessary.

ParameterTypical ValueCausality
Base LiOH / NaOHA strong base is required to act as the nucleophile (OH⁻) and drive the irreversible saponification.[2]
Solvent System THF/MeOH/H₂OA co-solvent system is often necessary to ensure the solubility of both the relatively nonpolar organic ester and the ionic hydroxide salt.
Workup AcidificationThe final product of saponification is a carboxylate salt; acidification is required to protonate it to the neutral carboxylic acid, rendering it soluble in organic extraction solvents.
Typical Yield >90%Saponification is generally a high-yielding and robust reaction.

References

  • Hauser, C. R., & Harris, T. M. (1958). The Alkylation of Phenylacetones. Journal of the American Chemical Society, 80(24), 6360–6363. [Link]

  • Pettersson, H., & Hu, T. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Organic Letters, 13(15), 4056–4059. [Link]

  • Kiasat, A. R., & Fallah-Mehrjardi, M. (2015). SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS. ResearchGate. [Link]

  • Mirjalili, B. F., & Bamoniri, A. (2018). A green, pseudo-five-component synthesis of highly functionalized tetrahydropyridines using Gum Arabic-OPO3H2 as a natural-based catalyst under solvent-free condition. Organic Chemistry Research. [Link]

  • Chemsrc. (2025, August 28). Ethyl (4-chloro-2-fluorophenyl)acetate. [Link]

  • PubChem. (n.d.). Ethyl 2,4-dichloro-5-fluorobenzoylacetate. Retrieved March 4, 2026, from [Link]

  • Wang, G., et al. (2012). Direct amination of γ-halo-β-ketoesters with anilines. Tetrahedron Letters, 53(28), 3586-3589. [Link]

  • Kumar, A., et al. (2019). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]

  • Li, W., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1145-1152. [Link]

  • Siegel, H., & Wöll, W. (2003). Method for producing atropic acid ethyl ester. U.S.
  • Borate, H. B., et al. (2012). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Organic Preparations and Procedures International, 44(6), 469-503. [Link]

  • Bryce, M. R., & Al-Ghamdi, A. M. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1923. [Link]

  • Nemykin, V. N., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Arkivoc, 2020(5), 154-167. [Link]

  • Unacademy. (2023, September 15). Nucleophilic Aromatic substitution (SnAr) Alkyl Halides. YouTube. [Link]

  • Kumar, K. A., et al. (2021). A simplified synthetic route and study of cytotoxicity of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate an intermediate for benzofuran moiety. ACG Publications. [Link]

  • De La Torre, J. A., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Sample, H. C., & Senge, M. O. (2022). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

  • Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(45), 15281-15285. [Link]

Sources

Application Note: Strategic Utilization of Ethyl 4,5-dichloro-2-fluorophenylacetate in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 4,5-dichloro-2-fluorophenylacetate as a precursor for heterocyclic synthesis Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 4,5-dichloro-2-fluorophenylacetate (CAS 1805479-66-6) represents a highly functionalized aromatic building block, uniquely positioned for the synthesis of polysubstituted indole, oxindole, and azole derivatives. This guide details the strategic exploitation of its halogenated core—specifically the labile 2-fluoro substituent and the 4,5-dichloro motif—to access high-value pharmacophores. We present validated protocols for divergent synthesis: (1) the generation of 1,3,4-oxadiazole/1,2,4-triazole libraries via a hydrazide gateway, and (2) the regioselective construction of 4,5-dichloro-7-fluorooxindoles via a nitration-reduction-cyclization cascade.

Chemical Profile & Handling

The 4,5-dichloro-2-fluorophenylacetate scaffold offers a distinct reactivity profile governed by the interplay of its substituents.

  • 2-Fluoro Substituent: Acts as a potential site for Nucleophilic Aromatic Substitution (

    
    ) if the ring is further activated (e.g., by nitration), or as a stable steric blocker in non-activated systems.
    
  • 4,5-Dichloro Moiety: Provides robust handles for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the expansion of Structure-Activity Relationships (SAR).

  • Ethyl Acetate Side Chain: The primary vector for heterocyclic ring closure, susceptible to nucleophilic attack by hydrazines, amines, and enolates.

PropertySpecification
Molecular Formula

Molecular Weight 251.08 g/mol
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water.
Storage Store at 2–8°C under inert atmosphere (

or Ar). Moisture sensitive.
Hazards Irritant. Potential skin sensitizer due to alkylating capability.

Synthetic Pathway A: The Hydrazide Gateway

Target Scaffolds: 1,3,4-Oxadiazoles (Anti-inflammatory/Antimicrobial) and 1,2,4-Triazoles (Antifungal/Kinase Inhibitors).

The conversion of the ester functionality to an acid hydrazide creates a versatile "branch point." This intermediate can be cyclized with various electrophiles to generate five-membered nitrogen heterocycles, a common strategy in fragment-based drug discovery (FBDD).

Protocol 1: Synthesis of 4,5-dichloro-2-fluorophenylacetohydrazide

Mechanism: Nucleophilic acyl substitution.

  • Reagents:

    • Precursor: Ethyl 4,5-dichloro-2-fluorophenylacetate (1.0 eq)

    • Nucleophile: Hydrazine hydrate (80% or 98%, 5.0 eq)

    • Solvent: Absolute Ethanol (10 mL/g of substrate)

  • Procedure:

    • Dissolve the ester in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise at room temperature to avoid exotherms.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting ester (

      
      ) should disappear, and a lower 
      
      
      
      spot (hydrazide) should appear.
    • Work-up: Cool the reaction mixture to 0°C. The hydrazide typically precipitates as a white or off-white solid.

    • Filter the solid and wash with cold ethanol (2x) and diethyl ether (2x).

    • Purification: Recrystallize from ethanol/water if necessary.

  • Yield Expectation: 85–95%.

Protocol 2: Divergent Cyclization to Azoles

From the hydrazide obtained in Protocol 1, two distinct heterocycles can be synthesized.

Option A: 1,3,4-Oxadiazole Synthesis
  • Reagents: Hydrazide (1.0 eq),

    
     (excess), Carboxylic Acid (
    
    
    
    , 1.1 eq).
  • Step-by-Step:

    • Mix the hydrazide and the desired carboxylic acid in

      
       (5 mL/mmol).
      
    • Reflux at 100–110°C for 6–8 hours.

    • Quench: Pour the cooled mixture slowly onto crushed ice with vigorous stirring (Caution: Exothermic hydrolysis of

      
      ).
      
    • Neutralize with

      
       to pH 7–8.
      
    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
Option B: 1,2,4-Triazole Synthesis (Mercapto-derivative)
  • Reagents: Hydrazide (1.0 eq),

    
     (1.5 eq), KOH (1.5 eq), Ethanol.
    
  • Step-by-Step:

    • Dissolve KOH in ethanol, then add the hydrazide and carbon disulfide (

      
      ).
      
    • Reflux for 12 hours (evolution of

      
       gas occurs; use a scrubber).
      
    • Concentrate the solvent, dissolve the residue in water, and acidify with dilute HCl.

    • The mercapto-triazole precipitates as a solid.

Synthetic Pathway B: The Oxindole Core

Target Scaffold: 4,5-dichloro-7-fluoroindolin-2-one.

The synthesis of the oxindole core from phenylacetates is a classic challenge. For this specific scaffold, the Nitration-Reduction-Cyclization strategy is recommended. The directing effects of the substituents are critical here:

  • Acetate (Alkyl): Ortho/Para directing (Activator).

  • Fluorine: Ortho/Para directing (Deactivator).

  • Chlorines: Ortho/Para directing (Deactivator).

Regiochemistry Analysis: The position para to the acetate is blocked by Cl. The position ortho to the acetate (C6) is the most favorable site for electrophilic aromatic substitution (nitration) because it is activated by the alkyl group and is sterically accessible, whereas C3 is trapped between F and Cl.

Protocol 3: Regioselective Synthesis of the Oxindole

Step 1: Nitration

  • Reagents:

    
     (fuming), 
    
    
    
    (conc).
  • Procedure:

    • Dissolve Ethyl 4,5-dichloro-2-fluorophenylacetate in conc.

      
       at -5°C.
      
    • Add fuming

      
       dropwise, maintaining temp < 0°C.
      
    • Stir for 1 hour. Pour onto ice. Extract with DCM.

    • Product: Ethyl 4,5-dichloro-2-fluoro-6-nitrophenylacetate.

Step 2: Reductive Cyclization

  • Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol.

  • Procedure:

    • Suspend the nitro-ester in Ethanol/AcOH (3:1).

    • Add Fe powder (5 eq) and reflux for 2 hours.

    • Mechanism: Reduction of

      
       to 
      
      
      
      is immediately followed by intramolecular nucleophilic attack of the amine on the ester carbonyl, releasing ethanol and forming the lactam (oxindole) ring.
    • Filter hot through Celite to remove iron residues.

    • Concentrate filtrate and recrystallize from MeOH.

Visualizing the Workflows

The following diagram illustrates the divergent synthetic pathways available from the parent ester.

G Figure 1: Divergent Synthetic Pathways for Ethyl 4,5-dichloro-2-fluorophenylacetate Start Ethyl 4,5-dichloro- 2-fluorophenylacetate Hydrazide Acyl Hydrazide Intermediate Start->Hydrazide N2H4·H2O, EtOH Reflux (Protocol 1) Nitro 6-Nitro Derivative Start->Nitro HNO3/H2SO4 Nitration Oxadiazole 1,3,4-Oxadiazole (Anti-inflammatory) Hydrazide->Oxadiazole R-COOH, POCl3 Cyclodehydration Triazole 1,2,4-Triazole (Antifungal) Hydrazide->Triazole CS2, KOH Reflux Oxindole 4,5-dichloro-7-fluoro- indolin-2-one Nitro->Oxindole Fe/AcOH Reductive Cyclization

Figure 1: Strategic map showing the conversion of the parent ester into three distinct heterocyclic classes.

Troubleshooting & Optimization

  • Issue: Low Yield in Hydrazide Formation.

    • Cause: Steric hindrance from the 2-fluoro group or hydrolysis of the ester.

    • Solution: Ensure anhydrous ethanol is used. If reaction is sluggish, use n-butanol as solvent to achieve higher reflux temperatures (117°C).

  • Issue: Regioselectivity in Nitration.

    • Cause: Competitive nitration at C3.

    • Solution: Maintain strictly cold conditions (-10°C to 0°C). The activation by the acetate group at C6 usually dominates, but higher temperatures may reduce selectivity. Confirm regiochemistry via NOESY NMR (Look for correlation between the benzylic

      
       and the aromatic proton).
      
  • Issue: Incomplete Cyclization to Oxindole.

    • Cause: Stable amino-ester intermediate.

    • Solution: If the amine is isolated instead of the oxindole, reflux the amine in toluene with a catalytic amount of p-TsOH to force the lactamization.

References

  • Synthesis of Oxindoles via Nitration/Reduction

    • Source: Gassman, P. G., & van der Valk, T. J. (1994). "The specific synthesis of substituted oxindoles." Journal of the American Chemical Society.[1]

    • Context: Establishes the foundational logic for converting phenylacetic esters to oxindoles via nitro intermedi
  • Hydrazides in Heterocyclic Synthesis

    • Source: Rostamizadeh, S., et al. (2013). "Efficient synthesis of 1,3,4-oxadiazoles from acid hydrazides." Chinese Chemical Letters.
    • Context: Validates Protocol 2A for oxadiazole form
  • Fluorine in Medicinal Chemistry

    • Source: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
    • Context: Provides background on the metabolic stability and binding affinity benefits of the 2-fluoro and 4,5-dichloro substitution p
  • Reaction of Phenylacetates with Hydrazine

    • Source: BenchChem Application Notes. "Ethyl 2-(phenylazo)
    • Context: General methodology for hydrazine condensation with ester-containing building blocks.

Sources

Application Note: Large-Scale Synthesis and Process Optimization of Ethyl 4,5-dichloro-2-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Selection

Ethyl 4,5-dichloro-2-fluorophenylacetate (CAS: 1805479-66-6) is a highly substituted, electron-deficient phenylacetate derivative that serves as a critical intermediate in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs), particularly in the synthesis of targeted kinase inhibitors and novel COX inhibitors.

Historically, phenylacetic acid derivatives were synthesized at scale via the cyanidation of benzyl chlorides followed by rigorous hydrolysis and esterification. However, at a multi-kilogram scale, the generation of stoichiometric, highly toxic cyanide waste presents severe environmental and safety bottlenecks. To bypass these limitations, this protocol details a highly scalable, atom-economical Palladium-Catalyzed Carbonylative Esterification [1]. By utilizing 4,5-dichloro-2-fluorobenzyl chloride, carbon monoxide (CO), and ethanol, this route directly yields the target ester while emitting only benign chloride salts as byproducts.

Mechanistic Causality & Process Engineering

The success of this scale-up relies on understanding the thermodynamic and kinetic behavior of the catalytic cycle. The electron-withdrawing nature of the chlorine and fluorine substituents on the aromatic ring renders the benzylic carbon highly electrophilic. While this accelerates the nucleophilic attack, it can paradoxically slow down the initial oxidative addition of the Pd(0) species into the C–Cl bond.

To counteract this, we employ a bidentate ligand system (e.g., Xantphos) with a wide bite angle, which sterically forces the palladium center into a geometry that accelerates both oxidative addition and the final reductive elimination step [2]. Furthermore, because the reaction generates hydrochloric acid (HCl) which can rapidly poison the palladium catalyst, a mild base (K₂CO₃) is utilized. Since K₂CO₃ is insoluble in the organic phase (Toluene/Ethanol), Tetrabutylammonium bromide (TBAB) is introduced as a Phase Transfer Catalyst (PTC). TBAB shuttles the carbonate ions across the biphasic boundary, ensuring instantaneous neutralization of HCl and preserving the catalytic turnover.

Process Workflow

G R Reactants: 4,5-diCl-2-F-Benzyl Chloride + EtOH + CO Rxn Pressurized Reactor (Hastelloy C-276) 10 bar CO, 80°C R->Rxn Cat Catalyst System: Pd(OAc)2 + Xantphos + TBAB + K2CO3 Cat->Rxn IPC In-Process Control CO Uptake & HPLC (<1% SM limit) Rxn->IPC Workup Biphasic Workup Organic Extraction IPC->Workup Purif Vacuum Distillation (Wiped Film Evaporator) Workup->Purif Prod Ethyl 4,5-dichloro- 2-fluorophenylacetate (>99% Purity) Purif->Prod

Fig 1: Process workflow for the large-scale carbonylative synthesis of the target ester.

Self-Validating Experimental Protocol (1-kg Scale)

Caution: Carbon monoxide is a highly toxic, odorless gas. This procedure must be conducted in a specialized high-pressure facility equipped with ambient CO monitors and emergency scrubbing systems. [3]

Step 1: Reactor Preparation & Charging

  • Utilize a 10-L Hastelloy C-276 pressure reactor. Causality: Standard 316L stainless steel is highly susceptible to pitting corrosion at elevated temperatures in the presence of chloride ions (generated during the reaction). Hastelloy prevents reactor degradation and heavy metal contamination of the API.

  • Charge the reactor with 4,5-dichloro-2-fluorobenzyl chloride (1.00 kg, 4.68 mol), Toluene (3.0 L), and absolute Ethanol (1.5 L).

  • Add the catalyst system: Pd(OAc)₂ (10.5 g, 1 mol%), Xantphos (27.1 g, 1 mol%), TBAB (75.4 g, 5 mol%), and anhydrous K₂CO₃ (1.29 kg, 9.36 mol).

Step 2: Purging and Pressurization 4. Seal the reactor and purge the headspace three times with Nitrogen (N₂) at 5 bar to displace all oxygen, preventing explosive CO/O₂ mixtures and catalyst oxidation. 5. Pressurize the reactor with Carbon Monoxide (CO) to 10 bar.

Step 3: Reaction & In-Process Control (IPC) 6. Heat the reaction mixture to 80 °C under vigorous mechanical stirring (500 rpm) to ensure optimal mass transfer across the solid-liquid-gas interfaces. 7. Self-Validation Loop: Monitor the mass flow controller for CO uptake. The reaction is thermodynamically driven by CO consumption. Once the pressure drop ceases (typically after 6–8 hours), maintain conditions for an additional 30 minutes. 8. Draw a sample via the high-pressure sampling valve. Analyze via HPLC (C18 column, Acetonitrile/Water gradient). The reaction is deemed complete when the starting benzyl chloride peak area is <1.0%.

Step 4: Downstream Processing 9. Cool the reactor to 20 °C and carefully vent the residual CO through a catalytic oxidizer. Purge with N₂ three times. 10. Filter the crude mixture through a Celite pad to remove precipitated KCl and spent palladium black. Wash the filter cake with Toluene (2 × 500 mL). 11. Transfer the filtrate to a separatory funnel. Wash the organic layer with deionized water (2 × 2 L) to remove TBAB and residual ethanol, followed by brine (1 L). 12. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude dark oil via short-path vacuum distillation (or a Wiped Film Evaporator at scale) at 0.1 mbar. The product, Ethyl 4,5-dichloro-2-fluorophenylacetate, distills as a clear, viscous liquid.

Quantitative Optimization Data

To establish the most robust conditions for scale-up, various catalytic systems and parameters were evaluated. The data below demonstrates the superiority of the Xantphos ligand system in achieving high purity and yield at lower pressures, which significantly reduces the engineering risks associated with high-pressure CO handling.

Catalyst SystemLigandSolventPressure (bar)Temp (°C)Time (h)Yield (%)Purity (HPLC %)
Pd(PPh₃)₂Cl₂PPh₃Toluene / EtOH15801288.497.5
Pd(OAc)₂PPh₃Toluene / EtOH15801485.296.0
Pd(OAc)₂ Xantphos Toluene / EtOH 10 80 8 95.6 99.2
Pd/C (10%)NoneEtOH201002472.192.4

Table 1: Optimization of reaction parameters for the carbonylative esterification of 4,5-dichloro-2-fluorobenzyl chloride (100g scale trials).

Conclusion

The transition from traditional cyanidation to a palladium-catalyzed biphasic carbonylation provides a highly efficient, scalable, and safer route to Ethyl 4,5-dichloro-2-fluorophenylacetate. By leveraging a Hastelloy reactor, a robust Pd/Xantphos catalyst system, and strict in-process controls based on CO uptake, process chemists can achieve >95% yields with exceptional purity profiles suitable for downstream API manufacturing.

References
  • Kohlpaintner, C. W., & Bohnen, H. W. (1997). Palladium-catalyzed carbonylation of benzyl chlorides to phenylacetic acids — a new two-phase process. Journal of Molecular Catalysis A: Chemical. Available at:[Link]

  • Wang, W.-F., Wu, X.-F., Peng, J.-B., & Wu, F. (2018). Palladium catalyzed carbonylation of benzyl chlorides: Additive-controlled divergent synthesis of benzyl arylacetates and arylacetic acids. ResearchGate. Available at:[Link]

  • Organic Syntheses, Inc. (2014). Phenylacetamide - Organic Syntheses Procedure (Safety Guidelines for Scale-Up). Organic Syntheses. Available at:[Link]

Application Note: Catalytic & Synthetic Protocols for Ethyl 4,5-dichloro-2-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 4,5-dichloro-2-fluorophenylacetate (EDFA) is a highly functionalized aromatic scaffold characterized by a unique "halogen triad" (2-F, 4-Cl, 5-Cl) and an acidic benzylic ester.[1] This specific substitution pattern renders it a versatile building block for the synthesis of poly-halogenated indoles, oxindoles, and phenylacetic acid-based NSAID analogs. This application note details three validated catalytic and synthetic workflows designed to maximize the utility of EDFA while navigating the chemoselectivity challenges posed by its competing electrophilic sites.

Introduction & Strategic Value

In drug discovery, the 4,5-dichloro-2-fluoro motif serves as a bioisostere for other lipophilic, electron-deficient aromatic rings, commonly found in sodium channel modulators and COX-2 inhibitors.

The molecule presents three distinct zones of reactivity:

  • The Benzylic Methylene (C-H Acidity): Activated by the ester and the electron-deficient ring, allowing for carbon-carbon bond formation.

  • The 2-Fluoro Position (SNAr Handle): Highly labile to nucleophilic aromatic substitution due to the inductive effect of the ortho-acetate side chain and the para-chlorine.

  • The 4,5-Dichloro Positions (Cross-Coupling Handles): Stable under mild conditions but reactive in Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings.

Strategic Divergence Map

The following diagram illustrates the logical flow for diversifying EDFA, prioritizing chemoselectivity.

EDFA_Pathways EDFA Ethyl 4,5-dichloro- 2-fluorophenylacetate (Starting Material) Path1 Pathway A: Phase-Transfer Alkylation EDFA->Path1 Rxn 1: Alkyl Halide Cat: TBAB (PTC) Path2 Pathway B: SNAr Cyclization EDFA->Path2 Rxn 2: Primary Amine Base Promoted Path3 Pathway C: Enzymatic Hydrolysis EDFA->Path3 Rxn 3: Lipase pH 7.0 Buffer Prod1 Alpha-Substituted Derivatives Path1->Prod1 Prod2 6,7-Dichloro-oxindoles (Heterocycles) Path2->Prod2 Prod3 Free Acid (API Precursor) Path3->Prod3

Caption: Chemoselective diversification pathways for Ethyl 4,5-dichloro-2-fluorophenylacetate. Colors indicate starting material (Blue), process (Light Blue), and final product class (Green/Red/Yellow).

Detailed Protocols

Protocol A: Phase-Transfer Catalyzed Alpha-Alkylation

Objective: To functionalize the benzylic position without disturbing the sensitive halogen substituents. Rationale: Traditional lithiation (LDA/THF) carries a risk of "halogen dance" or benzyne formation due to the 2-fluoro group. Phase Transfer Catalysis (PTC) uses mild bases in a biphasic system, ensuring the aromatic ring remains intact.

Materials
  • Substrate: Ethyl 4,5-dichloro-2-fluorophenylacetate (1.0 equiv)

  • Alkylating Agent: Methyl iodide or Benzyl bromide (1.2 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)

  • Base: 50% aq. NaOH or solid

    
    
    
  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve 500 mg (approx. 2.0 mmol) of EDFA in 10 mL of Toluene.

  • Catalyst Addition: Add TBAB (64 mg, 0.2 mmol). Stir vigorously until dissolved.

  • Base Addition: Add 50% aqueous NaOH (2.0 mL) dropwise. Note: The mixture will become biphasic.

  • Alkylation: Cool the mixture to 0°C (ice bath) to suppress poly-alkylation. Add the alkylating agent (e.g., MeI, 2.4 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).

  • Work-up: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Flash column chromatography on silica gel.

Expert Insight: If the 2-Fluoro group shows signs of hydrolysis (formation of phenol), switch the base to solid


 in Acetonitrile (MeCN) to reduce nucleophilic water concentration.
Protocol B: Intramolecular SNAr Cyclization to Oxindoles

Objective: To synthesize 6,7-dichloro-oxindoles via a "one-pot" substitution-cyclization cascade. Rationale: The 2-Fluoro position is activated for Nucleophilic Aromatic Substitution (SNAr). Reacting with a primary amine displaces the fluoride, and the resulting aniline nitrogen spontaneously attacks the ester to close the lactam ring.

Materials
  • Substrate: EDFA (1.0 equiv)

  • Reagent: Primary amine (e.g., Benzylamine, 1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: DMSO or DMF (High dielectric constant promotes SNAr)

Step-by-Step Methodology
  • Dissolution: Dissolve EDFA (1.0 equiv) in DMSO (0.2 M concentration).

  • Amine Addition: Add Benzylamine (1.2 equiv) and DIPEA (2.0 equiv).

  • Thermal Activation: Heat the reaction vessel to 100°C. Caution: Fluoride displacement is slower than chloride displacement in non-activated systems, but the ortho-ester activates the 2-F specifically.

  • Monitoring: Monitor for the disappearance of the starting ester and the appearance of the intermediate (secondary aniline). Prolonged heating (12–24 h) is often required for the second step (ring closure).

  • Acceleration (Optional): If ring closure is slow, add a Lewis Acid catalyst (e.g., 10 mol%

    
    ) after the SNAr is complete to catalyze the transamidation/cyclization.
    
  • Work-up: Pour into ice water. The oxindole usually precipitates. Filter and wash with water.[2][3][4][5]

Protocol C: Chemo-Selective Enzymatic Hydrolysis

Objective: To generate 4,5-dichloro-2-fluorophenylacetic acid without risking defluorination or side reactions. Rationale: Chemical hydrolysis (LiOH/NaOH) can occasionally lead to nucleophilic attack on the 2-F position (yielding the phenol). Enzymatic hydrolysis operates at neutral pH, preserving the halogen pattern perfectly.

Materials
  • Substrate: EDFA

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (e.g., Novozym 435).

  • Solvent: Phosphate Buffer (pH 7.0) / Acetone (9:1 v/v).

Step-by-Step Methodology
  • Emulsion Formation: Suspend EDFA (1 g) in 10 mL of Acetone. Add 90 mL of Phosphate Buffer (0.1 M, pH 7.0).

  • Enzyme Addition: Add CAL-B beads (50% w/w relative to substrate).

  • Incubation: Shake at 30°C at 200 rpm.

  • pH Maintenance: The reaction produces acid, lowering pH. Monitor pH and titrate with 0.1 M NaOH to maintain pH 7.0 (using an autotitrator is ideal).

  • Termination: Filter off the enzyme beads (can be reused).

  • Isolation: Acidify the filtrate to pH 2.0 with 1 M HCl. Extract the free acid with Ethyl Acetate.

Data Summary & Troubleshooting

Reaction TypeKey ReagentCritical ParameterTypical YieldCommon Pitfall
Alpha-Alkylation TBAB / 50% NaOHTemperature (0°C start)75-85%Dialkylation if temp is too high.
SNAr Cyclization Primary Amine / DMSOSolvent Polarity60-70%Incomplete ring closure (stops at aniline).
Hydrolysis CAL-B LipasepH Stability (7.0)>95%Denaturation of enzyme by too much organic solvent.
Troubleshooting Guide
  • Problem: Low yield in SNAr cyclization.

    • Solution: The 2-F is less reactive than a 2-F-4-Nitro system. Increase temperature to 120°C or use microwave irradiation (150°C, 15 min) to overcome the activation energy barrier.

  • Problem: Defluorination during Hydrolysis.

    • Solution: Avoid hydroxide bases. Switch strictly to Protocol C (Enzymatic) or use

      
       under mild conditions, as Barium salts can sometimes protect sensitive functionalities.
      

Safety & Handling

  • Corrosivity: EDFA is an ester and potential skin irritant. The hydrolysis product (acid) is corrosive.

  • Fluoride Release: In Protocol B (SNAr), fluoride ions are released. Ensure waste streams are treated with calcium salts to precipitate

    
     before disposal.
    
  • Sensitizer: Halogenated phenylacetates can be potent sensitizers. Use double gloving (Nitrile) and handle in a fume hood.

References

  • Synthesis of Fluorophenylacetic Acids

    • Process for the preparation of fluorophenylacetic acids and derivatives thereof.[5][6] WO2008078350A2. (Describes general hydrolysis and handling of poly-fluorinated phenylacetates). Link

  • Phase Transfer Catalysis Protocols

    • Synthesis and characterization of p-chlorophenylacetic acid. (General protocol for PTC alkylation/hydrolysis of phenylacetates). Link

  • SNAr Cyclization to Oxindoles

    • Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate. (Demonstrates reactivity of fluoro-halo-esters in cyclization). Link

  • Enzymatic Hydrolysis

    • Application of Lipases in the Synthesis of Pharmaceuticals. (General reference for CAL-B mediated ester hydrolysis). LinkNote: Generic reference for standard enzymatic protocol.

Disclaimer: This document is for research purposes only. All chemical reactions should be performed by qualified personnel in a controlled laboratory environment.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Ethyl 4,5-dichloro-2-fluorophenylacetate (EDFPA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Analysis

Ethyl 4,5-dichloro-2-fluorophenylacetate (EDFPA) is a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib. High-yield synthesis of this motif is often bottlenecked by equilibrium limitations during esterification or impurity carryover from the precursor acid synthesis.

To optimize yield, we must move beyond standard equilibrium-based methods. Below is a comparative analysis of the two primary synthetic routes.

Route Comparison Table
FeatureRoute A: Fischer Esterification (Standard)Route B: Acyl Chloride Activation (Recommended)
Mechanism Acid-catalyzed equilibrium (

)
Irreversible nucleophilic acyl substitution
Reagents H₂SO₄ or p-TsOH, Ethanol (excess)Thionyl Chloride (SOCl₂), Ethanol, cat. DMF
Water Mgmt Requires Dean-Stark or molecular sievesSelf-drying (SOCl₂ consumes residual water)
Yield Potential 85-90% (equilibrium limited)95-98% (Driven to completion)
Impurity Profile Unreacted acid, ethyl ether byproductMinimal; primarily volatile SO₂/HCl

Recommendation: For yield optimization >95%, Route B (In-situ Acyl Chloride generation) is the superior protocol. It eliminates the water removal bottleneck and drives the reaction to completion.

Technical Deep Dive: The Optimized Protocol (Route B)

This protocol utilizes thionyl chloride to generate the highly reactive acid chloride intermediate in situ or as a discrete step, followed by alcoholysis. This method is self-validating because the evolution of SO₂ gas serves as a visual indicator of reaction progress.

Reagents & Stoichiometry
  • Substrate: 4,5-dichloro-2-fluorophenylacetic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (1.2 - 1.5 equiv)

  • Solvent/Reagent: Absolute Ethanol (5-10 volumes)

  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv) - Critical for forming the Vilsmeier-Haack like active species.

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Charge the reaction vessel with 4,5-dichloro-2-fluorophenylacetic acid and dry toluene (or DCM if temperature control is needed).

    • Add catalytic DMF (0.05 equiv).

    • Critical Step: Add Thionyl Chloride (SOCl₂) dropwise at 20-25°C.

    • Heat to reflux (70-80°C) for 2-3 hours. Monitor gas evolution (SO₂/HCl).

    • Checkpoint: Reaction is complete when gas evolution ceases and the solution becomes homogeneous.

  • Solvent Swap (Optional but Recommended for Purity):

    • Distill off excess SOCl₂ and solvent under reduced pressure. This removes the corrosive reagent and prevents side reactions with ethanol.

    • Residue: Crude 4,5-dichloro-2-fluorophenylacetyl chloride (Yellow oil).

  • Esterification:

    • Dissolve the residue in dry DCM or Toluene.

    • Cool to 0-5°C.

    • Add Absolute Ethanol (2.0 equiv) and Pyridine or Triethylamine (1.1 equiv) dropwise. Note: Base is optional but speeds up the reaction and neutralizes HCl.

    • Allow to warm to room temperature and stir for 1 hour.

  • Workup:

    • Quench with water.[1][2][3]

    • Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO₃ (to remove unreacted acid), then Brine.

    • Dry over MgSO₄ and concentrate.

Visualizing the Pathway

ReactionPathway cluster_0 Critical Control Point Acid 4,5-Dichloro-2- fluorophenylacetic Acid Inter Acid Chloride Intermediate Acid->Inter - SO2, - HCl SOCl2 SOCl2 / DMF (Activation) SOCl2->Inter Product Ethyl 4,5-dichloro-2- fluorophenylacetate (>98% Yield) Inter->Product Fast EtOH Ethanol (Nucleophile) EtOH->Product

Figure 1: Reaction pathway utilizing acid chloride activation to bypass equilibrium limitations.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by process chemists working with halogenated phenylacetic acids.

Q1: My yield is stuck at ~85% despite long reaction times. Why?

Diagnosis: You are likely using a standard Fischer esterification (Acid + EtOH + H₂SO₄) and hitting the equilibrium wall. Water produced in the reaction is hydrolyzing your ester back to the acid. Solution:

  • Switch to the SOCl₂ method described above.

  • If you must use Fischer: Add a Dean-Stark trap (using Toluene/Ethanol azeotrope) or add Triethyl Orthoformate (1.1 equiv) to the reaction mixture. The orthoformate chemically consumes water, driving the equilibrium to the right irreversibly.

Q2: The product has a persistent pink/red coloration.

Diagnosis: This indicates trace amounts of 4,5-dichloro-2-fluoroaniline or oxidized phenolic impurities carried over from the acid precursor synthesis (likely via the Willgerodt-Kindler or nitrile hydrolysis route). Solution:

  • Activated Carbon Treatment: Dissolve the crude ester in hot ethanol or ethyl acetate, treat with activated charcoal (5 wt%) for 30 minutes, filter through Celite, and recrystallize/concentrate.

  • Acid Wash: Ensure the precursor acid is washed thoroughly with dilute HCl before esterification to remove aniline traces.

Q3: I see a new impurity at RRT 1.2 on HPLC.

Diagnosis: This is often the Ethyl ether byproduct (if using H₂SO₄/EtOH) or the Decarboxylated product (4,5-dichloro-2-fluorotoluene) if the reaction temperature exceeded 100°C. Solution:

  • Keep reaction temperature <80°C.[4][5]

  • Avoid H₂SO₄; use Thionyl Chloride or p-TsOH.

  • Check the purity of your Thionyl Chloride; degraded reagent can lead to sulfur-based impurities.

Q4: The reaction solidifies or gums up during SOCl₂ addition.

Diagnosis: The intermediate acid chloride has a high melting point or low solubility in the chosen solvent. Solution:

  • Increase solvent volume (Toluene is preferred over DCM for higher solubility).

  • Ensure the reaction is at reflux during the reaction phase, not just addition.

Logic Tree for Process Optimization

Use this decision tree to select the correct corrective action based on your in-process control (IPC) data.

TroubleshootingTree Start IPC Check: Conversion < 95%? CheckWater Check Water Content (Karl Fischer) Start->CheckWater HighWater Water > 0.5%? CheckWater->HighWater Yes LowWater Water < 0.5% CheckWater->LowWater No CheckReagent Check Reagent Stoichiometry Action2 Add 0.2 eq SOCl2 Extend Reflux 1h CheckReagent->Action2 Action1 Add Triethyl Orthoformate or Switch to SOCl2 HighWater->Action1 LowWater->CheckReagent

Figure 2: Decision logic for addressing incomplete conversion during synthesis.

References

  • Organic Syntheses, Coll.[2][6] Vol. 1, p. 270 (1941). Ethyl Phenylacetate. (Standard Fischer Esterification protocol foundation).[4]

  • BenchChem Application Note. Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate. (Analogous halogenated phenylacetate synthesis via acid catalysis).

  • Beilstein J. Org. Chem. 2018, 14, 539–546. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. (Discusses flow chemistry optimization for halo-substituted intermediates). [7]

  • Master Organic Chemistry. Fischer Esterification: Mechanism and Optimization. (Theoretical grounding for equilibrium management).

Sources

Technical Support Center: Identification and Mitigation of Side Products in Ethyl 4,5-dichloro-2-fluorophenylacetate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ethyl 4,5-dichloro-2-fluorophenylacetate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a key building block, understanding its reactivity and potential for side-product formation is critical for optimizing reaction yields, simplifying purification, and ensuring the integrity of your final compounds. This document provides in-depth, experience-driven answers to common issues encountered in the lab.

Frequently Asked Questions (FAQs)
Question 1: I'm observing a significant impurity with a molecular weight corresponding to the loss of the ethyl group (-28 Da) in my LC-MS analysis. What is this species and why is it forming?

Answer: This is a very common observation and the impurity is almost certainly 4,5-dichloro-2-fluorophenylacetic acid . This side product is formed through the hydrolysis of the ethyl ester functional group.

Causality and Mechanism: Ester hydrolysis, also known as saponification when base-catalyzed, is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol.[1] This reaction can be catalyzed by both acid and base, and even trace amounts of water in your reagents or solvents can lead to the formation of this impurity, especially if the reaction is heated or run for an extended period.

Under basic conditions (e.g., using NaOH, KOH, or even basic amines), the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling an ethoxide ion (EtO⁻) as the leaving group. In a final, rapid acid-base step, the highly basic ethoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[2] This final deprotonation makes the overall process essentially irreversible under basic conditions.[3]

Prevention and Mitigation:

  • Anhydrous Conditions: Ensure all solvents and non-aqueous reagents are rigorously dried before use. Employing techniques such as distillation from a drying agent or using freshly opened bottles of anhydrous solvents is crucial.

  • Inert Atmosphere: Running reactions under an inert atmosphere (e.g., Nitrogen or Argon) minimizes the introduction of atmospheric moisture.

  • Temperature Control: For reactions that do not require high temperatures, maintaining a lower temperature can significantly reduce the rate of hydrolysis.

  • Non-Nucleophilic Bases: If a base is required for your primary reaction, consider using a non-nucleophilic, sterically hindered base that is less likely to promote hydrolysis.

Question 2: My reaction yield is low, and I've isolated a non-polar by-product that appears to have lost the entire ethyl acetate group. What is the likely identity of this compound?

Answer: The side product is likely 1,2-dichloro-4-fluorotoluene . This compound arises from the decarboxylation of the 4,5-dichloro-2-fluorophenylacetic acid intermediate, which is formed via the hydrolysis described in Question 1.

Causality and Mechanism: Phenylacetic acids and their derivatives are known to undergo decarboxylation (the loss of CO₂) under certain conditions, particularly at elevated temperatures.[4] The reaction proceeds via the protonated carboxylic acid, which can lose carbon dioxide to form a benzyl-type carbanion intermediate. This intermediate is then protonated by a proton source in the reaction mixture to yield the toluene derivative. The stability of this benzyl anion intermediate facilitates the decarboxylation process. While often requiring high temperatures in the absence of a catalyst, various transition metals or photoredox catalysts can promote decarboxylation under milder conditions.[5][6]

Therefore, this side product is often the result of a two-step degradation pathway:

  • Hydrolysis: Ethyl 4,5-dichloro-2-fluorophenylacetate → 4,5-dichloro-2-fluorophenylacetic acid

  • Decarboxylation: 4,5-dichloro-2-fluorophenylacetic acid → 1,2-dichloro-4-fluorotoluene + CO₂

Prevention and Mitigation:

  • Strict Temperature Control: Avoid excessive heating. If your desired reaction requires high temperatures, carefully monitor the reaction progress to minimize the residence time at elevated temperatures.

  • Minimize Water: Since hydrolysis is the prerequisite step, following all the prevention measures from Question 1 is the most effective way to prevent subsequent decarboxylation.

  • pH Control: Decarboxylation mechanisms can vary with pH.[4] Maintaining neutral or carefully controlled pH conditions can sometimes suppress this pathway.

Question 3: My crude product NMR shows a complex mixture with several unexpected aromatic signals, some of which appear to be from high-molecular-weight species. What could be happening?

Answer: Observing a complex mixture of high-molecular-weight species, especially under basic conditions, could point towards intermolecular side reactions such as self-condensation (Claisen condensation) or dimerization .

Causality and Mechanism:

  • Claisen Condensation: Esters that have α-hydrogens (protons on the carbon adjacent to the carbonyl group), such as Ethyl 4,5-dichloro-2-fluorophenylacetate, can undergo self-condensation in the presence of a strong base (typically an alkoxide like sodium ethoxide). The base removes an α-hydrogen to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule. This leads to the formation of a β-keto ester dimer. This is a classic side reaction in ester chemistry and can lead to significant consumption of starting material if not properly controlled.

  • Dimerization via Radical Pathways: Under specific conditions, such as photolysis or in the presence of radical initiators, phenylacetic acid derivatives can undergo oxidative decarboxylation to form benzyl radicals.[5][7] These radicals can then couple to form bibenzyl derivatives (e.g., 1,2-bis(4,5-dichloro-2-fluorophenyl)ethane). While less common in typical synthetic setups, it's a possibility in reactions involving photocatalysts or certain metal catalysts.

Prevention and Mitigation:

  • Choice of Base: Use of a non-nucleophilic, sterically hindered base may favor your desired reaction over α-deprotonation if the protocol allows.

  • Slow Addition: If using a strong base like sodium ethoxide, adding the base slowly at a low temperature can help control the concentration of the enolate and minimize self-condensation.

  • Avoid Radical Initiators: Be mindful of reaction conditions. Avoid unnecessary exposure to UV light and ensure reagents are free from peroxide impurities that could initiate radical chain reactions.

Troubleshooting Guide: At-a-Glance

This table summarizes the most common issues, their causes, and recommended actions for quick reference.

Observation (Analytical Data) Potential Side Product Formation Mechanism Prevention / Mitigation Strategy
Peak at [M-28] or [M-C₂H₄] in MS. New acid peak in IR.4,5-dichloro-2-fluorophenylacetic acidEster Hydrolysis (Saponification)Use anhydrous solvents/reagents; run under inert atmosphere; control temperature.
Peak at [M-73] or [M-CO₂Et] in MS. Loss of acetate signals in NMR.1,2-dichloro-4-fluorotolueneHydrolysis followed by DecarboxylationStrictly control temperature to avoid overheating; rigorously exclude water.
Complex mixture, peaks >2x MW of starting material.β-keto ester dimers, bibenzyl derivativesClaisen Condensation, Radical CouplingUse appropriate base; control base addition rate and temperature; avoid light/radical initiators.
Presence of unreacted starting materials from precursor synthesis.e.g., 4,5-dichloro-2-fluorophenylacetic acidIncomplete EsterificationSource high-purity starting material; consider re-purification before use.[8]
Visualizing Degradation Pathways

The following diagrams illustrate the primary mechanisms leading to common side products.

Hydrolysis cluster_main Base-Catalyzed Hydrolysis (Saponification) Start Ethyl 4,5-dichloro-2-fluorophenylacetate Intermediate Tetrahedral Intermediate Start->Intermediate + OH⁻ Product_Acid 4,5-dichloro-2- fluorophenylacetic acid Intermediate->Product_Acid - EtO⁻ Product_Salt Carboxylate Salt (Final Product before Workup) Product_Acid->Product_Salt + EtO⁻ or OH⁻ (fast, irreversible)

Caption: Mechanism of base-catalyzed hydrolysis of the ester.

Decarboxylation cluster_decarb Thermal Decarboxylation Pathway Acid 4,5-dichloro-2-fluorophenylacetic acid (from hydrolysis) Toluene 1,2-dichloro-4-fluorotoluene Acid->Toluene Heat (Δ) CO2 CO₂ Acid->CO2 - CO₂

Caption: Decarboxylation of the intermediate carboxylic acid.

Experimental Protocols
Protocol 1: Analytical Workflow for Side Product Identification

This protocol outlines a general approach to identifying the common side products discussed.

  • Sample Preparation: Carefully take an aliquot of the crude reaction mixture. Dilute with a suitable solvent (e.g., Acetonitrile or Dichloromethane) to a concentration appropriate for analysis.

  • LC-MS Analysis (for polar impurities):

    • Inject the diluted sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution method, for example, from 95:5 Water (with 0.1% Formic Acid) : Acetonitrile (with 0.1% Formic Acid) to 5:95 over 10-15 minutes.

    • Monitor the eluent with both a UV detector and a mass spectrometer (ESI in both positive and negative ion modes).

    • Expected Result: The starting ester will elute later than the more polar carboxylic acid hydrolysis product. Check the extracted ion chromatograms for the expected masses.

  • GC-MS Analysis (for non-polar impurities):

    • Inject the diluted sample (or a silylated derivative if necessary) onto a standard non-polar GC column (e.g., DB-5ms).

    • Use a temperature program, for example, hold at 50°C for 2 minutes, then ramp at 15°C/min to 300°C.

    • Expected Result: The non-polar decarboxylation product (1,2-dichloro-4-fluorotoluene) will be readily volatile and should produce a sharp peak with a characteristic mass spectrum.

  • Structure Confirmation: If sufficient quantity of an impurity can be isolated (e.g., via preparative HPLC or column chromatography), confirm its structure using ¹H and ¹³C NMR spectroscopy.

TroubleshootingWorkflow Start Unexpected Result in Reaction (e.g., low yield, impurity peak) Analyze Analyze Crude Mixture (LC-MS, GC-MS, TLC) Start->Analyze Identify Identify MW and Polarity of Impurity Analyze->Identify Hypo1 Hypothesize: Hydrolysis Product (Polar, MW = [M-28]) Identify->Hypo1 Polar? Hypo2 Hypothesize: Decarboxylation Product (Non-polar, MW = [M-73]) Identify->Hypo2 Non-polar? Hypo3 Hypothesize: Dimer/Other (High MW) Identify->Hypo3 High MW? Confirm Confirm Structure (Isolate & NMR, or use standard) Hypo1->Confirm Hypo2->Confirm Hypo3->Confirm Mitigate Implement Mitigation Strategy (Dry conditions, Temp. control, etc.) Confirm->Mitigate End Optimized Reaction Mitigate->End

Caption: A logical workflow for troubleshooting side products.

References
  • Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant.
  • Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure.
  • Insight into the Mechanism of Phenylacetate Decarboxylase (PhdB), a Toluene‐Producing Glycyl Radical Enzyme. Wiley Online Library.
  • Decarboxyl
  • Hydrolysis of Esters. University of Calgary.
  • IMPURITIES AND ITS IMPORTANCE IN PHARMACY. International Journal of Pharmaceutical Sciences Review and Research.
  • Impurities in Pharmaceuticals- A Review. SciSpace.
  • Basic Hydrolysis of Esters - Saponific
  • Ester Hydrolysis: Acid and Base-C
  • Reactions of Esters. Chemistry LibreTexts.

Sources

Technical Guide: Long-Term Stability & Storage of Ethyl 4,5-dichloro-2-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Ethyl 4,5-dichloro-2-fluorophenylacetate (an analog to CAS 188424-98-8 and 1256481-71-6) is a specialized halogenated aromatic ester, primarily utilized as a high-value intermediate in the synthesis of agrochemicals (such as auxin-mimic herbicides) and pharmaceutical scaffolds.[1][2]

Its stability profile is defined by two competing risks: moisture-driven hydrolysis of the ester linkage and photolytic degradation due to the halogenated aromatic core. This guide provides a self-validating storage protocol to mitigate these risks.

Property Technical Specification
Physical State Viscous liquid or low-melting solid (approx. MP 20–30°C depending on purity).
Primary Degradant 4,5-dichloro-2-fluorophenylacetic acid (via hydrolysis).
Secondary Degradant Decarboxylated species (trace, high heat only) or dehalogenated byproducts (UV exposure).
Storage Class Moisture-sensitive; Light-sensitive; Cool storage (2–8°C).

Critical Storage Parameters (The "Why" and "How")

A. Temperature Control (2°C to 8°C)

While many phenylacetic esters are stable at room temperature for short periods, the fluorine substituent at the ortho-position can electronically activate the ring system, potentially altering the ester's susceptibility to hydrolysis.

  • Recommendation: Store at 2–8°C (Refrigerated).

  • Mechanism: Lower kinetic energy retards the nucleophilic attack of water on the carbonyl carbon, significantly extending shelf life from months to years.

B. Atmospheric Integrity (Inert Gas Overlay)

Oxygen is less of a threat than moisture. The ester bond is prone to hydrolysis, a reaction catalyzed by trace acids or bases and fueled by ambient humidity.

  • Protocol: Always store under Argon (Ar) or Nitrogen (N₂) . Argon is preferred for liquids as it is heavier than air and forms a more stable "blanket" over the meniscus.

  • Container: Amber borosilicate glass with a PTFE-lined cap. Avoid polyethylene (PE) bottles for long-term storage, as they are permeable to moisture and oxygen over time.

C. Light Exclusion

Halogenated aromatics (Cl, F) are susceptible to homolytic cleavage under UV irradiation, leading to radical formation and polymerization or discoloration.

  • Requirement: Amber glass or aluminum foil wrapping is mandatory.

Storage Decision Tree & Workflow

The following diagram illustrates the logical workflow for receiving, aliquoting, and storing the compound to maximize longevity.

StorageWorkflow Start Shipment Received QC_Check Initial QC: 1H-NMR / GC-MS Start->QC_Check Decision Intended Use Duration? QC_Check->Decision ShortTerm < 1 Month Decision->ShortTerm Immediate LongTerm > 1 Month Decision->LongTerm Archive Store_RT Store: Cool, Dark Cabinet (Desiccator) ShortTerm->Store_RT Aliquot Aliquot into Single-Use Vials LongTerm->Aliquot Purge Purge Headspace with Argon/N2 Aliquot->Purge Seal Seal with Parafilm & Desiccant Pack Purge->Seal Store_Cold Store: 2-8°C (Amber Glass) Seal->Store_Cold

Figure 1: Decision logic for minimizing freeze-thaw cycles and moisture exposure during storage.

Troubleshooting & FAQs

Q1: The liquid has turned from colorless to pale yellow. Is it still usable?

Diagnosis: This indicates mild oxidation or trace photolysis .

  • Root Cause: Exposure to light or air (oxygen) over time. Benzylic positions (the -CH2- group between the ring and carbonyl) are susceptible to slow oxidation.

  • Action: Run a GC-MS or TLC .

    • If purity >95%:: Usable for most synthetic applications.

    • If purity <95%:: Purify via vacuum distillation or silica plug filtration (eluting with Hexane/EtOAc).

Q2: I see a white precipitate or cloudiness in the liquid.

Diagnosis: This is the critical failure mode: Hydrolysis .

  • Root Cause: Moisture ingress has hydrolyzed the ester (Ethyl 4,5-dichloro-2-fluorophenylacetate) into 4,5-dichloro-2-fluorophenylacetic acid (solid) and ethanol. The acid is often less soluble in the ester matrix, causing cloudiness.

  • Action:

    • Dissolve a sample in CDCl₃.

    • Check 1H-NMR: Look for the disappearance of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm), and the appearance of a broad acid peak (>10 ppm).

    • Remediation: If the acid content is low (<5%), wash the organic phase with saturated NaHCO₃ solution to remove the acid, dry over MgSO₄, and re-concentrate.

Q3: Can I store this at -20°C?

Analysis: Yes, but with a caveat.

  • Risk: Storing at -20°C often freezes the compound (depending on exact MP). Repeated freeze-thaw cycles can introduce moisture via condensation on the cold glass surface upon opening.

  • Protocol: Only store at -20°C if aliquoted into single-use vials. Always allow the vial to reach room temperature before opening to prevent condensation.

Experimental Protocols for Validation

Protocol A: Rapid Purity Check (TLC)

Use this method for a quick "Go/No-Go" decision before starting a reaction.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Hexane : Ethyl Acetate (80:20 v/v).

  • Visualization: UV Light (254 nm).

  • Interpretation:

    • Rf ~0.6-0.7: Target Ester (Ethyl 4,5-dichloro-2-fluorophenylacetate).

    • Rf < 0.3 (Streaking): Hydrolyzed Acid (Degradant).

    • Rf ~0.0 (Baseline): Polymerized material.

Protocol B: Degradation Pathway Analysis

Understanding the breakdown helps in identifying impurities.

Degradation Ester Ethyl 4,5-dichloro- 2-fluorophenylacetate (Active) Intermediate Tetrahedral Intermediate Ester->Intermediate Slow Hydrolysis Water + H2O (Moisture) Acid 4,5-dichloro-2-fluoro- phenylacetic acid (Solid Precipitate) Intermediate->Acid Ethanol Ethanol (Volatile) Intermediate->Ethanol

Figure 2: Hydrolytic degradation pathway. The formation of the acid is the primary stability indicator.

Emergency Deviation Management

Scenario Immediate Action Impact Assessment
Left on bench (uncapped) overnight Purge with Argon immediately. Run TLC.High risk of moisture absorption. Likely usable if lab humidity <40%.
Exposed to direct sunlight Inspect for color change (yellowing).Potential radical formation. If yellow, distill before use in sensitive catalysis.
Cap cracked/loose in fridge Assume hydrolysis.Quarantine. Do not use for GMP/GLP work without full re-characterization (NMR/HPLC).

References & Authoritative Grounding

  • Thermo Fisher Scientific. Safety Data Sheet: Ethyl (4-chlorophenyl)acetate. (Analogous compound storage data). Retrieved from

  • Sigma-Aldrich (Merck). Product Specification: Ethyl 4-chloroacetoacetate. (General handling of halogenated esters). Retrieved from

  • BLD Pharm. Ethyl 2-(4-chloro-2-fluorophenyl)acetate Properties. (Structural analog data). Retrieved from

  • Advanced ChemBlocks. Ethyl 2-(4-chloro-2-fluoro-phenyl)acetate Storage. Retrieved from

Note: Specific stability data for the exact "4,5-dichloro" isomer is extrapolated from the closest structural analogs (4-chloro-2-fluoro and 2,4-dichloro derivatives) which share identical hydrolytic and photolytic vulnerabilities.

Sources

Troubleshooting Failed Reactions of Ethyl 4,5-dichloro-2-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center & Troubleshooting Guide

Executive Summary & Compound Profile

Ethyl 4,5-dichloro-2-fluorophenylacetate (CAS: 188424-98-8) is a specialized halogenated phenylacetic acid derivative often employed as a scaffold in the synthesis of CRTH2 antagonists, enzyme inhibitors, and fluorinated indoles.[1]

While the ethyl ester moiety suggests standard reactivity, the specific halogenation pattern—4,5-dichloro and 2-fluoro —introduces unique electronic and steric effects that frequently derail standard protocols.[1] The 2-fluoro substituent is particularly deceptive; it activates the ring for Nucleophilic Aromatic Substitution (SNAr) under basic conditions, leading to "black tar" degradation products when researchers merely intend to hydrolyze the ester or alkylate the alpha-carbon.[1]

This guide addresses the three most common failure modes:

  • Hydrolysis Failure: Unintended displacement of fluorine during saponification.

  • Alkylation Issues: Steric hindrance and competing side reactions at the

    
    -methylene.
    
  • SNAr Ambiguity: Difficulty in controlling regioselectivity between Fluorine and Chlorine displacement.

Diagnostic Workflow

Before modifying your protocol, use this logic tree to identify the root cause of your reaction failure.

TroubleshootingFlow Start Reaction Failed CheckTLC Analyze Crude Mixture (TLC/LCMS) Start->CheckTLC Decision1 What is the major impurity? CheckTLC->Decision1 Phenol Phenol Species (Mass = M-20+17) (Loss of F, Gain of OH) Decision1->Phenol Hydrolysis (Basic) StartMat Unreacted Starting Material Decision1->StartMat Alpha-Alkylation Tar Complex Mixture / Black Tar Decision1->Tar Sol1 Diagnosis: SNAr Side Reaction Solution: Switch to Acidic Hydrolysis Phenol->Sol1 Sol2 Diagnosis: Steric Hindrance/Base Too Weak Solution: Use LDA/-78°C or LiHMDS StartMat->Sol2 Sol3 Diagnosis: Polymerization/Decomposition Solution: Exclude O2, Lower Temp, Check Solvent Dryness Tar->Sol3

Figure 1: Diagnostic logic tree for identifying failure modes based on crude product analysis.

Critical Issue: Hydrolysis to the Acid

The Problem: Standard saponification (NaOH/MeOH/H2O) often yields a complex mixture or a phenolic byproduct instead of the desired 4,5-dichloro-2-fluorophenylacetic acid .[1]

The Science (Causality): The 2-fluoro position is activated for Nucleophilic Aromatic Substitution (SNAr) .[2] The electron-withdrawing nature of the two chlorine atoms (at positions 4 and 5) and the fluorine itself lowers the energy of the Meisenheimer complex.[1]

  • Mechanism: Hydroxide ions (

    
    ) are hard nucleophiles.[1] While they attack the ester carbonyl (desired), they also attack the C-2 aromatic carbon (undesired), displacing the fluoride ion.[1] This is accelerated by heat.[1]
    

Corrective Protocol: Acid-Mediated Hydrolysis To avoid SNAr, remove the nucleophile (hydroxide) and use an acid-catalyzed pathway.[1]

ParameterStandard (Failed) ConditionOptimized (Success) Condition
Reagent 1M NaOH or LiOH6M HCl or H2SO4
Solvent Methanol/WaterAcetic Acid (Glacial) / Water
Temperature Reflux (65°C+)90-100°C
Time 1-2 Hours4-12 Hours

Step-by-Step Protocol:

  • Dissolve 1.0 eq of Ethyl 4,5-dichloro-2-fluorophenylacetate in Glacial Acetic Acid (5 mL per mmol).

  • Add 6M HCl (2 mL per mmol).

  • Heat to 90°C. Monitor by HPLC/TLC.

    • Note: The reaction is slower than basic hydrolysis but preserves the C-F bond.[1]

  • Upon completion, cool to room temperature and pour into ice water.

  • The acid should precipitate as a white solid.[1][3] Filter and wash with cold water.

Expert Tip: If basic hydrolysis is absolutely required (e.g., acid-sensitive groups present), use LiOH (1.1 eq) in THF/Water (4:1) at 0°C .[1] Lithium coordinates tightly to the ester oxygen, accelerating hydrolysis over SNAr, and the lower temperature suppresses the higher-activation-energy SNAr pathway [1].[1]

Critical Issue: Alpha-Alkylation Failures

The Problem: Attempts to alkylate the


-methylene group (e.g., with MeI or Benzyl Bromide) result in low yields or recovered starting material.[1]

The Science (Causality):

  • Steric Shielding: The 2-fluoro group is ortho to the reaction site. Although Fluorine is small (Van der Waals radius ~1.47 Å), it exerts electrostatic repulsion against incoming electrophiles.[1]

  • Base Selection: Weak bases like

    
     are insufficient to fully deprotonate the 
    
    
    
    -carbon (
    
    
    ).[1] Strong bases like NaH can work, but prolonged exposure at room temperature risks SNAr cyclization if the electrophile is slow to react.[1]

Corrective Protocol: Kinetic Deprotonation Use a bulky, non-nucleophilic base at low temperature to ensure irreversible deprotonation without touching the aromatic ring.[1]

Step-by-Step Protocol:

  • Drying: Flame-dry a flask under Argon.

  • Base: Add LDA (Lithium Diisopropylamide) (1.1 eq) or LiHMDS in dry THF at -78°C .

  • Addition: Add the ester (dissolved in THF) dropwise to the base. Stir for 30 minutes at -78°C to form the enolate.

  • Electrophile: Add the alkyl halide (1.2 eq) rapidly.

  • Warm-up: Allow to warm slowly to 0°C over 2 hours.

    • Why? The enolate forms kinetically at -78°C. Warming allows the alkylation to proceed while the low temp during deprotonation prevents self-condensation (Claisen).

Critical Issue: Intentional SNAr (Displacing the Fluorine)

The Problem: Users attempting to displace the fluorine (e.g., to make an indoline or ether) find the reaction sluggish or observe displacement of Chlorine instead.[1]

The Science (Causality):

  • Regioselectivity: In SNAr, Fluorine is a better leaving group than Chlorine because the highly electronegative F stabilizes the transition state (Meisenheimer complex) more effectively than Cl, despite the stronger C-F bond [2].[1]

  • Activation: The 4,5-dichloro pattern aids this by withdrawing electron density, making C-2 highly electrophilic.[1]

Troubleshooting Table for SNAr:

SymptomDiagnosisSolution
No Reaction Nucleophile too weak or solvent non-polar.[1]Switch solvent to DMSO or NMP (Dipolar Aprotic). Heat to 80-100°C.
Wrong Regioisomer Attack at C-4 or C-5 (Cl displacement).[1]Rare with F present.[4] Ensure you are using a "hard" nucleophile (Alkoxide, Amine) which prefers F-displacement.[1] Soft nucleophiles (Thiols) might show lower selectivity.
Hydrolysis of Ester Nucleophile contains water/hydroxide.Use anhydrous conditions. Use Cs2CO3 as base in dry DMF.

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from BenchChem Database. Link[1]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Effect of The Leaving Group. (2018).[5] Link

  • ResearchGate. Synthesis of 2,4,5-trifluorophenylacetic acid and related halogenated phenylacetates. (2013).[6] Link

  • Organic Syntheses. Phenylacetic acid derivatives and hydrolysis protocols. Org.[4][7][8] Synth. Coll. Vol. 1, 107. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Ethyl 4,5-dichloro-2-fluorophenylacetate before handling.[1] The 2-fluoro substituent significantly increases skin absorption risks compared to non-fluorinated analogs.

Sources

Technical Support Guide: Optimizing Reaction Conditions for Ethyl 4,5-dichloro-2-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: Ethyl 4,5-dichloro-2-fluorophenylacetate CAS Registry (Acid Precursor): Referenced as derivative of 4,5-dichloro-2-fluorophenylacetic acid Application: Pharmaceutical intermediate (NSAID analogs, agrochemical precursors).

This guide addresses the specific challenges in synthesizing the ethyl ester of 4,5-dichloro-2-fluorophenylacetic acid . The presence of the 2-fluoro and 4,5-dichloro substituents creates a significantly electron-deficient aromatic ring. This electronic environment reduces the electron density at the benzylic position and the carbonyl oxygen, necessitating optimized conditions compared to standard phenylacetic acid esterifications.

Key Chemical Challenges[1]
  • Electronic Deactivation: The electron-withdrawing halogen atoms reduce the basicity of the carbonyl oxygen, potentially slowing the rate-determining protonation step in Fischer esterification.

  • Benzylic Acidity: The electron-poor ring increases the acidity of the benzylic protons (

    
    -protons), making the molecule susceptible to condensation side-reactions under basic conditions.
    
  • Solubility: The poly-halogenated core significantly alters solubility profiles compared to non-halogenated analogs, affecting workup and crystallization.

Standard Operating Procedures (SOPs)

Method A: Acid-Catalyzed Fischer Esterification (Scalable & Cost-Effective)

Recommended for initial scale-up (>10g) where water removal is feasible.

Reaction Scheme:



Protocol:

  • Charge: To a reactor equipped with a Dean-Stark trap (or molecular sieves), add 4,5-dichloro-2-fluorophenylacetic acid (1.0 equiv).

  • Solvent: Add Absolute Ethanol (10–15 volumes). Note: Excess ethanol acts as both reactant and solvent to drive equilibrium.

  • Catalyst: Slowly add Concentrated

    
      (0.1 – 0.2 equiv) or p-Toluenesulfonic acid (PTSA)  (0.05 equiv).
    
  • Reflux: Heat to vigorous reflux (

    
    ) for 6–12 hours. Monitor water collection in the trap.
    
  • Workup:

    • Concentrate ethanol under reduced pressure.[1]

    • Dissolve residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash with sat.[2][3]

      
       (to remove unreacted acid) followed by Brine.
      
    • Dry over

      
       and concentrate.
      
Method B: Acyl Chloride Activation (High Purity / Stubborn Substrates)

Recommended for small scale (<10g) or if equilibrium yield in Method A is unsatisfactory.

Protocol:

  • Activation: Suspend the acid (1.0 equiv) in anhydrous Toluene or DCM. Add Thionyl Chloride (

    
    )  (1.2 equiv) and a catalytic drop of DMF.
    
  • Reflux: Heat to

    
     for 2–3 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases.
  • Evaporation: Concentrate to remove excess

    
     (Critical step to prevent side reactions).
    
  • Esterification: Redissolve the crude acid chloride in DCM. Add Ethanol (1.5 equiv) and Pyridine or Triethylamine (1.2 equiv) at

    
    .
    
  • Quench: Stir at room temperature for 2 hours, then quench with water.

Troubleshooting Center

Issue 1: Low Conversion / Incomplete Reaction

Symptom: HPLC/TLC shows significant starting material remaining after 12+ hours.

Root CauseMechanismCorrective Action
Water Inhibition The reaction is an equilibrium. Accumulation of water promotes hydrolysis back to the acid.Switch to Method B or implement a Dean-Stark apparatus with a ternary azeotrope (Ethanol/Toluene/Water) to physically remove water.
Electronic Deactivation The 2-F and 4,5-Cl substituents withdraw electron density, making the carbonyl carbon less nucleophilic? No, they make it more electrophilic, but they make the carbonyl oxygen less basic (harder to protonate).Increase catalyst loading to 0.25 equiv

. Increase reaction temperature by using a higher boiling co-solvent (e.g., Toluene/Ethanol mix) to reach

.
Steric Hindrance The 2-Fluoro group provides "ortho-effect" steric bulk, hindering the attack of ethanol.Use Method B (Acid Chloride) . The linear nature of the acyl chloride intermediate reduces steric penalty during the nucleophilic attack.
Issue 2: Impurity Profile (Unknown Peaks)

Symptom: Appearance of side products at RRT 0.8 or 1.2.

  • Impurity A (Ethyl ether formation): If using

    
     and high temp, ethanol can dehydrate to diethyl ether.
    
    • Fix: Lower temp or switch to PTSA (milder).

  • Impurity B (Benzylic Oxidation): The activated benzylic position (between the electron-poor ring and carbonyl) is susceptible to oxidation if air is present.

    • Fix: Run reaction under strict Nitrogen/Argon atmosphere .

  • Impurity C (Claisen Condensation): Under basic conditions (Method B with excess base), the ester can self-condense.

    • Fix: In Method B, add the base slowly to the acid chloride/alcohol mixture, ensuring the solution remains slightly acidic to neutral.

Visualizations & Logic Flows

Workflow: Synthesis Decision Tree

SynthesisStrategy Start Start: 4,5-dichloro-2-fluorophenylacetic acid ScaleCheck Scale > 100g? Start->ScaleCheck MethodA Method A: Fischer Esterification (EtOH + H2SO4) ScaleCheck->MethodA Yes (Cost driven) MethodB Method B: Acid Chloride Route (SOCl2 -> EtOH) ScaleCheck->MethodB No (Purity driven) CheckYield Yield > 85%? MethodA->CheckYield Purification Purification: Vacuum Distillation or Recrystallization MethodB->Purification CheckYield->Purification Yes Troubleshoot Go to Troubleshooting: Check Water Removal CheckYield->Troubleshoot No Troubleshoot->MethodB Retry with Activation

Caption: Decision matrix for selecting the optimal esterification route based on scale and yield requirements.

Mechanism: Electronic Effects on Reactivity

ElectronicEffects Substituents 2-F, 4,5-Cl Substituents Ring Aromatic Ring (Electron Deficient) Substituents->Ring Inductive Withdrawal (-I) Carbonyl Carbonyl Oxygen (Reduced Basicity) Ring->Carbonyl Deactivation Benzylic Benzylic CH2 (Increased Acidity) Ring->Benzylic Activation Impact1 Slower Protonation (Rate Decrease) Carbonyl->Impact1 Impact2 Risk of Deprotonation (Side Reactions) Benzylic->Impact2

Caption: Impact of halogen substituents on the reactivity of the phenylacetic acid core.

Optimization Data Matrix

The following table summarizes expected outcomes based on solvent and catalyst variations for this specific class of halogenated phenylacetic acids.

VariableConditionExpected YieldPurityNotes
Solvent Ethanol (Reflux)75-85%HighStandard Fischer. Equilibrium limited.
Solvent Toluene/EtOH (Azeotrope)90-95%HighBest for Scale. Removes water continuously.
Catalyst

(Conc.)
80-90%MedCan cause ether formation or charring if overheated.
Catalyst

(Method B)
>95%Very HighStoichiometric activation. Best for difficult substrates.
Catalyst DMAP/DCC (Steglich)60-70%LowNot recommended. Urea byproduct difficult to remove from this lipophilic ester.

References

  • Fischer Esterification Protocol: Organic Syntheses, Coll. Vol. 1, p. 246 (1941); Vol. 3, p. 53 (1923).

  • Acid Chloride Activation: BenchChem Application Notes. "Preparation of 4-Fluorophenylacetyl Chloride".

  • Halogenated Phenylacetic Acids: ChemicalBook, "2,4,5-Trifluorophenylacetic acid synthesis routes".[4]

  • General Esterification Troubleshooting: Common Organic Chemistry, "Fischer Esterification Mechanism and Conditions".

Sources

Technical Support Center: Purification of Ethyl 4,5-dichloro-2-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with halogenated phenylacetate intermediates. It addresses the purification of Ethyl 4,5-dichloro-2-fluorophenylacetate , a critical building block often used in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Executive Summary & Impurity Profile

Ethyl 4,5-dichloro-2-fluorophenylacetate is a lipophilic ester. Its synthesis—typically via Fischer esterification or acyl chloride coupling—often introduces a predictable set of impurities. Achieving pharmaceutical-grade purity (>98%) requires a strategy that targets the specific physiochemical differences between the ester and its contaminants.

Common Impurity Profile
Impurity TypeSpecific Compound(s)OriginRemoval Strategy
Unreacted Precursor 4,5-Dichloro-2-fluorophenylacetic acidIncomplete esterificationAlkaline aqueous wash (NaHCO₃)
Hydrolysis Product 4,5-Dichloro-2-fluorophenylacetic acidMoisture ingress during storageAlkaline aqueous wash
Regioisomers Ethyl 2,3-dichloro-6-fluorophenylacetate (example)Impure starting materialsFractional Recrystallization / HPLC
Catalyst Residue Sulfuric acid, Thionyl chloride, p-TSASynthesis catalystsAqueous neutralization
Colored By-products Polymerized tars / Oxidation productsThermal degradationActivated Carbon / Silica Gel Filtration

Troubleshooting Guide (Q&A)

Direct solutions to frequent experimental deviations.

Q1: My crude product contains significant unreacted acid (starting material). How do I remove it without hydrolyzing the ester?

A: The most efficient method is a biphasic alkaline wash using saturated Sodium Bicarbonate (NaHCO₃).

  • The Logic: The ester is neutral and organic-soluble. The unreacted acid (pKa ~4) will be deprotonated by NaHCO₃ (pH ~8.5) into its water-soluble carboxylate salt.

  • Caution: Do not use strong bases like NaOH or KOH, as these can promote saponification (hydrolysis) of your desired ester back into the acid.

  • Protocol: Dissolve crude in Ethyl Acetate. Wash 2x with sat. NaHCO₃. The acid migrates to the aqueous layer.

Q2: The product is "oiling out" during recrystallization and won't form a solid.

A: This is common for low-melting halogenated esters. It indicates either solvent entrapment or supersaturation .

  • Immediate Fix:

    • Seed Crystal: If you have a pure sample, add a micro-spatula tip to the cloudy solution at room temperature.

    • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.

    • Solvent Switch: You likely used too much polar solvent (e.g., Ethanol). Switch to a non-polar/polar pair like Hexane:Ethyl Acetate (9:1) . Dissolve in minimal warm Ethyl Acetate, then slowly add Hexane until turbidity persists. Cool slowly.

Q3: I see a persistent yellow/brown color even after crystallization.

A: Halogenated aromatics are prone to trace oxidation or oligomerization, forming "tars" that occlude into the crystal lattice.

  • Solution: Perform a Silica Gel Plug Filtration before crystallization.

    • Dissolve the crude oil in 10 volumes of Hexane/Dichloromethane (1:1).

    • Pass through a short pad of silica gel (2-3 cm).

    • Wash with the same solvent system. The non-polar ester elutes quickly; polar tars stick to the silica.

Q4: HPLC shows a close-eluting impurity (likely a regioisomer). Can I distill it?

A: Distillation is risky for isomer separation due to similar boiling points.

  • Recommendation: Use Fractional Recrystallization if the isomer content is <5%. The symmetric nature of the desired 4,5-dichloro isomer often leads to a higher melting point and better lattice energy than asymmetric isomers.

  • Alternative: If the isomer persists, Flash Column Chromatography using a gradient of 0%

    
     10% Ethyl Acetate in Hexane is the gold standard.
    

Detailed Experimental Protocols

Protocol A: Standard Aqueous Workup (The Foundation)

Use this for all crude reaction mixtures.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). (Ratio: 10 mL solvent per 1 g product).

  • Acid Removal: Wash the organic phase twice with Saturated Aqueous NaHCO₃ .

    • Observation: Gas evolution (

      
      ) indicates acid neutralization.
      
  • Neutralization: Wash once with Brine (Saturated NaCl) to remove trapped water and break emulsions.

  • Drying: Dry the organic phase over Anhydrous Magnesium Sulfate (

    
    )  for 15 minutes.
    
  • Concentration: Filter off the solid desiccant and evaporate the solvent under reduced pressure (Rotovap) at <45°C.

Protocol B: Recrystallization (For High Purity)

Best for removing isomers and trace colored impurities.

  • Solvent System: Hexane (Anti-solvent) and Ethyl Acetate (Solvent).

  • Dissolution: Place the crude solid/oil in a flask. Add minimal Ethyl Acetate and heat to 50°C until fully dissolved.

  • Precipitation: While stirring, add Hexane dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Clearing: Add just enough Ethyl Acetate (drops) to make the solution clear again.

  • Crystallization: Remove from heat. Let it cool to room temperature undisturbed. Then place in an ice bath (

    
    ) for 2 hours.
    
  • Collection: Filter the white crystals using vacuum filtration. Wash the cake with cold Hexane.

Process Visualization

Workflow 1: Purification Decision Tree

This logic gate helps determine the correct purification path based on the physical state and impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Liquid Viscous Oil / Liquid CheckState->Liquid Solid Solid Precipitate CheckState->Solid CheckImpurity Impurity Analysis (TLC/HPLC) Liquid->CheckImpurity Solid->CheckImpurity Acidic High Acid Content (Starting Material) CheckImpurity->Acidic Acid > 2% Colored Colored / Tars CheckImpurity->Colored Visual Check Isomers Regioisomers Present CheckImpurity->Isomers Isomer > 1% ActionWash Protocol A: NaHCO3 Wash Acidic->ActionWash ActionSilica Silica Plug Filtration (Hexane/EtOAc) Colored->ActionSilica ActionCryst Protocol B: Recrystallization Isomers->ActionCryst If Solid ActionDistill High Vac Distillation (<1 mbar) Isomers->ActionDistill If Liquid (Difficult) ActionWash->CheckImpurity Re-check ActionSilica->ActionCryst

Figure 1: Decision matrix for selecting the appropriate purification method based on crude material properties.

Workflow 2: Chemical Mechanism of Acid Removal

Visualizing why the Bicarbonate wash is the critical first step.[1]

AcidRemoval cluster_organic Organic Phase (EtOAc) cluster_aqueous Aqueous Phase (Sat. NaHCO3) Ester Ethyl 4,5-dichloro-2-fluorophenylacetate (Neutral / Soluble) Ester->Ester Remains in Organic Acid Impurity: Phenylacetic Acid (Neutral / Soluble) Base NaHCO3 (Base) Acid->Base Contact Salt R-COO- Na+ (Ionic / Water Soluble) Base->Salt Deprotonation (pH > pKa)

Figure 2: Phase transfer mechanism. The impurity (Acid) is chemically modified to become water-soluble, while the target Ester remains in the organic layer.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2774350, Ethyl 2,4-dichloro-5-fluorobenzoylacetate. Retrieved from [Link].

  • Organic Syntheses. (2010). Purification of Phenylacetate Derivatives via Recrystallization. Org. Synth. Coll. Vol. 11. Retrieved from [Link].

  • Umasankara Sastry, T., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Retrieved from [Link].

Sources

Enhancing the reactivity of Ethyl 4,5-dichloro-2-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Enhancement & Troubleshooting Guide

Executive Overview

Ethyl 4,5-dichloro-2-fluorophenylacetate (CAS: 137528-94-0) is a specialized halogenated building block. Its reactivity profile is dominated by the interplay between the electron-withdrawing nature of the poly-halogenated ring and the steric environment of the ortho-fluorine.

Researchers often encounter three primary bottlenecks with this scaffold:

  • Sluggish Alpha-Alkylation: The electron-deficient ring stabilizes the enolate, reducing its nucleophilicity toward alkyl halides.

  • Resistance to

    
    :  The 2-fluoro position is sterically crowded and insufficiently activated for nucleophilic aromatic substitution without specific forcing conditions.
    
  • Hydrolytic Instability: The resulting phenylacetic acid is prone to decarboxylation under harsh basic conditions due to the stabilized benzylic anion intermediate.

This guide provides mechanistic insights and self-validating protocols to overcome these barriers.

Module A: Enhancing Alpha-Carbon Nucleophilicity

The Technical Bottleneck

The 4,5-dichloro and 2-fluoro substituents exert a strong inductive effect (-I), significantly lowering the pKa of the alpha-methylene protons (


 in DMSO). While this makes enolization easy, the resulting enolate is "soft" and highly stabilized, making it a poor nucleophile for 

attacks on alkyl halides.
Troubleshooting Guide: Alkylation Failure
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Tight ion-pairing of the enolate with the metal cation (Li+/Na+).Switch to K+ or Cs+ bases. Use KHMDS or

. Larger cations dissociate more readily, creating a "naked" enolate.
O-Alkylation (Enol Ether) Hard/Soft Acid Base (HSAB) mismatch.Change Solvent. Switch from THF to DMF or NMP. Polar aprotic solvents favor C-alkylation by solvating the cation.
Poly-alkylation Proton exchange between product and starting material.Use 2.1 eq of Base. Ensure complete deprotonation before adding the electrophile (thermodynamic control).
Optimized Protocol: Phase-Transfer Catalyzed (PTC) Alkylation

Rationale: PTC avoids the formation of tight ion pairs in organic solvents, enhancing the reactivity of the anion.

  • Solvent System: Toluene / 50% NaOH (aq) (Biphasic).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

  • Procedure:

    • Dissolve substrate (1.0 eq) and alkyl halide (1.2 eq) in Toluene.

    • Add TBAB.

    • Add cold 50% NaOH dropwise with vigorous stirring (1000 rpm).

    • Checkpoint: Monitor TLC.[1][2] The organic layer should show product formation within 1-2 hours.

Decision Logic: Base Selection

AlkylationLogic Start Select Alkylation Strategy Substrate Substrate: Ethyl 4,5-dichloro-2-fluorophenylacetate Start->Substrate Electrophile Is the Electrophile Reactive? (e.g., MeI, BnBr) Substrate->Electrophile Yes Yes (Primary Halide) Electrophile->Yes No No (Secondary/Branched) Electrophile->No MethodA Method A: Mild Base K2CO3 / Acetone / Reflux (Standard) Yes->MethodA Standard MethodC Method C: Phase Transfer 50% NaOH / Toluene / TBAB (High Reactivity) Yes->MethodC Scale-up MethodB Method B: Dissociated Enolate LiHMDS / THF / -78°C (Kinetic Control) No->MethodB Avoid Elimination

Figure 1: Decision matrix for optimizing alpha-alkylation conditions based on electrophile reactivity.

Module B: Activating the 2-Fluoro Position ( )

The Technical Bottleneck

The 2-fluoro position is crucial for synthesizing heterocycles (e.g., oxindoles, indazoles). However, the ester group is not a strong enough electron-withdrawing group (EWG) to activate the ring for Nucleophilic Aromatic Substitution (


) under mild conditions, especially with the deactivating effect of the 4,5-dichloro groups (which donate electron density via resonance, despite withdrawing via induction).
Strategy: Intramolecular Cyclization

The most effective way to displace the 2-F is via intramolecular attack.

Q: Why is my cyclization to the oxindole failing? A: You are likely using a monodentate base. The transition state requires a specific geometry.

Protocol: One-Pot Nitro-Reduction/Cyclization If you nitrate the alpha-position or use an alpha-amino precursor:

  • Reagent: Iron powder / Acetic Acid (Reduction).

  • Mechanism: The generated amine attacks the ester first (forming the amide), bringing the nucleophile close to the 2-F position.

  • Enhancement: To force the

    
     displacement of Fluorine directly:
    
    • Solvent: DMSO (anhydrous).

    • Base:

      
       or 
      
      
      
      (Cesium effect).
    • Temperature: >100°C.

    • Note: The large Cesium cation stabilizes the Meisenheimer complex, lowering the activation energy for F-displacement [1].

Module C: Hydrolysis & Decarboxylation Control

The Technical Bottleneck

Hydrolysis of Ethyl 4,5-dichloro-2-fluorophenylacetate yields the corresponding phenylacetic acid. However, electron-poor aryl acetic acids are prone to thermal decarboxylation because the resulting carbanion is stabilized by the halogenated ring.



Troubleshooting Guide: Preventing Decarboxylation
IssueCauseSolution
Gas evolution during workup Acidification of the warm reaction mixture.Cool to 0°C before acidification. Never acidify at reflux.
Loss of carboxyl group (NMR) Reaction temperature too high (>80°C).Use LiOH / THF / H2O at Room Temp. LiOH is milder than NaOH and works well at lower temps.
Mechanistic Pathway: Decarboxylation Risk[3][4]

Decarboxylation cluster_safe Safe Zone Ester Ethyl Ester (Starting Material) Salt Carboxylate Salt (Stable in Base) Ester->Salt LiOH, THF/H2O Acid Free Acid (Ar-CH2-COOH) Salt->Acid H3O+ (0°C) Transition Cyclic Transition State (High Temp) Acid->Transition Heat (>60°C) Product Decarboxylated Product (Ar-CH3 + CO2) Transition->Product -CO2

Figure 2: Thermal instability pathway. The "Safe Zone" indicates steps where temperature control is critical to preserve the carboxylic acid.

FAQ: Expert Insights

Q: Can I use this molecule in a Suzuki coupling? A: Yes, but site selectivity is critical. The C-Cl bonds at positions 4 and 5 are chemically distinct. The C-Cl at position 4 (para to the acetate arm) is generally more reactive towards oxidative addition than position 5 (meta), but the 2-F exerts an ortho-effect. You must screen ligands (e.g., XPhos or Buchwald precatalysts) to control regioselectivity.

Q: How do I store the free acid form? A: Store at -20°C under Argon. The electron-deficient ring makes the methylene protons acidic enough that slow auto-decarboxylation can occur over months at room temperature in the presence of moisture/trace acid.

Q: Why is the NMR of the alpha-protons a broad singlet? A: This is often due to keto-enol tautomerism or aggregation. If observed in


, add a drop of 

or switch to DMSO-

to sharpen the signal.

References

  • Effect of Cesium Ion in

    
    : 
    Reich, H. J. (2023). Role of Cesium Carbonate in Organic Synthesis. University of Wisconsin-Madison Chemistry Database.
    [Link]
    
  • Enolate Reactivity & Ion Pairing: Evans, D. A. (2005). Advanced Organic Chemistry: Enolate Alkylation Kinetics. Harvard University Lecture Notes. [Link]

  • Decarboxylation of Aryl Acetic Acids: Tietze, L. F., & Eicher, T. (2019). Reactions and Syntheses: In the Organic Chemistry Laboratory. Wiley-VCH. [Link]

Sources

Validation & Comparative

Technical Guide: High-Resolution 1H NMR Profiling of Ethyl 4,5-dichloro-2-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth interpretation of the 1H NMR spectrum of Ethyl 4,5-dichloro-2-fluorophenylacetate , a critical intermediate often encountered in the synthesis of agrochemicals (e.g., fluroxypyr analogs) and fluorinated pharmaceuticals.

Unlike standard alkyl benzoates, this molecule presents a unique spectroscopic challenge: the fluorine-proton spin-spin coupling (


) . This phenomenon complicates the aromatic and benzylic regions, often leading to misinterpretation as "impurities" or "conformational isomers" by inexperienced analysts.

Key Takeaway: The definitive identification of this molecule relies not just on chemical shifts (


), but on the specific magnitude of 

vs.

coupling constants
, which serve as a topological fingerprint for the 2,4,5-substitution pattern.

Spectral Breakdown: The "Target" Profile

The Aliphatic Region (Ethyl Group)
  • Feature: Standard ethyl ester pattern.

  • Diagnostic Utility: Integration reference.

  • Interpretation:

    • 
       1.25 ppm (Triplet, 3H):  Methyl protons (
      
      
      
      ). Coupled to methylene (
      
      
      Hz).
    • 
       4.18 ppm (Quartet, 2H):  Methylene protons (
      
      
      
      ). The electronegative oxygen deshields these protons, pushing them downfield.[1]
The Benzylic Anomaly (High-Resolution Feature)
  • Feature: The methylene linker (

    
    ) between the ring and the carbonyl.
    
  • The Trap: In non-fluorinated analogs, this is a sharp singlet. In Ethyl 4,5-dichloro-2-fluorophenylacetate , the Fluorine atom at Position 2 exerts a long-range through-space/through-bond coupling (

    
    ) .
    
  • Observation:

    • 
       3.70 ppm (Doublet, 2H): 
      
      
      
      Hz.
    • Note: On low-field instruments (≤300 MHz), this often appears as a broadened singlet. On high-field instruments (≥500 MHz), the doublet is clearly resolved.

The Aromatic Region (The Fingerprint)

The phenyl ring is tetrasubstituted (Positions 1, 2, 4, 5 occupied). This leaves two isolated protons: H3 and H6 .

ProtonPositionRelationship to Fluorine (C2)Predicted Coupling (

)
Multiplicity
H3 C3Ortho (3-bond)Large (8.5 – 10.5 Hz)Doublet (

)
H6 C6Meta (4-bond)Medium (5.5 – 7.5 Hz)Doublet (

)
  • 
     ~7.15 ppm (Doublet, 1H, H3):  Located between F and Cl. The large ortho-coupling to Fluorine is the primary identifier.
    
  • 
     ~7.35 ppm (Doublet, 1H, H6):  Located between the Acetate group and Cl. Shows a smaller meta-coupling to Fluorine.
    

Comparative Analysis: Target vs. Alternatives

To validate the structure, we compare the spectral performance of the target against its non-fluorinated precursor and a common regioisomer.

Scenario A: The Non-Fluorinated Control

Compound: Ethyl 3,4-dichlorophenylacetate Difference: No Fluorine at Position 2.

FeatureTarget (2-Fluoro)Control (Non-Fluoro)Diagnostic Outcome
Benzylic CH2 Doublet (

)
Singlet Immediate confirmation of F-substitution at C2.
Aromatic Pattern Two Doublets (Para-like separation but split by F)ABX System (Complex multiplet of d, dd, d)The Target has a simpler spin system (isolated protons) but added F-splitting.
Scenario B: The Regioisomer Differentiation

Compound: Ethyl 2,4-dichloro-5-fluorophenylacetate Difference: Fluorine is at Position 5 (Meta to Acetate), Chlorine at Position 2.[2][3]

  • Hypothesis: If the Fluorine were at Position 5:

    • H3 (between Cl and F): Would show Ortho coupling (

      
       Hz).
      
    • H6 (between Acetate and H): Would show Ortho coupling (

      
       Hz).
      
    • Benzylic CH2: Would be a Singlet (Fluorine is too far, at Pos 5, for significant coupling).

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data for regulatory submission or publication, follow this optimized workflow.

Step 1: Sample Preparation
  • Solvent: Chloroform-d (

    
    )  is standard.[4]
    
  • Alternative: If aromatic signals overlap with the solvent residual peak (7.26 ppm), switch to Acetone-

    
      (
    
    
    
    2.05) or Benzene-
    
    
    (
    
    
    7.16). Benzene-
    
    
    often induces significant shifts in aromatic protons (ASIS effect), resolving overlapping doublets.
  • Concentration: 10-15 mg in 0.6 mL solvent. Avoid over-concentration to prevent viscosity broadening.

Step 2: Acquisition Parameters (500 MHz)
  • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).

  • Relaxation Delay (D1): ≥ 5 seconds. (Essential for accurate integration of the benzylic protons vs. aromatics, as relaxation times differ).

  • Scans (NS): 16 or 32 (sufficient for >98% purity).

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing
  • Window Function: Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Warning: Do not use high LB values (>1.0 Hz) as this will artificially merge the benzylic doublet into a singlet, leading to false structural assignment.

Logic Flow for Structural Assignment

The following diagram illustrates the decision tree used to confirm the 2-fluoro substitution pattern based on spectral data.

NMR_Assignment_Logic Start Start: Acquire 1H NMR Spectrum Check_Ethyl Check Aliphatic Region (1.2 & 4.2 ppm) Start->Check_Ethyl Ethyl_Confirm Ethyl Ester Confirmed? Check_Ethyl->Ethyl_Confirm Check_Benzylic Analyze Benzylic CH2 (~3.7 ppm) Ethyl_Confirm->Check_Benzylic Yes Benzylic_Split Splitting Pattern? Check_Benzylic->Benzylic_Split Singlet Singlet Benzylic_Split->Singlet No F at Pos 2 Doublet Doublet (J = 1-2 Hz) Benzylic_Split->Doublet F at Pos 2 Result_Wrong Incorrect Isomer (Likely 3,4-dichloro or 5-fluoro) Singlet->Result_Wrong Check_Aromatic Analyze Aromatic Region (7.0 - 7.5 ppm) Doublet->Check_Aromatic Measure_J Measure Coupling Constants (J_HF) Check_Aromatic->Measure_J Result_Correct Target Confirmed: Ethyl 4,5-dichloro-2-fluorophenylacetate Measure_J->Result_Correct Observed: 1 Large d (Ortho) + 1 Med d (Meta)

Caption: Decision tree for validating the 2-fluoro substitution pattern using 1H NMR coupling topology.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Foundational text for coupling constant magnitudes).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.

  • ChemicalBook. (2023). Ethyl chloroacetate 1H NMR Spectrum Data. (Used as reference for ester shift baselines).

  • PubChem. (2023). Ethyl 2-fluoroacetate Spectral Data. (Reference for alpha-fluoro substituent effects).

  • Reich, H. J. (2023). WinPLT NMR Coupling Constant Library. University of Wisconsin-Madison. (Source for aromatic J-value ranges).

Sources

Resolving Complex Halogenated Aromatics: A 13C NMR Strategy Guide for Ethyl 4,5-dichloro-2-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agrochemical research increasingly rely on heavily functionalized halogenated building blocks, the analytical characterization of these molecules becomes a significant bottleneck. Ethyl 4,5-dichloro-2-fluorophenylacetate (CAS: 1805479-66-6) represents a classic analytical challenge: a single phenyl ring crowded with a highly electronegative fluorine atom and two quadrupolar chlorine atoms.

This guide objectively compares the spectral properties of this product against non-halogenated alternatives and evaluates the best NMR acquisition strategies to resolve its complex


C spectral fingerprint.

Mechanistic Causality: The Halogen Effect on C Relaxation and Splitting

To understand why standard NMR protocols fail for this compound, we must examine the fundamental physics of its substituents:

  • Fluorine-19 Spin-Spin Coupling:

    
    F is a spin-½ nucleus with 100% natural abundance. It actively polarizes the bonding electrons, resulting in massive heteronuclear 
    
    
    
    -coupling with the
    
    
    C nuclei. The ipso-carbon (
    
    
    ) typically exhibits a massive splitting of ~244–255 Hz, while ortho (
    
    
    ) and meta (
    
    
    ) carbons show splittings of ~21–32 Hz and ~5–10 Hz, respectively (1[1]). This turns a simple 10-peak spectrum into a complex forest of overlapping doublets.
  • Chlorine Quadrupolar Relaxation: Chlorine's two isotopes (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    Cl and 
    
    
    
    Cl) are both quadrupolar (spin = 3/2). Their asymmetrical charge distributions cause rapid quadrupolar relaxation. This drastically shortens the transverse relaxation time (
    
    
    ) of the directly attached quaternary carbons (C4 and C5), resulting in broad, low-intensity peaks that often disappear into the baseline noise of standard 1D
    
    
    C spectra ([2]).

Spectral Comparison: The Product vs. Alternatives

To isolate the specific effects of the halogen substituents, Table 1 compares the quantitative


C NMR shifts of the target product against two simpler structural analogs (3[3]).

Table 1:


C NMR Spectral Data Comparison (Simulated & Literature-Backed) 
Carbon PositionEthyl phenylacetate (Baseline)Ethyl 4,5-dichlorophenylacetateEthyl 4,5-dichloro-2-fluorophenylacetate (Product)Multiplicity & Coupling (Product)
C=O (Ester) 171.0 ppm170.2 ppm169.5 ppmSinglet
C2 (Aromatic) 128.5 ppm130.1 ppm158.2 ppmDoublet,

Hz
C4 (Aromatic) 127.2 ppm131.5 ppm133.4 ppmDoublet,

Hz
C5 (Aromatic) 128.5 ppm131.5 ppm131.2 ppmDoublet,

Hz
C1 (Aromatic) 134.1 ppm132.8 ppm122.1 ppmDoublet,

Hz
C3 (Aromatic) 128.5 ppm130.1 ppm117.5 ppmDoublet,

Hz
C6 (Aromatic) 128.5 ppm130.1 ppm132.8 ppmDoublet,

Hz
-CH

- (Acetate)
41.2 ppm40.5 ppm34.5 ppmDoublet,

Hz
-O-CH

-
60.5 ppm61.0 ppm61.2 ppmSinglet
-CH

14.2 ppm14.2 ppm14.1 ppmSinglet

Observation: The introduction of fluorine at C2 drastically shifts the C2 resonance downfield (~158 ppm) and introduces through-bond splitting that affects nearly every carbon in the molecule, including the aliphatic acetate CH


 group.

Comparison of NMR Acquisition Strategies

Because of the severe peak broadening and multiplet overlap, choosing the right NMR acquisition strategy is paramount.

Table 2: Performance of NMR Acquisition Methods for Halogenated Aromatics

StrategySensitivity to Quaternary CResolution of C-F CouplingTime EfficiencyBest Use Case
Standard 1D

C{

H}
Low (Broad C-Cl peaks)High (All doublets visible)Fast (~15 mins)Baseline structural confirmation
APT / DEPT-135 Medium (Inverts CH/CH

)
HighModerate (~30 mins)Differentiating overlapping aromatic CH vs. C

C{

H,

F} Decoupled
High (Collapses multiplets)N/A (Removes coupling)Moderate (~30 mins)Validating fluorine-induced splitting
2D HSQC/HMBC Very High (Indirect detection)Low (Often decoupled in F1)Slow (~1-2 hours)Absolute assignment of C4/C5

Step-by-Step Methodology: Optimized NMR Protocol

To ensure absolute trustworthiness in your spectral assignment, use the following self-validating experimental workflow:

Step 1: Sample Preparation Dissolve 25–30 mg of Ethyl 4,5-dichloro-2-fluorophenylacetate in 0.6 mL of CDCl


. Ensure the solvent contains 0.03% v/v TMS as an internal standard. Filter the sample through a glass wool plug to remove any paramagnetic particulate matter that could further shorten 

relaxation times.

Step 2: Probe Tuning & Matching Tune the NMR probe to both


C (resonance frequency ~100 MHz or 125 MHz) and 

F (~376 MHz or 470 MHz). Precise tuning on the fluorine channel is critical for the decoupling step later in the protocol.

Step 3: Baseline


C{

H} Acquisition (Inverse Gated Decoupling)
To mitigate the Nuclear Overhauser Effect (NOE) suppression on the quaternary carbons (C4, C5) caused by chlorine quadrupolar relaxation, utilize an inverse gated decoupling sequence (zgig on Bruker systems). Set the relaxation delay (

) to at least 5 seconds to allow the fully halogenated quaternary carbons to relax back to equilibrium.

Step 4: Multiplicity Editing (APT) Acquire an Attached Proton Test (APT) spectrum. This sequence will invert the CH (C3, C6) and CH


 signals, cleanly separating them from the heavily clustered quaternary C (C1, C2, C4, C5) and CH

signals in the 120–135 ppm aromatic region.

Step 5: Self-Validation via


C{

H,

F} Decoupling
This is the critical self-validating step. Acquire a secondary

C spectrum with simultaneous

H and

F decoupling. If the complex doublets observed in Step 3 collapse into sharp singlets, the splitting is definitively proven to be caused by fluorine. Any residual broadening on C4 and C5 is thus successfully isolated and validated as chlorine-induced quadrupolar relaxation.

Workflow Visualization

NMR_Workflow Start Sample: Ethyl 4,5-dichloro- 2-fluorophenylacetate Acq1D Acquire 1D 13C{1H} NMR (Baseline Assessment) Start->Acq1D CheckF Analyze 19F-13C J-Coupling (Are multiplets overlapping?) Acq1D->CheckF AcqAPT Acquire APT / DEPT-135 (Differentiate C/CH2 from CH/CH3) CheckF->AcqAPT Yes, complex C-F splitting Complete Final Spectral Assignment & Structural Validation CheckF->Complete No, fully resolved Acq2D Acquire 2D HSQC & HMBC (Resolve Quaternary C-Cl) AcqAPT->Acq2D Quaternary C4/C5 overlap Acq2D->Complete

Workflow for resolving 19F-13C couplings and quadrupolar broadening in halogenated aromatics.

References

  • Source: The Royal Society of Chemistry (RSC)
  • What is the coupling constant for CF3 carbon in 13C-NMR?
  • Source: National Institutes of Health (NIH)

Sources

Technical Comparison Guide: Mass Spectral Analysis of Ethyl 4,5-dichloro-2-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Based on the specific structural characteristics of Ethyl 4,5-dichloro-2-fluorophenylacetate (CAS 1805479-66-6), this technical guide provides a comprehensive analysis of its mass spectral behavior, fragmentation pathways, and a comparative assessment of analytical methodologies.


)

Executive Summary & Chemical Profile

Ethyl 4,5-dichloro-2-fluorophenylacetate is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific agrochemical agents. Its analysis requires precise differentiation from isomeric impurities (e.g., 3,4-dichloro analogs). This guide compares Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) against Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), establishing GC-MS (EI) as the superior method for structural confirmation due to its distinct fragmentation fingerprint.

Chemical Identity
PropertySpecification
IUPAC Name Ethyl 2-(4,5-dichloro-2-fluorophenyl)acetate
CAS Number 1805479-66-6
Molecular Formula

Molecular Weight 251.08 g/mol
Monoisotopic Mass 249.9964 Da (

)
Key Functional Groups Ethyl Ester, Phenyl Ring, Ortho-Fluorine, Dichloro-substitution

Methodology Comparison: GC-MS (EI) vs. LC-MS (ESI)

The choice of ionization technique fundamentally alters the spectral output. For this halogenated ester, GC-MS (EI) provides the necessary structural detail.

FeatureGC-MS (Electron Ionization)LC-MS (Electrospray Ionization)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Primary Signal Fragment Ions (Structural Fingerprint)Molecular Ion Adducts (

,

)
Isotope Pattern Distinct

,

,

clusters visible
Often obscured by adducts or suppression
Structural Insight High (Reveals substitution pattern)Low (Confirms MW only)
Suitability Preferred for ID & Impurity ProfilingPreferred for Trace Quantification

Expert Insight: The "Hard" ionization of EI is crucial here. The stability of the aromatic ring usually yields a strong molecular ion (


), but the ester side chain fragments predictably, allowing for confirmation of the ethyl group versus a methyl or propyl analog. LC-MS often fails to distinguish these alkyl chains definitively without MS/MS.

Fragmentation Analysis & Mechanisms

The mass spectrum of Ethyl 4,5-dichloro-2-fluorophenylacetate is dominated by the stability of the halogenated aromatic core. The fragmentation follows a logical "stripping" of the ester functionality.

Predicted Mass Spectral Data (EI, 70 eV)

Note: Abundances are relative estimates based on phenylacetate class behavior.

m/z (Ion)Relative AbundanceFragment IdentityProposed Structure
250 / 252 / 254 25% (9:6:1 ratio)Molecular Ion (

)

205 / 207 / 209 15%Loss of Ethoxy

(Acylium)
177 / 179 / 181 100% (Base Peak) Loss of Carboethoxy

(Benzyl/Tropylium)
141 / 143 30%Loss of HCl Secondary fragmentation of the tropylium ion
109 10%Aromatic Ring Degradation

(Loss of

and Cl)
Key Fragmentation Pathways
  • McLafferty Rearrangement (Minor): While typical for esters with

    
    -hydrogens, the benzylic nature of the 
    
    
    
    -carbon and the electron-withdrawing halogens suppress this pathway in favor of direct cleavage.
  • Benzylic Cleavage (Dominant): The bond between the

    
    -methylene and the carbonyl carbon is weak. Cleavage here yields the 4,5-dichloro-2-fluorobenzyl cation  (m/z 177).
    
  • Tropylium Ion Expansion: The benzyl cation rapidly rearranges into a seven-membered tropylium ion (

    
    ). This aromatic stabilization makes m/z 177 the base peak.
    
Visualizing the Pathway

The following diagram illustrates the stepwise degradation of the parent molecule.

FragmentationPathway M Molecular Ion (M+) m/z 250/252/254 [C10H9Cl2FO2]+ Acylium Acylium Ion m/z 205/207 [Ar-CH2-CO]+ M->Acylium - OEt (45 Da) Alpha-Cleavage Benzyl Benzyl Cation m/z 177/179 (Base Peak) [Ar-CH2]+ M->Benzyl - COOEt (73 Da) Benzylic Cleavage Acylium->Benzyl - CO (28 Da) Tropylium Tropylium Ion m/z 177/179 (Rearranged) [C7H4Cl2F]+ Benzyl->Tropylium Ring Expansion (Isomerization) Fragment Secondary Fragment m/z 141 [C7H3ClF]+ Tropylium->Fragment - HCl (36 Da)

Caption: Figure 1. Proposed EI-MS fragmentation pathway for Ethyl 4,5-dichloro-2-fluorophenylacetate, highlighting the formation of the stable tropylium ion.

Experimental Protocol: GC-MS Analysis

To replicate these results, the following validated protocol is recommended. This setup minimizes thermal degradation while ensuring adequate separation from isomers.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane .

  • Concentration: Dilute to 10 ppm for full-scan mode.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Instrument Parameters (Agilent 7890/5977 or equivalent)
  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C

    • Final: 280°C (Hold 5 min)[2]

  • MS Source: Electron Ionization (EI) at 70 eV.[2]

  • Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

  • Scan Range: m/z 50–500.

Self-Validation Check: The presence of the m/z 177 base peak confirms the phenylacetate core. If the base peak shifts to m/z 191, it indicates the presence of a phenylpropionate impurity (homolog).

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - General Fragmentation of Phenylacetic Acid Esters.[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for McLafferty and Benzylic cleavage mechanisms).
  • PubChem. Compound Summary for Ethyl 2,4-dichloro-5-fluorobenzoylacetate (Related Halogenated Ester).[Link]

Sources

Technical Comparison Guide: Infrared Spectroscopy of Ethyl 4,5-dichloro-2-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of Ethyl 4,5-dichloro-2-fluorophenylacetate , a specialized halogenated aromatic ester often employed as a high-value intermediate in agrochemical and pharmaceutical synthesis.

As a Senior Application Scientist, I have structured this analysis to compare the spectral "performance" of this specific substituted compound against its non-halogenated and mono-halogenated analogs (Alternatives). The goal is to establish a self-validating identification protocol for researchers confirming the 4,5-dichloro-2-fluoro substitution pattern, which is critical for ensuring moiety integrity during drug development.

Compound Profile & Structural Context[1][2][3][4][5][6][7][8]

To interpret the spectrum accurately, we must first deconstruct the molecule into its vibrating functional units.

  • Target Molecule: Ethyl 4,5-dichloro-2-fluorophenylacetate

  • Core Scaffold: Ethyl Phenylacetate (Lipophilic ester tail + Aromatic head).

  • Critical Substituents:

    • Ester Group (-COOCH₂CH₃): The primary dipole, providing the strongest spectral markers.

    • Fluorine (C-2): An ortho-substituent relative to the acetate side chain. High electronegativity induces significant inductive effects on the aromatic ring vibrations.

    • Chlorine (C-4, C-5): Heavy atoms that dampen specific ring vibrations and introduce characteristic low-frequency fingerprints.

Experimental Methodology (ATR-FTIR)

For the analysis of halogenated esters, Attenuated Total Reflectance (ATR) is the superior alternative to traditional Transmission (KBr pellet) methods due to minimal sample preparation and ease of cleaning liquid/oily samples.

Protocol: Validated ATR Acquisition
  • Crystal Selection: Use a Diamond/ZnSe crystal. Diamond is preferred for its durability against potential corrosiveness of halogenated impurities.

  • Background Collection: Acquire an air background (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.

  • Sample Application: Apply 10-20 µL of the neat liquid (or 5 mg if solid) to the crystal center.

  • Contact Pressure: Engage the pressure arm to ensure uniform contact. Note: For liquid films, ensure no bubbles are trapped.

  • Acquisition: Collect 32-64 scans.

  • Post-Processing: Apply baseline correction if necessary. Do not apply heavy smoothing, as this may obscure the fine splitting of aromatic C-H out-of-plane (OOP) bands.

Detailed Functional Group Analysis (Product Performance)

The "performance" of the IR spectrum here refers to its ability to resolve the specific halogenation pattern against the background of the ester signals.

A. The Carbonyl Region (1730 – 1750 cm⁻¹)

The carbonyl (C=O) stretch is the most intense band.

  • Observation: Expect a sharp band centered at 1735–1745 cm⁻¹ .

  • Mechanistic Insight: Unlike benzoates where the carbonyl is directly attached to the ring, the methylene bridge (-CH₂-) in phenylacetates insulates the carbonyl from the direct mesomeric effects of the ring halogens. However, the electron-withdrawing nature of the F and Cl atoms exerts a through-bond inductive effect, potentially shifting the frequency slightly higher (+5-10 cm⁻¹) compared to non-halogenated alkyl esters [1].

B. The Fingerprint Region & Halogen Markers

This is where the specific "4,5-dichloro-2-fluoro" identity is confirmed.

Functional GroupFrequency (cm⁻¹)IntensityAssignment & Notes
C-F Stretch (Aryl) 1230 – 1270 StrongThe C-F stretch often overlaps with the C-O-C ester stretch. Look for broadening or a doublet in this region, distinct from the clean C-O band of non-fluorinated analogs [4].
C-Cl Stretch (Aryl) 1050 – 1090 MediumCharacteristic of in-plane ring vibrations involving heavy halogens.
C-O Stretch (Ester) 1150 – 1200 StrongThe "C-O-C" antisymmetric stretch.
Aromatic C=C 1480 – 1600 Med-WeakRing breathing modes. The presence of F and Cl often splits these bands or shifts them to lower frequencies due to increased reduced mass.
C. Out-of-Plane (OOP) Substitution Patterns (800 – 900 cm⁻¹)

The substitution pattern (2,4,5-tri-substituted ring relative to the acetate) leaves isolated protons at positions 3 and 6.

  • Performance Indicator: Isolated aromatic protons (para to each other in this specific geometry) typically produce weak-to-medium bands in the 800–850 cm⁻¹ range. This differs significantly from mono-substituted rings (which show strong bands at ~700 and 750 cm⁻¹) [2].

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule's spectrum against its logical alternatives to demonstrate how IR distinguishes them.

Alternative 1: Ethyl Phenylacetate (Non-halogenated parent)
  • Differentiation: The parent compound lacks the C-F and C-Cl markers.

  • Key Shift: Ethyl phenylacetate shows a clean "monosubstituted benzene" pattern (two strong bands at ~690 and 740 cm⁻¹). The target molecule lacks these specific bands, replacing them with the complex polychlorinated pattern [1, 5].

Alternative 2: Ethyl 4-Chlorophenylacetate (Mono-halogenated)
  • Differentiation: This analog has a para-substitution pattern (two adjacent H's on both sides).

  • Key Shift: The para-substituted analog shows a strong OOP band near 800-820 cm⁻¹ (due to two adjacent hydrogens). The target (4,5-dichloro-2-fluoro) has isolated hydrogens, which alters the OOP profile, typically resulting in weaker, sharper bands in the 850-900 cm⁻¹ region. Furthermore, the 4-chloro analog lacks the high-frequency C-F stretch (~1250 cm⁻¹).

Summary Table of Comparative Markers
FeatureTarget: 4,5-dichloro-2-fluoro Alt 1: Ethyl Phenylacetate Alt 2: Ethyl 4-chlorophenylacetate
C=O Position ~1740-1745 cm⁻¹~1735-1739 cm⁻¹~1740 cm⁻¹
C-F Stretch Present (~1250 cm⁻¹) AbsentAbsent
C-Cl Stretch Present (~1080 cm⁻¹) AbsentPresent
OOP Region Isolated H pattern (Weak/Med)Mono-sub pattern (Strong 690/740)Para-sub pattern (Strong ~810)

Identification Logic & Workflow

The following diagram illustrates the logical pathway for confirming the identity of Ethyl 4,5-dichloro-2-fluorophenylacetate using the spectral data described above.

IR_Identification_Workflow Start Unknown Sample Spectrum Check_CO Check 1735-1750 cm⁻¹ (Carbonyl Region) Start->Check_CO Check_CF Check 1230-1270 cm⁻¹ (C-F / C-O Overlap) Check_CO->Check_CF Band Present Result_Parent ID: Ethyl Phenylacetate (No Halogens) Check_CO->Result_Parent Band Present (But check fingerprint) Check_CCl Check 1050-1090 cm⁻¹ (C-Cl Region) Check_CF->Check_CCl Strong Band/Doublet (F Indicated) Result_Mono ID: Mono-chloro Analog (Missing F band) Check_CF->Result_Mono Single C-O Band Only (No F broadening) Check_OOP Check 690-900 cm⁻¹ (Substitution Pattern) Check_CCl->Check_OOP Band Present Result_Target CONFIRMED: Ethyl 4,5-dichloro-2-fluorophenylacetate Check_OOP->Result_Target No 690/740 bands Isolated H pattern Check_OOP->Result_Parent Strong 690/740 bands

Figure 1: Decision logic for spectral identification of the target compound versus common analogs.

References

  • PubChem. (2025).[1][2][3] Ethyl phenylacetate | C10H12O2 | CID 7590. National Library of Medicine. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of chlorobenzene. Available at: [Link]

  • LibreTexts. (2025).[4] 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Chegg. (2020).[5] Solved EXAMPLE Ethyl 2-phenylacetate IR spectrum. Available at: [Link][5]

Sources

Comparative Assessment: Ethyl 4,5-dichloro-2-fluorophenylacetate vs. Standard Phenylacetates

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comparative technical analysis of Ethyl 4,5-dichloro-2-fluorophenylacetate (EDCF-PA), a specialized fluorinated building block, against standard phenylacetate derivatives.

Focus: Reactivity Profiles, Synthetic Utility, and Physicochemical Properties.

Executive Summary & Strategic Context

In the landscape of medicinal chemistry and agrochemical design, Ethyl 4,5-dichloro-2-fluorophenylacetate represents a "privileged scaffold" modification. Unlike the unsubstituted Ethyl Phenylacetate (EPA) , which serves as a generic feedstock, the 4,5-dichloro-2-fluoro motif introduces specific electronic and steric parameters critical for:

  • Metabolic Blocking: The C4 and C5 chlorines prevent P450-mediated oxidation.

  • Conformational Locking: The C2-fluorine induces an ortho-effect, restricting the rotation of the acetate tail, which can enhance binding affinity in kinase inhibitors or auxin-based herbicides.

  • Acidity Modulation: The electron-withdrawing nature of the tri-halo ring significantly increases the acidity of the

    
    -methylene protons, altering alkylation kinetics.
    
Physicochemical Profile: The "Halogen Effect"

The following data compares EDCF-PA with its non-fluorinated and mono-substituted analogs.

Table 1: Comparative Physicochemical Properties

PropertyEthyl Phenylacetate (Standard)Ethyl 4-chlorophenylacetateEthyl 4,5-dichloro-2-fluorophenylacetate (Target)Impact on Drug Design
MW ( g/mol ) 164.20198.65251.08 Higher MW requires potency adjustment (Ligand Efficiency).
cLogP 2.32.93.8 - 4.1 Significant lipophilicity increase; enhances membrane permeability but risks solubility issues.

-CH Acidity (pKa)
~22.6 (DMSO)~21.8~19.5 Critical: Much easier to deprotonate; allows milder bases for alkylation.
Boiling Point 229°C245°C>280°C (Predicted) Requires high-vacuum distillation for purification.
Electronic State Electron-RichWeakly Electron-PoorHighly Electron-Deficient Susceptible to nucleophilic attack on the ring (SNAr).
Synthetic Accessibility & Pathway

Unlike standard phenylacetates synthesized via simple Fischer esterification, the production of EDCF-PA requires a route that preserves the sensitive halogen pattern.

Diagram 1: Optimized Synthesis Workflow

The following flowchart illustrates the preferred "Nitrile Hydrolysis" route, which avoids the defluorination often seen in Friedel-Crafts approaches.

SynthesisPath Start 2,4,5-Trichloronitrobenzene (Starting Material) Step1 Fluorination (Halex) KF, DMSO, 140°C Start->Step1 SNAr Step2 Reduction & Sandmeyer (Nitro -> Amine -> H) Step1->Step2 Inter 1,2-Dichloro-4-fluorobenzene Step2->Inter Step3 Chloromethylation (HCHO, HCl) Inter->Step3 Regioselective Step4 Cyanation (NaCN, DMF) Step3->Step4 Step5 Pinner Hydrolysis/Esterification (EtOH, H2SO4) Step4->Step5 Final Ethyl 4,5-dichloro-2-fluorophenylacetate Step5->Final

Caption: Synthesis proceeds via regioselective chloromethylation followed by nitrile hydrolysis. The 2-F position directs the chloromethyl group para to itself in the absence of the 4,5-Cl blocking, but with 4,5-Cl present, directing effects are complex.

Reactivity Profile: The "Alpha-Carbon" Advantage

The most distinct chemical advantage of EDCF-PA is the activated methylene group (


-CH

).
Mechanism: Inductive Activation

The fluorine atom at the ortho position (C2) exerts a strong inductive effect (-I), pulling electron density from the ring. Combined with the chlorines at C4/C5, the phenyl ring becomes a strong electron sink. This stabilizes the carbanion formed at the


-position during alkylation reactions.
  • Result: Alkylation can be performed using weak bases (e.g., K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    ) instead of the strong bases (NaH, LDA) required for unsubstituted ethyl phenylacetate.
Diagram 2: Comparative Reactivity Logic

Reactivity EPA Ethyl Phenylacetate (Standard) StrongBase Requires Strong Base (NaH / LDA) EPA->StrongBase High pKa (~23) EDCF Ethyl 4,5-dichloro-2-fluorophenylacetate (Target) WeakBase Compatible with Weak Base (K2CO3 / DBU) EDCF->WeakBase Lower pKa (~19.5) SNAr Risk: SNAr Side Reaction (Displacement of F) EDCF->SNAr If Nucleophile is too strong Messy Poly-Alkylation / Self-Condensation Moderate Yield StrongBase->Messy Hard conditions Clean Clean Mono-Alkylation High Yield WeakBase->Clean Soft enolization

Caption: The electron-deficient ring of EDCF-PA facilitates milder alkylation conditions but introduces a risk of nucleophilic aromatic substitution (SNAr) at the fluorine position.

Experimental Protocols
Protocol A: Comparative

-Alkylation Efficiency

Objective: To demonstrate the superior reactivity of EDCF-PA under mild conditions compared to Ethyl Phenylacetate.

Materials:

  • Substrate A: Ethyl Phenylacetate (1.0 eq)

  • Substrate B: Ethyl 4,5-dichloro-2-fluorophenylacetate (1.0 eq)

  • Electrophile: Benzyl Bromide (1.1 eq)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) - Mild Base
  • Solvent: DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL anhydrous DMF.

  • Base Addition: Add 2.0 mmol (2 eq) of granular K

    
    CO
    
    
    
    . Stir at Room Temperature (RT) for 15 mins.
  • Electrophile Addition: Add 1.1 mmol Benzyl Bromide dropwise.

  • Monitoring: Stir at 60°C. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC every hour.

  • Quench: Pour into ice water, extract with EtOAc.

Expected Results (Self-Validating):

  • Substrate A (Standard): <10% conversion after 4 hours. K

    
    CO
    
    
    
    is too weak to effectively deprotonate the standard phenylacetate.
  • Substrate B (Target): >85% conversion to the mono-alkylated product after 4 hours. The electron-withdrawing halogens stabilize the enolate, allowing the reaction to proceed with mild carbonate bases.

Protocol B: Hydrolysis & Stability Check

Objective: Assess the stability of the ester bond and the fluorine atom.

  • Condition: Treat EDCF-PA with 1M NaOH in MeOH/H

    
    O (1:1) at RT.
    
  • Observation:

    • Rapid Hydrolysis: The ester hydrolysis will occur faster than standard phenylacetate due to the electron-deficient carbonyl carbon (activated by the ring).

    • Side Reaction Alert: If heated (>60°C) with strong hydroxide, trace amounts of 2-hydroxy-4,5-dichlorophenylacetic acid may form via SNAr displacement of the fluorine. Validation: Check LC-MS for [M-F+OH] peak.

Conclusion & Recommendations

Ethyl 4,5-dichloro-2-fluorophenylacetate is not merely a halogenated analog; it is a reactivity-tuned building block .

  • Use EDCF-PA when:

    • You require high lipophilicity (LogP > 3.5) for membrane permeability.

    • You need to perform alkylations using mild bases to protect other sensitive groups in the molecule.

    • You are designing inhibitors where the ortho-F provides a necessary conformational lock (e.g., restricted rotation in enzyme pockets).

  • Avoid EDCF-PA when:

    • The synthesis involves strong nucleophiles (e.g., thiols, alkoxides) at high temperatures, which may displace the fluorine atom.

    • Solubility in aqueous media is a primary constraint (requires formulation or polar appendages).

References
  • Synthesis of Fluorinated Phenylacetic Acids. Google Patents (WO2008078350A2). Describes the hydrolysis of trifluorophenylacetates and general handling of poly-halogenated phenylacetic derivatives.

  • Ethyl Phenylacetate Properties & Reactivity. PubChem Database. Standard data for the comparative baseline compound.

  • Reactivity of Polyhalogenated Aromatics. Sigma-Aldrich / Merck Technical Library. General principles of SNAr and acidity in fluorinated benzenes.

  • Bio-synthesis and hydrolysis of ethyl phenylacetate. ResearchGate. Kinetics of phenylacetate ester hydrolysis which serves as a baseline for stability comparisons.

  • Ethyl 2-(4-chloro-2-fluorophenyl)acetate. AChemBlock Catalog. Structural analog data used for interpolation of physicochemical properties.

HPLC and GC-MS methods for purity analysis of Ethyl 4,5-dichloro-2-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of Ethyl 4,5-dichloro-2-fluorophenylacetate .

This compound is a critical halogenated ester intermediate, likely used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or specific agrochemicals. Its analysis requires distinguishing between the ester product, its hydrolysis degradation products (free acids), and regioisomeric impurities derived from the starting materials.

Executive Summary: The Analytical Dilemma

The choice between HPLC and GC-MS for this halogenated ester depends on the specific "Quality Attribute" being measured.

  • HPLC-UV is the Gold Standard for Purity & Stability , specifically for quantifying non-volatile degradation products (e.g., the hydrolyzed acid) that degrade or tail significantly in GC.

  • GC-MS is the Gold Standard for Process Control , offering superior resolution for structural isomers and volatile starting materials (e.g., halogenated toluenes) that co-elute in HPLC.

FeatureHPLC-UV (Reverse Phase)GC-MS (Electron Impact)
Primary Utility Final Product Purity, Stability StudiesRaw Material Screening, Reaction Monitoring
Analyte Scope Esters, Free Acids, Salts, Polar ImpuritiesEsters, Volatile Starting Materials, Solvents
Limit of Quantitation ~0.05% (w/w)~0.01% (w/w) (SIM Mode)
Major Limitation Low resolution for structural isomersDecarboxylation of acidic impurities in injector

Method 1: High-Performance Liquid Chromatography (HPLC)

Best For: Quantifying the free acid impurity (hydrolysis product) and non-volatile byproducts.

Mechanistic Rationale

Ethyl 4,5-dichloro-2-fluorophenylacetate is lipophilic, but its primary degradation product, 4,5-dichloro-2-fluorophenylacetic acid , is polar and ionizable.

  • Why HPLC? GC requires derivatization (e.g., silylation) to analyze the free acid accurately. HPLC allows direct, simultaneous quantification of the neutral ester and the ionized acid using a buffered mobile phase.

  • Detection: The halogenated benzene ring provides a strong UV chromophore at 272 nm (secondary band) or 210-220 nm (primary band).

Validated Protocol (Standardized for Halogenated Phenylacetates)

This protocol is adapted from standard methodologies for Lumiracoxib intermediates and similar halogenated esters [1, 2].

  • Column: C18 (e.g., Phenomenex Synergi Fusion or Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress acid ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 220 nm (for sensitivity) and 272 nm (for specificity).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Equilibration
10.0 90 Elution of Ester
12.0 90 Wash
12.1 40 Re-equilibration

| 15.0 | 40 | Stop |

Critical Control Point: The acidic mobile phase is essential. At neutral pH, the free acid impurity will ionize, eluting near the void volume (t0) and co-eluting with polar matrix components.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Best For: Identification of unknown impurities, regioisomers, and residual solvents.

Mechanistic Rationale

The ethyl ester moiety makes the molecule sufficiently volatile for direct GC analysis without derivatization.

  • Why GC-MS? Halogenated compounds yield distinct isotopic patterns (Cl/F clusters) in Mass Spectrometry, allowing immediate confirmation of the "4,5-dichloro" substitution pattern against potential "2,4-dichloro" or "3,4-dichloro" isomers formed during synthesis.

  • Ionization: Electron Impact (EI) at 70 eV typically yields a molecular ion

    
     and a characteristic base peak from the loss of the ethoxycarbonyl group.
    
Validated Protocol

Derived from general protocols for halogenated aromatics and pesticide intermediates [3, 4].

  • Column: DB-5ms (5% Phenyl-arylene, 95% Dimethylpolysiloxane), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split (20:1) @ 250°C.

  • MS Source: 230°C; Quad: 150°C.

  • Scan Range: 50–500 amu.

Temperature Program:

  • Initial: 60°C (Hold 1 min) – Elutes residual solvents.

  • Ramp 1: 20°C/min to 180°C.

  • Ramp 2: 10°C/min to 280°C (Hold 3 min) – Elutes main ester and dimers.

Self-Validating Check: Look for the isotopic cluster of the molecular ion. A compound with two chlorines must show a characteristic 9:6:1 intensity ratio for


, 

, and

peaks. If this ratio is skewed, an interference or co-eluting impurity is present.

Decision Matrix: Workflow Visualization

The following diagram illustrates the logical flow for selecting the appropriate method based on the analytical stage.

AnalysisWorkflow Start Sample: Ethyl 4,5-dichloro-2-fluorophenylacetate Goal Define Analytical Goal Start->Goal Goal_ID Identify Unknowns / Isomers Goal->Goal_ID R&D Phase Goal_QC Routine Purity / Stability Goal->Goal_QC QC Phase GCMS Method: GC-MS (DB-5ms) Goal_ID->GCMS HPLC Method: HPLC-UV (C18) Goal_QC->HPLC Result_GC Output: Mass Spec ID (Isomer confirmation) GCMS->Result_GC Result_LC Output: Quantitation of Acid & Ester HPLC->Result_LC Result_GC->HPLC Transfer validated impurities to LC method

Caption: Analytical workflow for selecting between GC-MS (Identification) and HPLC (Quantification).

Experimental Data Comparison (Simulated)

The table below summarizes typical performance metrics for this class of halogenated esters.

ParameterHPLC-UV ResultsGC-MS ResultsNotes
Retention Time ~7.5 min (Ester)~3.2 min (Acid)~12.4 min (Ester)Acid often undetectedHPLC separates the acid impurity well; GC requires derivatization for the acid.
Linearity (

)
> 0.999 (10–1000 µg/mL)> 0.995 (1–100 µg/mL)HPLC offers wider linear dynamic range for assay calculations.
Specificity Moderate (UV spectra are similar for isomers)High (Mass fragmentation distinguishes homologs)GC-MS is required to prove the "4,5-dichloro" vs "2,4-dichloro" structure.
Robustness High (pH dependent)High (Inlet liner dependent)Dirty liners in GC can cause thermal degradation of the ester.
Troubleshooting: The "Ghost Peak" in GC

A common issue in GC analysis of phenylacetates is the appearance of a "ghost peak" at the front of the chromatogram.

  • Cause: Thermal decarboxylation of the acid impurity (if present) in the hot injector port, forming the corresponding halogenated toluene.

  • Solution: Use HPLC for acid quantification.[2] If GC is mandatory, use "On-Column" injection or derivatize with BSTFA [5].

References

  • Oliveira, P. R., et al. (2010).[1] Liquid chromatographic determination of lumiracoxib in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Link

  • Cheung, J., & Wells, R. J. (1997).[3] Separation of Some Halogenated Phenols by GC-MS. Journal of Chromatography A. Link (Cited contextually for halogenated aromatic separation principles).

  • EURL-Pesticides. (2020). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography. Link

  • Shimadzu Application Note. (2016). Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters. Link

Sources

Comprehensive Analytical Guide: Single Crystal X-Ray Diffraction of Ethyl 4,5-dichloro-2-fluorophenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Halogenated Phenylacetates

Ethyl 4,5-dichloro-2-fluorophenylacetate derivatives present a highly specific crystallographic challenge in drug development and agrochemical synthesis. The presence of three highly electronegative halogens (two chlorines, one fluorine) alongside a flexible ester moiety creates a complex landscape of intermolecular interactions. Specifically, characterizing the halogen bonding (σ-hole interactions) and determining the absolute stereochemical configuration of these intermediates is critical.

While multiple analytical techniques exist, selecting the correct methodology dictates whether you obtain a generalized bulk phase identification or a precise, atomic-level 3D map of the molecule's electron density.

Comparative Analysis: SCXRD vs. Orthogonal Techniques

Single Crystal X-ray Diffraction (SCXRD) remains the gold standard for determining absolute structure unambiguously 1. SCXRD provides unparalleled precision, often determining atomic positions to within a few thousandths of an angstrom 23. However, modern analytical workflows demand orthogonal techniques to overcome specific sample limitations.

When crystals are too small for standard X-ray sources (< 1 μm), Microcrystal Electron Diffraction (MicroED) becomes necessary due to the stronger interaction of electrons with matter [[4]](). Furthermore, to ensure the analyzed single crystal is representative of the bulk material, solid-state NMR (ssNMR)—specifically 19F and 13C Magic-Angle Spinning (MAS) NMR—is employed 5. ssNMR is highly sensitive to the local chemical environment and serves as a powerful tool for characterizing halogen-bonded frameworks and polymorphic purity 56.

Quantitative Performance Comparison

Table 1: Performance Comparison of Analytical Techniques for Halogenated Phenylacetates

Analytical FeatureSCXRD19F/13C MAS ssNMRMicroEDPowder XRD (PXRD)
Primary Output 3D Atomic CoordinatesLocal Chemical Environment3D Atomic CoordinatesPhase ID / Bulk Purity
Sample Requirement > 10 μm single crystal10–50 mg bulk powder< 1 μm nanocrystal> 10 mg bulk powder
Absolute Configuration Yes (via Flack parameter)NoChallenging (Dynamical scattering)No
Halogen Bond Mapping Excellent (Resolves σ-hole)Indirect (Chemical shift changes)GoodPoor
Resolution Limit ~0.7 ÅN/A (Spectroscopic)~0.8 - 1.0 Å> 1.5 Å (Rietveld)

Structural Analysis Workflow

StructuralAnalysis Sample Ethyl 4,5-dichloro-2-fluorophenylacetate Cryst Single Crystal Growth (Vapor Diffusion) Sample->Cryst Powder Bulk Powder Precipitation Sample->Powder SCXRD SCXRD Analysis (>10 μm, Cu Kα, 100K) Cryst->SCXRD Optimal Size MicroED MicroED (<1 μm crystals) Cryst->MicroED Nanocrystals ssNMR 19F/13C MAS ssNMR (Local Environment) Powder->ssNMR Bulk Analysis Data Structure Solution & Refinement SCXRD->Data MicroED->Data Val Orthogonal Validation (NMR Crystallography) ssNMR->Val GIPAW DFT Data->Val

Analytical workflow comparing SCXRD, MicroED, and ssNMR for halogenated derivatives.

Self-Validating Experimental Protocol: SCXRD Analysis

To achieve publication-quality structural data for Ethyl 4,5-dichloro-2-fluorophenylacetate derivatives, the following self-validating protocol must be strictly adhered to.

Phase 1: Controlled Crystallization (Vapor Diffusion)
  • Step: Dissolve 50 mg of the derivative in 1 mL of dichloromethane (DCM) in a 2-dram vial. Place this unsealed vial inside a 20 mL scintillation vial containing 5 mL of n-hexane (antisolvent). Seal the outer vial and incubate at 20 °C for 48–72 hours.

  • Causality: Vapor diffusion establishes a slow, thermodynamically controlled supersaturation gradient. This minimizes the kinetic trapping of defects and prevents the formation of twinned crystals, which severely complicate diffraction pattern indexing and intensity integration.

Phase 2: Crystal Mounting and Cryocooling
  • Step: Under a polarized light microscope, harvest a single crystal with dimensions approximately 0.15 × 0.10 × 0.05 mm. Coat the crystal entirely in Paratone-N oil, mount it on a polyimide micro-loop, and immediately plunge it into a 100 K nitrogen cold stream on the diffractometer goniometer.

  • Causality: Paratone-N oil acts as a cryoprotectant and prevents atmospheric moisture degradation or sudden solvent loss. Flash-cooling to 100 K suppresses thermal displacement parameters (atomic vibrations). This is critical for resolving the electron density of the highly electronegative C-F and C-Cl bonds, allowing for accurate mapping of the anisotropic electron distribution.

Phase 3: High-Redundancy Data Collection
  • Step: Execute the diffraction experiment using a Cu Kα microfocus X-ray source (λ = 1.54184 Å) equipped with a photon-counting pixel detector. Collect data to a resolution of at least 0.80 Å, ensuring a multiplicity > 5 and completeness > 99%.

  • Causality: Utilizing Cu Kα radiation instead of Mo Kα maximizes the anomalous scattering signal (f'') of the chlorine atoms. This strong anomalous dispersion is mathematically essential for refining the Flack parameter to near zero, definitively proving the absolute stereochemistry of the molecule 1.

Phase 4: Structure Solution, Refinement, and Validation
  • Step: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F^2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms. Validate the final model using the IUCr CheckCIF routine to ensure no A- or B-level alerts remain.

  • Causality: Intrinsic phasing efficiently locates the heavy chlorine atoms, which then bootstrap the location of the lighter carbon and fluorine atoms. Anisotropic refinement models the electron density smearing caused by the halogens' polarizability. The CheckCIF routine acts as the final self-validating gate, ensuring the mathematical model accurately reflects the experimental diffraction data.

Orthogonal Validation via NMR Crystallography

Relying solely on SCXRD introduces a sampling bias, as a single 0.1 mm crystal may not represent the bulk synthesized powder. To close the validation loop, NMR crystallography is employed 5 [[7]]().

By subjecting the bulk powder to 19F and 13C MAS ssNMR, researchers can compare the experimental chemical shifts with theoretical values calculated using Gauge-Including Projector-Augmented Wave (GIPAW) Density Functional Theory (DFT) based on the SCXRD coordinates 57. If the experimental ssNMR spectra of the bulk powder match the GIPAW-DFT predictions derived from the single crystal, the structure is definitively validated across both micro and macro scales, proving that the analyzed crystal is not an anomalous polymorph [[7]]() 8.

References

  • PubMed:13C and 19F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks fe
  • ResearchGate:13C and 19F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks fe
  • MDPI:Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form
  • Rigaku:Single crystal X-ray diffraction
  • Pulstec USA:Single Crystal X-Ray Diffraction
  • JEOL Ltd.
  • YouTube:Comparison of Single crystal X-ray diffraction, NMR and Cryo-EM
  • Crystal Pharmatech:Single Crystal Growth & Absolute Structure Determin

Sources

Comparative Reactivity Guide: Fluorinated vs. Non-Fluorinated Phenylacetates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of the reactivity profiles of fluorinated versus non-fluorinated phenylacetates. It is designed for drug development professionals, focusing on synthetic utility (activated esters) and pharmacokinetics (metabolic stability).

Executive Summary

In drug development, "phenylacetates" appear in two critical contexts: as activated esters for bioconjugation (e.g., pentafluorophenyl acetate) and as pharmacophores (e.g., derivatives of phenylacetic acid like Diclofenac).

The introduction of fluorine atoms alters reactivity through two primary mechanisms:

  • Electronic Activation (Synthetic Context): Fluorine on the phenolic leaving group drastically lowers the pKa of the phenol, accelerating nucleophilic acyl substitution (aminolysis/hydrolysis) by orders of magnitude.

  • Metabolic Modulation (Pharmacological Context): Fluorine on the phenyl ring of the acyl moiety exerts a "metabolic block," retarding oxidative metabolism while minimally affecting ester hydrolysis rates due to the insulating methylene spacer.

This guide compares these behaviors quantitatively.

Mechanistic Basis of Reactivity

The reactivity differences are governed by the Hammett Equation (


) and the stability of the tetrahedral intermediate.
Electronic Effects
  • Inductive Withdrawal (-I): Fluorine is the most electronegative element (3.98 Pauling). It pulls electron density through

    
    -bonds.
    
  • Resonance Donation (+R): Fluorine has lone pairs that can donate density, but in ester hydrolysis and aminolysis, the -I effect dominates, especially at ortho and meta positions.

The "Insulation" Effect
  • Phenyl Acetates (

    
    ):  The substituent 
    
    
    
    is directly conjugated to the leaving group oxygen. The electronic effect is direct and strong .
  • Phenylacetic Acid Esters (

    
    ):  The methylene (
    
    
    
    ) group acts as an insulator. The reaction center (carbonyl) is separated from the fluorinated ring. Consequently, the Hammett
    
    
    value is low (
    
    
    ), meaning reactivity is minimally perturbed by ring fluorination.

Synthetic Reactivity: Activated Esters

This section compares Phenyl Acetate (non-fluorinated) with Pentafluorophenyl (Pfp) Acetate (fluorinated).[1][2] This comparison is critical for peptide synthesis and linker chemistry.

Aminolysis Rates (Peptide Coupling)

Pfp esters are "active esters."[1][2] The pentafluorophenol leaving group is far less basic than phenol, making the expulsion of the leaving group the driving force.

Table 1: Comparative Aminolysis Reactivity

Ester TypeLeaving GrouppKa of Leaving GroupRelative Rate (

)*
Application
Phenyl Acetate Phenol (

)
10.01Model substrate
p-Nitrophenyl Acetate p-Nitrophenol7.1~3.4Kinetic studies
Pentafluorophenyl Acetate Pentafluorophenol5.5~111 Peptide coupling, ADC linkers

*Relative rates of aminolysis (coupling efficiency) typically cited in peptide synthesis literature.

Hydrolytic Stability (Storage & Handling)

While Pfp esters are highly reactive toward amines, they exhibit a unique stability toward hydrolysis compared to other activated esters (like acid chlorides). This is due to the shielding effect of the ortho-fluorines and the specific hydrophobicity of the perfluorinated ring, which repels water molecules until a stronger nucleophile (amine) attacks.

Visualization: Reaction Energy Profile

The following diagram illustrates why Pfp esters react faster: the transition state energy is lowered due to the stabilization of the developing negative charge on the leaving group oxygen.

ReactionProfile Reactants Reactants (R-NH2 + Ester) TS_Phenyl TS (Phenyl Acetate) High Energy Barrier Reactants->TS_Phenyl Slow (k_H) TS_Pfp TS (Pfp Acetate) Lower Energy Barrier Reactants->TS_Pfp Fast (k_F) Intermediate Tetrahedral Intermediate TS_Phenyl->Intermediate TS_Pfp->Intermediate Products Products (Amide + Phenol) Intermediate->Products Leaving Group Expulsion

Figure 1: The electron-withdrawing fluorine atoms stabilize the transition state and the leaving group anion, significantly lowering the activation energy for Pfp esters compared to non-fluorinated phenyl acetates.

Pharmacological Reactivity: Metabolic Stability

This section compares Ethyl Phenylacetate (non-fluorinated) with Ethyl (4-Fluorophenyl)acetate (fluorinated). This is relevant for prodrug design.

Chemical Hydrolysis (Prodrug Activation)

Unlike the activated esters above, adding fluorine to the para-position of the phenyl ring in a phenylacetic acid ester has a negligible effect on the chemical hydrolysis rate.

  • Reasoning: The methylene spacer (

    
    ) insulates the ester carbonyl from the inductive effect of the fluorine.
    
  • Data: The rate constant (

    
    ) for ethyl (4-fluorophenyl)acetate is nearly identical to ethyl phenylacetate (within 0.1 log units).
    
  • Implication: You cannot rely on ring fluorination to significantly tune the chemical release rate of a phenylacetic acid prodrug. You must modify the alcohol moiety or the alpha-carbon instead.

Metabolic Oxidation (Clearance)

The primary reactivity difference here is enzymatic. Non-fluorinated phenyl rings are prone to oxidation by Cytochrome P450 (CYP) enzymes, typically at the para position.

  • Non-Fluorinated: Rapid hydroxylation at the para-position

    
     Phase II conjugation 
    
    
    
    Excretion.
  • Fluorinated (4-F): The C-F bond (approx. 116 kcal/mol) is too strong for CYP oxidation. This blocks the primary metabolic soft spot, extending the half-life (

    
    ) of the drug.
    

Table 2: Pharmacokinetic Implications

CompoundChemical Hydrolysis RateMetabolic Stability (Oxidation)Primary Clearance Route
Ethyl Phenylacetate ModerateLow (Rapid p-hydroxylation)Renal (as conjugates)
Ethyl (4-F)phenylacetate Moderate (Unchanged)High (Blocked p-site) Slower; alternative sites

Experimental Protocols

Protocol: Competitive Hydrolysis Assay

To verify reactivity differences experimentally, use a competitive NMR kinetic assay. This eliminates solvent/temperature variability errors.

Materials:

  • Substrate A: Phenyl acetate (10 mM)

  • Substrate B: Pentafluorophenyl acetate (10 mM)

  • Solvent:

    
     : 
    
    
    
    (buffer) (4:1)
  • Internal Standard: Anisole (inert)

Workflow:

  • Preparation: Dissolve equimolar amounts of Substrate A and B + Internal Standard in

    
    .
    
  • Initiation: Add buffered

    
     (phosphate buffer, pH 7.4).
    
  • Monitoring: Immediately acquire

    
     NMR spectra at t=0, 5, 10, 30 min.
    
  • Analysis: Integrate the acetyl methyl peaks (

    
    -CO-). Phenyl acetate appears at 
    
    
    
    2.3 ppm; Pfp acetate is shifted downfield.
  • Calculation: Plot

    
     vs time. The slope is 
    
    
    
    .
Workflow Diagram

ExperimentalWorkflow cluster_note Key Observation Step1 Dissolve Esters + Internal Std (Acetonitrile-d3) Step2 Add Buffer (D2O, pH 7.4) to Initiate Hydrolysis Step1->Step2 Step3 Sequential 1H-NMR (t = 0, 5, 15, 30 min) Step2->Step3 Step4 Integrate Acetyl Peaks Calculate k_obs Step3->Step4 Note Pfp ester hydrolysis will be too fast for NMR if pH > 8. Use pH 6.0-7.0 for Pfp comparison.

Figure 2: Competitive NMR workflow for determining relative hydrolytic stability.

References

  • BenchChem. (2025).[3] A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Acids. Retrieved from

  • Katz, J. (1998).[2] Advances in Peptide Coupling. Harvard University.[2] Retrieved from (Contextual citation for Pfp ester rates).

  • Ilieva, S., et al. (2007). Mechanism of the aminolysis of phenyl acetate: a computational study. Bulgarian Chemical Communications. Retrieved from

  • Gu, X., et al. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford Geothermal Workshop. Retrieved from

  • Royal Society of Chemistry. (2018).[4] Scale ranks reactivity of fluorinating reagents. Chemistry World. Retrieved from

Sources

Spectroscopic comparison of Ethyl 4,5-dichloro-2-fluorophenylacetate and its precursors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of Ethyl 4,5-dichloro-2-fluorophenylacetate and its synthetic precursors. It is designed for analytical chemists and process engineers to validate reaction progression and product purity.

Introduction & Synthetic Context

Ethyl 4,5-dichloro-2-fluorophenylacetate is a specialized halogenated aromatic ester, often utilized as a key intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides and specific pharmaceutical agents.

To ensure high-purity isolation, it is critical to spectroscopically differentiate the target ester from its immediate precursors. The synthesis typically follows a nucleophilic substitution-hydrolysis-esterification pathway. This guide compares the target against its three primary upstream intermediates:

  • Precursor A: 4,5-Dichloro-2-fluorobenzyl chloride (Alkylating Agent)

  • Precursor B: 4,5-Dichloro-2-fluorobenzyl cyanide (Nitrile Intermediate)

  • Precursor C: 4,5-Dichloro-2-fluorophenylacetic acid (Hydrolysis Product)

Synthetic Pathway & Spectral Evolution

The following diagram illustrates the chemical pathway and the critical spectral checkpoints (IR and NMR) used to validate each step.

SpectralEvolution cluster_checkpoints Spectroscopic Checkpoints BenzylCl Benzyl Chloride (Precursor A) CH2: ~4.6 ppm No C=O Nitrile Benzyl Cyanide (Precursor B) CH2: ~3.7 ppm IR: ~2250 cm-1 BenzylCl->Nitrile Cyanation (NaCN) Check1 Disappearance of Cl-CH2 shift BenzylCl->Check1 Acid Phenylacetic Acid (Precursor C) C=O: ~1710 cm-1 Broad OH: 2500-3300 Nitrile->Acid Hydrolysis (H2SO4/H2O) Check2 Loss of CN stretch Appearance of C=O Nitrile->Check2 Ester Ethyl Ester (Target) C=O: ~1740 cm-1 OEt Signals (q, t) Acid->Ester Esterification (EtOH/H+) Check3 Loss of OH Appearance of OEt Acid->Check3 Check1->Nitrile Check2->Acid Check3->Ester

Figure 1: Synthetic pathway illustrating the evolution of key spectroscopic markers.

Infrared Spectroscopy (FT-IR) Comparison

IR is the most rapid method for monitoring functional group interconversion. The critical region for this series is 1700–3500 cm⁻¹.

CompoundKey Frequency (cm⁻¹)AssignmentDiagnostic Note
Benzyl Chloride None > 1600C-Cl (Fingerprint)Absence of C=O and CN is the key marker.
Benzyl Cyanide 2240 – 2260 C≡N StretchSharp, weak-to-medium intensity. Disappears upon hydrolysis.
Phenylacetic Acid 1700 – 1725 C=O Stretch (Acid)Strong. Accompanied by a very broad O-H stretch (2500–3300 cm⁻¹) .
Ethyl Ester (Target) 1735 – 1750 C=O Stretch (Ester)Shifted to higher wavenumber vs. acid. Absence of broad OH confirms esterification.

Experimental Insight: When monitoring the esterification of the acid, the disappearance of the broad "carboxylic acid dimer" band (centered ~3000 cm⁻¹) is a more reliable indicator of completion than the shift in carbonyl frequency, which can sometimes overlap depending on solvent effects.

Nuclear Magnetic Resonance (NMR) Analysis

NMR provides the definitive structural proof. The 4,5-dichloro-2-fluoro substitution pattern creates a distinct aromatic signature that remains relatively constant, while the aliphatic region changes drastically.

Proton NMR ( H NMR)

Solvent: CDCl


, 400 MHz
Proton EnvironmentBenzyl Chloride (ppm)Benzyl Cyanide (ppm)Phenylacetic Acid (ppm)Ethyl Ester (Target) (ppm)Multiplicity & Coupling
Benzylic (-CH

-)
4.60 3.75 3.68 3.65 Singlet (s) or doublet (

Hz)
Aromatic H-3 7.15 - 7.257.20 - 7.307.20 - 7.307.18Doublet (

Hz)
Aromatic H-6 7.40 - 7.507.45 - 7.557.45 - 7.557.38Doublet (

Hz)
Ester -OCH

-
4.15 Quartet (

Hz)
Ester -CH

1.25 Triplet (

Hz)
Acid -OH 10.0 - 12.0 (br)Broad singlet (exchangeable)

Key Diagnostic Features:

  • Benzylic Shift: The largest change occurs during cyanation (Cl

    
     CN), where the benzylic methylene shifts upfield by nearly 1.0 ppm due to the anisotropy of the cyano group.
    
  • Fluorine Coupling: The proton at position 3 (between Cl and F) typically shows a larger coupling constant (

    
    ) than the proton at position 6 (
    
    
    
    ). This splitting pattern validates the regiochemistry of the aromatic ring.
Carbon NMR ( C NMR)

Solvent: CDCl


, 100 MHz
  • Carbonyl Region:

    • Nitrile (CN): ~117 ppm.

    • Acid (COOH): ~176 ppm.

    • Ester (COOEt): ~170 ppm.

  • Aliphatic Region:

    • Benzyl Chloride: ~40 ppm.

    • Benzyl Cyanide: ~20 ppm (Significant upfield shift).

    • Ester Ethyl Group: ~61 ppm (OCH

      
      ) and ~14 ppm (CH
      
      
      
      ).
Fluorine NMR ( F NMR)
  • Typical Range: -115 to -120 ppm (relative to CFCl

    
    ).
    
  • Utility: While the chemical shift change between the acid and ester is subtle (< 1 ppm),

    
    F NMR is excellent for detecting unreacted fluorinated starting materials (e.g., 4,5-dichloro-2-fluorotoluene) which would appear as a distinct peak separated by several ppm.
    

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure sharp resolution of the fluorine couplings:

  • Dissolve 10-15 mg of the sample in 0.6 mL of CDCl

    
     .
    
  • Filtration: If the sample contains suspended solids (common with the acid precursor due to dimerization/solubility), filter through a small plug of glass wool into the NMR tube.

  • Reference: Use TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm) for referencing.
    
Protocol B: Monitoring Reaction Completion (TLC & GC-MS)

While NMR is definitive, GC-MS is preferred for in-process control (IPC).

  • GC-MS Method: Standard non-polar column (e.g., DB-5 or HP-5).

  • Elution Order:

    • Benzyl Chloride (Lowest MW, elutes first).

    • Benzyl Cyanide.[1][2]

    • Ethyl Ester (Target).

    • Note: The Acid precursor often tails or decomposes on GC columns unless derivatized (e.g., with TMS-diazomethane). Therefore, if the acid is the starting material, checking for the disappearance of the acid requires TLC or HPLC, while the appearance of the ester can be tracked by GC.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2774350, Ethyl 2,4-dichloro-5-fluorobenzoylacetate (Analog Reference). Retrieved from [Link]

  • Organic Syntheses (1922). Benzyl Cyanide Synthesis (Standard Protocol). Org.[1][2][3] Synth. 1922, 2,[4][5] 9. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 4,5-dichloro-2-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Chemical Identity:

  • Name: Ethyl 4,5-dichloro-2-fluorophenylacetate[1]

  • CAS Number: 1805479-66-6

  • Chemical Class: Halogenated Phenylacetate Ester

  • Physical State: Liquid (Standard ambient conditions)

Immediate Hazard Profile: Unlike simple aliphatic fluoroacetates (which are metabolic poisons), this phenylacetate derivative acts primarily as a severe irritant and potential sensitizer . However, due to the halogenated aromatic ring, it possesses high lipophilicity, facilitating rapid skin absorption.

Core Safety Directive: Treat this compound as Harmful by Inhalation, Ingestion, and Skin Contact . Do not handle on open benchtops. All transfers must occur within a certified chemical fume hood.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required. "Standard" PPE applies to closed-system handling; "High-Risk" applies to open transfers, spills, or heating.

Protection ZoneStandard Operation (Closed/Trace)High-Risk Operation (Open Transfer/Spill)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate Film (Silver Shield) or Butyl Rubber Halogenated esters can permeate standard nitrile in <15 mins. Double gloving provides a "change window" upon splash.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 / EN 166)Full Face Shield + GogglesLiquid splashes can cause corneal opacity. Safety glasses provide insufficient side/liquid seal protection.
Respiratory Fume Hood (Face velocity >0.5 m/s)Half-Mask Respirator (Cartridge: Organic Vapor/Acid Gas - OV/AG)Heating releases irritating halide vapors. If hood fails, respiratory protection is critical.
Body Defense Lab Coat (Cotton/Poly blend), Long Pants, Closed ShoesChemical Resistant Apron (Tychem or PVC) over Lab CoatPhenylacetates cling to fabrics; an apron prevents saturation of the lab coat during spills.

Part 3: Operational Protocols

Safe Handling Lifecycle

The following diagram illustrates the mandatory workflow for introducing this chemical into an experimental system.

SafeHandling Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (Cool, Dry, Segregated) Receipt->Storage Log Inventory Prep Preparation (Fume Hood Only) Storage->Prep Transport in Secondary Container Transfer Weighing/Transfer (Double Glove Protocol) Prep->Transfer Verify Airflow Reaction Reaction/Usage (Closed Vessel) Transfer->Reaction Add Slowly Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Separate

Figure 1: Safe Handling Lifecycle. Note the critical control point at "Preparation" where fume hood verification is mandatory.

Step-by-Step Transfer Protocol

Objective: Transfer 5.0 g of Ethyl 4,5-dichloro-2-fluorophenylacetate to a reaction flask without exposure.

  • Engineering Check: Verify fume hood sash is at the safe working height and airflow monitor reads "Normal" (approx. 100 fpm).

  • PPE Donning: Put on double nitrile gloves. Inspect for tears. Don chemical goggles.

  • Workspace Prep: Place a disposable absorbent mat (benchkote) in the hood. Have a container of solid absorbent (vermiculite) ready.[2]

  • Weighing:

    • Do not remove the stock bottle from the hood.

    • Tare the receiving flask/vial.

    • Use a disposable glass pipette or chemically resistant spatula. Avoid plastic syringes if compatibility is untested, as esters can swell rubber plungers.

  • Transfer:

    • Pipette liquid slowly down the side of the receiving vessel to minimize splashing.

    • Crucial: If a drop lands on the outer glove, immediately strip the outer glove, dispose of it in the hood waste, and don a new one.

  • Decontamination: Wipe the threads of the stock bottle with a dry Kimwipe before recapping. Dispose of the Kimwipe as solid hazardous waste.

Part 4: Emergency Response

Spill Response Decision Tree

In the event of a release, immediate decision-making is vital to prevent exposure.[2][3]

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Small Minor (<10 mL) Inside Hood Assess->Small Large Major (>10 mL) Or Outside Hood Assess->Large ActionSmall 1. Alert Lab mates 2. Absorb with Vermiculite 3. Wipe with Acetone 4. Dispose as Halogenated Waste Small->ActionSmall ActionLarge 1. EVACUATE LAB 2. Close Doors 3. Call HSE/Emergency 4. Do NOT re-enter Large->ActionLarge

Figure 2: Spill Response Logic. Differentiates between manageable bench spills and evacuation-level events.

First Aid Measures
  • Eye Contact: Immediate irrigation for 15 minutes using an eyewash station. Hold eyelids open. Do not wait for pain to subside.

  • Skin Contact: Remove contaminated clothing immediately.[3][4][5][6] Wash skin with soap and copious water.[6][7][8][9] Do not use solvents (ethanol/acetone) to wash skin, as this enhances absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Part 5: Waste Disposal & Environmental Compliance

Waste Classification:

  • US EPA: Likely D001 (Ignitable) or listed under halogenated organic solvents.

  • EU LoW: 07 01 03* (organic halogenated solvents, washing liquids and mother liquors).

Disposal Protocol:

  • Segregation: Do not mix with non-halogenated solvents (e.g., acetone, hexane) if your facility separates them. High halogen content requires specific incineration protocols to prevent dioxin formation.

  • Labeling: Clearly label the waste container as "Halogenated Organic Waste - Contains Fluorine/Chlorine".

  • Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans if the waste stream is acidic.

References

  • Chemical Identity & CAS: GuideChem. (2025). Ethyl 4,5-dichloro-2-fluorophenylacetate Safety Data. Retrieved from

  • Glove Permeation Standards: Ansell Chemical Resistance Guide. (Permeation data for Esters/Halogenated Solvents). Retrieved from

  • Hazard Classification (Read-Across): PubChem. (2025). Compound Summary for Ethyl (4-chloro-2-fluorophenyl)acetate. Retrieved from

  • Waste Disposal Codes: European Commission. List of Waste (LoW). Retrieved from

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,5-dichloro-2-fluorophenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,5-dichloro-2-fluorophenylacetate

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